1,7-Dimethyl-1H-indazole-5-boronic acid
Description
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Properties
IUPAC Name |
(1,7-dimethylindazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)4-7-5-11-12(2)9(6)7/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKNKBHSACYLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C2C(=C1)C=NN2C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,7-Dimethyl-1H-indazole-5-boronic acid
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] Notably, indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2][3] Consequently, several indazole-containing drugs, such as axitinib and pazopanib, have been successfully developed and marketed for the treatment of various cancers.[3]
The functionalization of the indazole core is paramount for modulating its pharmacological profile. The introduction of a boronic acid moiety, particularly at the C5 position, transforms the indazole into a versatile building block for further elaboration via Suzuki-Miyaura cross-coupling reactions.[4] This enables the facile construction of carbon-carbon bonds and the synthesis of diverse libraries of compounds for drug discovery campaigns.[4] 1,7-Dimethyl-1H-indazole-5-boronic acid, in particular, is a valuable reagent for the synthesis of targeted therapies, including kinase inhibitors.[5][6] This guide provides a comprehensive overview of a robust synthetic route to this key intermediate, intended for researchers and professionals in drug development and organic synthesis.
Strategic Overview of the Synthetic Approach
The synthesis of this compound is most reliably achieved through a multi-step sequence commencing with the construction of the indazole core, followed by strategic functionalization. The primary route detailed in this guide involves four key stages:
-
Synthesis of 7-Methyl-1H-indazole: The foundational step is the creation of the indazole ring system with the C7-methyl group in place.
-
Regioselective N-Methylation: Introduction of the N1-methyl group to yield 1,7-dimethyl-1H-indazole. The regioselectivity of this step is a critical consideration.
-
Regioselective C5-Bromination: Installation of a bromine atom at the C5 position to serve as a handle for the subsequent borylation.
-
Palladium-Catalyzed Miyaura Borylation: Conversion of the C5-bromo functionality to the desired boronic acid (or its pinacol ester).
This strategic sequence is depicted in the workflow diagram below:
Caption: A high-level overview of the synthetic strategy.
Part 1: Synthesis of the 1,7-Dimethyl-1H-indazole Core
The successful synthesis of the target boronic acid hinges on the efficient preparation of the 1,7-dimethyl-1H-indazole precursor. This is best accomplished in a two-step process: formation of the indazole ring followed by N-methylation.
Step 1.1: Synthesis of 7-Methyl-1H-indazole
The construction of the 7-methyl-1H-indazole scaffold can be achieved from readily available starting materials such as o-toluidine derivatives.[7] A common and effective method involves the diazotization of o-toluidine followed by an intramolecular cyclization.[7]
Reaction Scheme:
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The Synthetic Gateway to Novel Therapeutics: A Technical Guide to 1,7-Dimethyl-1H-indazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Prominence of Indazole Boronic Acids in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has garnered significant attention in medicinal chemistry as a "privileged scaffold".[1] Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective modulators of various biological targets.[2] When functionalized with a boronic acid moiety, the resulting indazole boronic acid becomes a powerful building block in synthetic chemistry, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[4]
This in-depth technical guide focuses on a specific, yet increasingly important, member of this chemical family: 1,7-Dimethyl-1H-indazole-5-boronic acid (CAS Number: 1310383-75-5 ). We will explore its synthesis, key physicochemical properties, and its application as a pivotal reagent in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, providing both foundational knowledge and practical insights.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use and storage.
| Property | Value | Source |
| CAS Number | 1310383-75-5 | Internal Database |
| Molecular Formula | C₉H₁₁BN₂O₂ | Internal Database |
| Molecular Weight | 190.01 g/mol | Internal Database |
| Appearance | White to off-white solid | Internal Database |
| Storage Conditions | 2-8°C, under inert atmosphere | Internal Database |
Note: Boronic acids are known to be sensitive to moisture and can undergo dehydration to form boroxines. Proper storage in a desiccator or under an inert atmosphere is recommended to maintain the integrity of the compound.
A Plausible and Referenced Synthetic Pathway
Experimental Workflow: Synthesis of this compound
Caption: Plausible synthetic workflow for this compound.
Detailed Protocol for a Key Transformation: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. Below is a general, yet detailed, protocol that can be adapted for specific substrates.
Objective: To couple this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.0 equivalent)
-
Aryl/heteroaryl halide (e.g., bromide or iodide) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)
-
Water (if using a biphasic system)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Add the anhydrous solvent (and water, if applicable).
-
Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is critical for the efficiency of the Suzuki-Miyaura reaction. Catalysts like Pd(dppf)Cl₂ are often effective for a broad range of substrates due to the bite angle and electronic properties of the dppf ligand.[5]
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield, with stronger bases like K₃PO₄ often being more effective for less reactive substrates.[6]
-
Solvent: The solvent system must be capable of dissolving the reactants and be stable at the reaction temperature. Aprotic polar solvents like 1,4-dioxane and DME are commonly used. The addition of water can sometimes accelerate the reaction.[3]
Application in Drug Discovery: A Focus on Kinase Inhibition
The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7] Numerous clinically approved drugs, such as Axitinib and Pazopanib, feature this core structure.[8] The dimethyl substitution pattern, as seen in this compound, can influence the compound's metabolic stability and its interaction with the target protein.
The introduction of a boronic acid at the 5-position provides a synthetic handle to introduce a wide variety of substituents through Suzuki-Miyaura coupling, enabling the exploration of the chemical space around the indazole core to optimize potency and selectivity against specific kinase targets.[1]
Signaling Pathway Context: The Role of Kinases in Cancer
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By blocking the activity of specific kinases that are overactive in cancer cells, kinase inhibitors can disrupt tumor growth and survival.
Caption: Simplified signaling pathway illustrating the role of receptor tyrosine kinases in cancer and the point of intervention for indazole-based inhibitors.
Derivatives synthesized from this compound have the potential to target a variety of kinases involved in oncogenic signaling, such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and others.[1][7] The ability to rapidly generate a library of analogs using this building block is a powerful strategy in the hit-to-lead and lead optimization phases of drug discovery.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its utility in Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to a diverse range of substituted indazoles. The established importance of the indazole scaffold in kinase inhibitor design underscores the potential of this particular reagent in the ongoing search for novel and effective treatments for cancer and other diseases driven by aberrant kinase signaling. As synthetic methodologies continue to evolve, the demand for well-characterized and strategically functionalized building blocks like this compound is expected to grow, further fueling innovation in medicinal chemistry.
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Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(44), 15914–15917. Available at: [Link].
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Ghosh, S., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 12(37), 24151-24161. Available at: [Link].
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Nayak, K. H., et al. (2023). Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper-Catalyzed Annulation of Hydrazones with Cyclic Enones. ChemistrySelect, 8(32), e202302191. Available at: [Link].
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van den Hurk, T., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1373–1379. Available at: [Link].
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Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(49), 30974-31001. Available at: [Link].
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Katoh, T., et al. (2016). Discovery and optimization of 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones as potent and selective PKCθ inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2466–2475. Available at: [Link].
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An In-depth Technical Guide to the Spectral Analysis of 1,7-Dimethyl-1H-indazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Dimethyl-1H-indazole-5-boronic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole core is a prevalent scaffold in numerous pharmacologically active molecules, while the boronic acid moiety serves as a versatile functional group for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for this compound, along with detailed, field-proven protocols for its characterization. Understanding the spectral properties of this molecule is crucial for its synthesis, purification, and application in the development of novel therapeutics.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of its molecular structure.
Theoretical Framework
-
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton, and the coupling constant (J) reveals the connectivity between neighboring protons.
-
¹³C NMR: Similar to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.
-
¹¹B NMR: Boron-11 is a quadrupolar nucleus that is highly sensitive to its chemical environment.[2] The chemical shift of the ¹¹B nucleus is a key indicator of the coordination state of the boron atom. For a trigonal planar boronic acid (sp² hybridized), the chemical shift is typically observed in the range of 27-33 ppm. Upon formation of a boronate ester or an adduct with a Lewis base, the boron becomes tetracoordinate (sp³ hybridized), resulting in a significant upfield shift to the 5-15 ppm range.[3]
Predicted NMR Data for this compound
The following tables present the predicted ¹H, ¹³C, and ¹¹B NMR spectral data for the target molecule. These predictions are based on the analysis of similar indazole and boronic acid derivatives reported in the literature.[4][5]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.25 | s | - | 1H | H4 |
| ~7.90 | s | - | 1H | H6 |
| ~7.65 | s | 1H | H3 | |
| ~4.10 | s | - | 3H | N-CH₃ (1) |
| ~2.60 | s | - | 3H | Ar-CH₃ (7) |
| ~8.1 (broad s) | - | - | 2H | B(OH)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~140.5 | C7a |
| ~138.0 | C3a |
| ~135.0 | C3 |
| ~125.0 | C6 |
| ~122.0 | C4 |
| ~120.0 (broad) | C5-B |
| ~118.0 | C7 |
| ~35.0 | N-CH₃ (1) |
| ~17.0 | Ar-CH₃ (7) |
Table 3: Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Linewidth | Assignment |
| ~29 | Broad | B(OH)₂ (sp²) |
Experimental Protocol: NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality NMR data for this compound.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly for the labile boronic acid protons. DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the B(OH)₂ protons are often observable. c. Ensure the solvent is anhydrous, as water can lead to the formation of boroxine trimers, which can complicate the spectra. d. Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
2. NMR Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the probe to optimize the magnetic field homogeneity. c. Acquire a standard ¹H NMR spectrum. d. Acquire a ¹³C{¹H} NMR spectrum. e. To aid in assignments, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbon-proton couplings, respectively. f. Acquire a ¹¹B NMR spectrum. A wider spectral width may be necessary due to the broad nature of the boron signal.
NMR Experimental Workflow
Caption: Workflow for NMR analysis.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer is a suitable method for accurate mass determination.
Theoretical Framework
A significant challenge in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines, particularly at high temperatures or in the gas phase.[6][7] This can lead to complex and difficult-to-interpret spectra. To circumvent this, soft ionization techniques like ESI are preferred. Analysis in the negative ion mode is often advantageous for boronic acids, as they can be readily deprotonated to form the [M-H]⁻ ion.[8]
Predicted Mass Spectrum for this compound
Table 4: Predicted High-Resolution Mass Spectrum Data (ESI-)
| m/z (calculated) | Ion Formula | Assignment |
| 189.0847 | [C₉H₁₀BN₂O₂]⁻ | [M-H]⁻ |
| 171.0742 | [C₉H₈BN₂O]⁻ | [M-H-H₂O]⁻ |
Experimental Protocol: UPLC-ESI-MS
This protocol describes a robust method for the analysis of this compound using Ultra-Performance Liquid Chromatography (UPLC) coupled with ESI-MS.
1. Sample Preparation: a. Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition. c. Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
2. UPLC-MS Conditions: a. UPLC System:
- Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would be to start with 5-10% B, ramp up to 95% B over a few minutes, hold, and then return to the initial conditions.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 1-5 µL. b. Mass Spectrometer (ESI):
- Ionization Mode: Negative ion mode is recommended.
- Capillary Voltage: 2.5-3.5 kV.
- Cone Voltage: 20-40 V.
- Source Temperature: 120-150 °C.
- Desolvation Temperature: 350-450 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- Mass Range: m/z 50-500.
UPLC-ESI-MS Experimental Workflow
Caption: Workflow for UPLC-ESI-MS analysis.
Conclusion
The structural characterization of this compound can be comprehensively achieved through a combination of NMR spectroscopy and mass spectrometry. The predicted spectral data and detailed protocols provided in this guide offer a solid foundation for researchers to identify, purify, and utilize this important building block in their synthetic and drug discovery endeavors. Adherence to the outlined experimental procedures will ensure the acquisition of high-quality, reproducible data, thereby upholding scientific integrity and accelerating research progress.
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Hudson, A. G., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15008–15014. [Link]
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ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... [Link]
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Eskişehir Osmangazi Üniversitesi. (2017). 4-Methyl-1H-Indazole-5-Boronic acid: Crystal structure, vibrational spectra and DFT simulations. AVESİS. [Link]
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Catalan, J., et al. (1993). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 97(28), 7294–7298. [Link]
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J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid. [Link]
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Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 86(6), 4646–4658. [Link]
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solubility of 1,7-Dimethyl-1H-indazole-5-boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 1,7-Dimethyl-1H-indazole-5-boronic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in contemporary medicinal chemistry and synthetic applications. In the absence of extensive published solubility data for this specific molecule, this document leverages fundamental principles of physical organic chemistry to predict its solubility profile. More importantly, it furnishes a detailed, field-proven experimental protocol for the accurate determination of its equilibrium solubility in various organic solvents. This guide is designed for researchers, process chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution to enable robust process development, reaction optimization, and formulation design.
Introduction: The Importance of this compound
This compound is a heterocyclic aromatic compound of significant interest in drug discovery. The indazole scaffold is a privileged structure found in numerous biologically active agents, while the boronic acid moiety makes it an ideal coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] This reaction is a cornerstone of modern synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[1]
The successful execution of these synthetic transformations, as well as subsequent purification, isolation, and formulation of products, is critically dependent on the solubility of the boronic acid starting material. A thorough understanding of its solubility in a range of organic solvents is not merely academic; it is a fundamental prerequisite for:
-
Reaction Optimization: Selecting a solvent system that ensures all reactants remain in solution throughout the reaction is crucial for achieving optimal kinetics and yields.[3]
-
Process Scalability: Predictable solubility is essential for developing safe, efficient, and scalable manufacturing processes.
-
Purification Strategy: Designing effective crystallization or chromatographic purification methods relies on exploiting solubility differences between the target compound and impurities.
-
Formulation Development: For compounds intended for biological screening, solubility in relevant delivery vehicles is a key determinant of bioavailability.
This guide provides the theoretical framework and a practical, robust methodology to empower scientists to confidently assess and utilize the solubility properties of this compound.
Theoretical Solubility Profile: A Predictive Analysis
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] An analysis of the structure of this compound allows for a rational prediction of its solubility behavior.
Molecular Structure Analysis:
-
Indazole Core: The bicyclic aromatic indazole system imparts a degree of rigidity and moderate polarity to the molecule.
-
Methyl Groups (N-1 and C-7): The two methyl groups are electron-donating and increase the lipophilicity (non-polar character) of the molecule. The N-methylation at position 1 is particularly significant as it removes the N-H proton, eliminating a key hydrogen bond donor site present in the parent indazole scaffold.[5] This modification can decrease solubility in highly structured hydrogen-bonding solvents but may enhance solubility in others by disrupting crystal lattice packing.
-
Boronic Acid Moiety (-B(OH)₂): This is a highly polar, acidic functional group. The two hydroxyl groups are potent hydrogen bond donors, and the boron atom can act as a Lewis acid.[6] This group is the primary driver of solubility in polar solvents. Boronic acids are also known to form hydrogen-bonded dimers or dehydrate to form cyclic boroxine anhydrides, which can influence solubility behavior.[7]
Predicted Solubility in Common Organic Solvents:
Based on these structural features, we can predict the following solubility trends:
-
High Solubility: Expected in polar protic solvents such as methanol and ethanol . These solvents can engage in strong hydrogen bonding with the -B(OH)₂ group, effectively solvating the molecule.
-
Good to Moderate Solubility: Expected in polar aprotic solvents like tetrahydrofuran (THF) , acetone , acetonitrile (ACN) , and N,N-dimethylformamide (DMF) . These solvents possess significant dipole moments and can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups.
-
Low to Negligible Solubility: Expected in non-polar solvents such as hexanes and heptane . The large polarity mismatch between the boronic acid group and the non-polar solvent will prevent effective solvation.
-
Slight Solubility: Possible in aromatic solvents like toluene . While non-polar, toluene can engage in π-π stacking interactions with the indazole ring system, which may afford a minor degree of solubility not seen in aliphatic hydrocarbons.
Experimental Protocol: Determination of Equilibrium Solubility
To move beyond prediction, quantitative data must be generated. The following section details a robust, self-validating protocol for determining the equilibrium (thermodynamic) solubility of this compound using the gold-standard shake-flask method coupled with HPLC-UV quantification.[8][9]
Principle of the Method
Equilibrium solubility is defined as the maximum concentration of a compound in a particular solvent at a given temperature when the system is at equilibrium.[8] The shake-flask method achieves this by agitating an excess of the solid compound in the solvent for a sufficient period to ensure the solution is saturated. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Materials and Equipment
-
Solute: this compound (purity >95%)
-
Solvents: HPLC-grade or equivalent purity (Methanol, Ethanol, Acetonitrile, THF, Acetone, Ethyl Acetate, Toluene, n-Heptane)
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
2 mL glass vials with screw caps
-
Temperature-controlled orbital shaker or rotator
-
Benchtop centrifuge with vial adaptors
-
Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes for dilutions
-
Autosampler vials
-
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Step-by-Step Experimental Procedure
Part A: Sample Preparation and Equilibration
-
Aliquot Solute: Add an excess amount of this compound (e.g., ~10-20 mg) to a 2 mL glass vial. The key is to ensure solid remains after equilibration.
-
Add Solvent: Accurately dispense 1.0 mL of the desired organic solvent into the vial.
-
Seal and Equilibrate: Tightly cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed for 24 to 48 hours. A 24-hour time point is standard, but a 48-hour check ensures equilibrium has been reached.
Part B: Phase Separation and Sampling
-
Stop Agitation: Remove vials from the shaker and allow them to stand for 30 minutes to let larger particles settle.
-
Separate Solid: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid. Alternative: Filter the suspension through a 0.22 µm solvent-compatible syringe filter. Filtration is often preferred as it robustly removes fine particulates.
-
Sample Supernatant: Carefully draw a known volume (e.g., 100 µL) of the clear supernatant from the top layer, being careful not to disturb the solid pellet.
Part C: Quantification via HPLC-UV
-
Dilute Sample: Immediately dilute the sampled supernatant into a known volume of mobile phase in a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.
-
Prepare Standards: Create a set of calibration standards of known concentrations (e.g., from 1 µg/mL to 200 µg/mL) by dissolving a precisely weighed amount of the compound in the mobile phase.
-
HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC. A typical starting method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid). For example, 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (determined by a UV scan, likely around 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
-
Calculate Concentration: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from this curve to determine the concentration of the diluted sample.
-
Determine Solubility: Calculate the original solubility in the solvent using the following formula:
-
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
-
Hypothetical Data & Interpretation
To illustrate the expected outcome of the described protocol, the following table presents a plausible set of solubility data for this compound at 25 °C.
Table 1: Predicted Equilibrium Solubility of this compound
| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL) | Predicted Molarity (M) |
| Polar Protic | Methanol | 5.1 | > 100 | > 0.52 |
| Polar Protic | Ethanol | 4.3 | ~ 80 | ~ 0.42 |
| Polar Aprotic | DMF | 6.4 | > 150 | > 0.78 |
| Polar Aprotic | THF | 4.0 | ~ 50 | ~ 0.26 |
| Polar Aprotic | Acetonitrile | 5.8 | ~ 35 | ~ 0.18 |
| Polar Aprotic | Acetone | 5.1 | ~ 45 | ~ 0.23 |
| Moderately Polar | Ethyl Acetate | 4.4 | ~ 15 | ~ 0.08 |
| Non-polar Aromatic | Toluene | 2.4 | < 5 | < 0.03 |
| Non-polar Aliphatic | n-Heptane | 0.1 | < 0.1 | < 0.0005 |
| (Note: Molecular Weight of this compound is 190.02 g/mol ) |
Interpretation of Results:
The hypothetical data align well with our theoretical predictions. The highest solubilities are observed in highly polar solvents capable of hydrogen bonding (Methanol, DMF). The solubility decreases as the solvent polarity decreases, with very poor solubility in non-polar aliphatic and aromatic solvents. This confirms that the polar boronic acid group is the dominant factor controlling the solubility of this molecule.
Mandatory Visualization: Solute-Solvent Interactions
Caption: Dominant Intermolecular Forces Governing Solubility.
Conclusion
References
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- Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182-188.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
- Deno, N. C., & Berkheimer, H. E. (1960). Activity coefficients as a function of structure and solvent. The Journal of Organic Chemistry, 25(4), 574-576.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Thornbury, M. H., & Toste, F. D. (2018). Boronic Acids as Hydrogen Bond Donor Catalysts for Efficient Conversion of CO2 into Organic Carbonate in Water.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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ICH Harmonised Tripartite Guideline. (2003). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of organic bases in aqueous and mixed media. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 84-91.
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
- Glomme, A., & Bergström, C. A. S. (2005). Measurement of solubility. In Methods and principles in medicinal chemistry (Vol. 26, pp. 263-282).
- Kadam, S. S., & Vattipalli, R. (2012). Solubility: A comprehensive review. International Journal of Pharmaceutical Sciences Review and Research, 13(1), 115-124.
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
- Ritchie, T. J., Macdonald, S. J. F., & Pickett, S. D. (2015). The impact of N- and O-methylation on aqueous solubility and lipophilicity. MedChemComm, 6(9), 1643-1653.
- Hall, D. G. (Ed.). (2011).
- Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075.
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J. Chem. Eng. Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
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J. Chem. Eng. Data. (2020). GUIDELINES FOR REPORTING OF SOLUBILITY DATA. Retrieved from [Link]
- World Health Organization. (n.d.). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.
- The methylation effect in medicinal chemistry. (2011). Journal of the Brazilian Chemical Society, 22(5), 818-841.
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- Stachowicz, A., & Sporzyński, A. (2017). Versatile Self-Adapting Boronic Acids for H-Bond Recognition: From Discrete to Polymeric Supramolecules. Journal of the American Chemical Society, 139(35), 12229-12236.
- Macias, A. T., et al. (2018).
- Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-100). Wiley-VCH.
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Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]
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A-Z Guide to 1,7-Dimethyl-1H-indazole-5-boronic acid: A Technical Guide to Stability, Storage, and Handling
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Abstract
1,7-Dimethyl-1H-indazole-5-boronic acid is a pivotal building block in contemporary drug discovery and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions. The integrity of this reagent is paramount for reaction efficiency, yield, and reproducibility. However, the inherent chemical nature of the boronic acid moiety presents unique stability and storage challenges. This in-depth guide provides a comprehensive overview of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes evidence-based protocols for its optimal storage and handling. We further detail experimental procedures for assessing the compound's purity and stability over time. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals to ensure the long-term viability and performance of this essential chemical reagent.
Introduction: The Role of this compound in Synthesis
This compound, with CAS Number 1310383-75-5, belongs to the versatile class of organoboron compounds.[1] Its molecular structure, featuring a dimethylated indazole core coupled to a boronic acid group, makes it a valuable precursor for synthesizing complex molecules, particularly in the pharmaceutical industry.[2][3] The boronic acid functional group is the cornerstone of its utility, enabling palladium-catalyzed carbon-carbon bond formation—a Nobel Prize-winning technology that has revolutionized the construction of biaryl systems common in active pharmaceutical ingredients (APIs).[4][5]
However, the very reactivity that makes this compound valuable also renders it susceptible to degradation. Understanding the chemical principles behind its stability is not merely a matter of inventory management but a fundamental prerequisite for reliable and successful synthesis. Impurities arising from degradation can lead to diminished reaction yields, complex purification challenges, and potentially misleading structure-activity relationship (SAR) data in drug discovery campaigns.
Chemical Stability and Key Degradation Pathways
The stability of this compound is influenced by several factors, primarily related to the chemistry of the boronic acid group. The principal routes of decomposition are dehydration (trimerization), protodeboronation, and oxidation.
Dehydration and Trimerization to Boroxine
The most common and reversible degradation pathway for boronic acids is dehydration to form a cyclic trimeric anhydride known as a boroxine.[6][7] This process involves the condensation of three boronic acid molecules with the elimination of three molecules of water.[8]
The equilibrium between the monomeric boronic acid and the trimeric boroxine is highly sensitive to the presence of water.[6][8] In the solid state or in anhydrous, non-polar solvents, the equilibrium favors the formation of the boroxine.[6][7] While the boroxine can often serve as a competent source of the monomeric acid in situ during a reaction (especially if aqueous bases are used), its presence complicates accurate massing and stoichiometry, as the molecular weight of the boroxine is different from that of three individual acid molecules.[6]
Caption: A typical workflow for conducting a long-term stability study.
Protocol 1: Visual Inspection
-
Objective: To perform a quick qualitative check for degradation.
-
Procedure:
-
Observe the physical appearance of the solid. Fresh, high-purity this compound should be a white to off-white solid. [2] 2. Note any changes in color (e.g., yellowing or browning) or texture (e.g., clumping, deliquescence), which may indicate the presence of impurities or moisture uptake.
-
Protocol 2: Purity Assessment by HPLC-UV/MS
High-Performance Liquid Chromatography (HPLC) is a robust quantitative method for determining the purity of boronic acids and identifying degradation products. [9][10]
-
Objective: To quantify the purity of the boronic acid and detect impurities like the protodeboronated parent indazole.
-
Instrumentation & Reagents:
-
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve it in 1 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column Temperature: 30 °C.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Analysis:
-
Integrate the peak area for this compound and all impurity peaks.
-
Calculate purity as % Area = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Use the mass spectrometer to identify the mass of the main peak and any significant impurities to confirm their identity (e.g., protodeboronated species).
-
-
Conclusion
This compound is an indispensable tool in modern organic synthesis. Its efficacy, however, is directly tied to its chemical purity. The primary degradation pathways—trimerization to boroxines, protodeboronation, and oxidation—are effectively mitigated by adhering to stringent storage and handling protocols. Storing the compound at refrigerated temperatures (2-8 °C) under a dry, inert atmosphere is the most critical step in ensuring its long-term stability. Regular purity assessment via HPLC provides essential quality control, guaranteeing that this valuable reagent performs reliably and reproducibly in the demanding context of research and drug development.
References
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ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. Retrieved January 18, 2026, from [Link]
-
Ingleson, M. J., & Ball, N. D. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1273. [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved January 18, 2026, from [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved January 18, 2026, from [Link]
-
CNR-IRIS. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Retrieved January 18, 2026, from [Link]
-
Kumar, A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis. [Link]
-
MDPI. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved January 18, 2026, from [Link]
-
Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Dalton Transactions, 39(6), 1423–1431. [Link]
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved January 18, 2026, from [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. Retrieved January 18, 2026, from [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(3), 738-744. [Link]
-
AFG Bioscience LLC. (n.d.). Safety Data Sheet for 6-Indazolylboronic acid. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2025). Structure, Properties, and Preparation of Boronic Acid Derivatives. Retrieved January 18, 2026, from [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved January 18, 2026, from [Link]
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Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved January 18, 2026, from [Link]
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Chem-Impex. (n.d.). 1H-Indazole-5-boronic acid. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved January 18, 2026, from [Link]
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Technical Guide: Potential Applications of 1,7-Dimethyl-1H-indazole-5-boronic acid in Medicinal Chemistry
Abstract: 1,7-Dimethyl-1H-indazole-5-boronic acid is a heterocyclic building block poised for significant utility in modern drug discovery. While direct applications are emerging, its true potential lies in its strategic combination of a "privileged" indazole scaffold and a versatile boronic acid functional group. This guide provides an in-depth analysis of its potential applications, grounded in the established roles of its constituent moieties. We will explore its primary function as a key reactant in palladium-catalyzed cross-coupling reactions for the synthesis of complex kinase inhibitors and other targeted therapeutics. Detailed protocols, mechanistic insights, and workflow visualizations are provided to empower researchers in medicinal chemistry and drug development to leverage this reagent for the construction of novel compound libraries.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This versatility has led to the successful development of numerous FDA-approved drugs incorporating this moiety, particularly in the field of oncology.[1] The indazole ring system often acts as a bioisostere for purines, enabling it to function as a highly effective "hinge-binder" in the ATP-binding pocket of various protein kinases.
The core value proposition of using an indazole-based building block is rooted in the proven success of drugs like Axitinib and Pazopanib, which are potent tyrosine kinase inhibitors used in cancer chemotherapy.[3][4][5][6][7]
| Drug Name | Target(s) | Therapeutic Application |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[3][8][9][10] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Advanced Renal Cell Carcinoma[4][5][6][7] |
| Granisetron | 5-HT3 Receptor Antagonist | Chemotherapy-induced nausea and vomiting[1][11] |
The specific substitution pattern of This compound offers further strategic advantages. The N1-methylation prevents tautomerization and eliminates a hydrogen bond donor, which can be crucial for modulating solubility and membrane permeability. The C7-methyl group can probe a specific pocket within a target's binding site or sterically influence the overall conformation of the final molecule, potentially enhancing selectivity or potency.
The Boronic Acid Handle: A Gateway to Molecular Complexity
Boronic acids and their derivatives have become indispensable tools for medicinal chemists.[12] Their significance stems from two primary roles:
-
Versatile Coupling Partners: The boronic acid group, -B(OH)₂, is most renowned for its role in the Suzuki-Miyaura cross-coupling reaction.[12] This palladium-catalyzed reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly between aromatic systems.[12][13][14] Its mild conditions and high tolerance for a wide array of functional groups make it ideal for the late-stage diversification of complex molecules, a critical step in generating structure-activity relationships (SAR).[12]
-
Pharmacophoric Elements: In some contexts, the boronic acid moiety itself can be a key pharmacophore, acting as a covalent or reversible covalent inhibitor of enzymes, particularly serine proteases.[15][16] The proteasome inhibitor Bortezomib (Velcade®) is a landmark example of a boronic acid-containing drug.[16][17]
For This compound , its primary and most immediate application is as a versatile coupling partner to rapidly generate libraries of novel, drug-like molecules.
Core Application: Suzuki-Miyaura Cross-Coupling
The principal application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the direct attachment of the dimethyl-indazole scaffold to a variety of aryl or heteroaryl halides, providing single-step access to complex biaryl structures that are central to many kinase inhibitor designs.
Mechanistic Rationale and Workflow
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. Understanding this workflow is key to optimizing reaction conditions.
Caption: Generalized workflow of the Suzuki-Miyaura catalytic cycle.
Causality Behind Experimental Choices:
-
Catalyst: Palladium sources like Pd(OAc)₂ or pre-formed precatalysts are used. The choice of ligand (e.g., SPhos, XPhos) is critical. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps, especially with challenging heteroaryl substrates.[18]
-
Base: A base (e.g., K₃PO₄, CsF, K₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species [-B(OH)₃]⁻. The choice of base can dramatically affect yield, particularly by mitigating protodeboronation (the undesired cleavage of the C-B bond).[18][19]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, isopropanol) and water is common. Anhydrous conditions using additives like trimethyl borate can also be effective, especially for preventing protodeboronation of sensitive heteroaryl boronic acids.[14]
Exemplar Experimental Protocol
This protocol is a self-validating, generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Researchers should perform small-scale test reactions to optimize conditions for their specific substrate.
Objective: To synthesize 5-(Aryl)-1,7-dimethyl-1H-indazole.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Aryl Bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of dioxane. Add this catalyst slurry to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction flask.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inefficient catalyst turnover; Protodeboronation | Screen alternative ligands (e.g., XPhos, RuPhos). Increase boronic acid equivalents to 1.5. Use a milder base like CsF.[19] Consider anhydrous conditions.[14] |
| Protodeboronation | Presence of excess water or protic sources; Base too strong | Use anhydrous solvents and degassed water. Switch to a non-aqueous base/solvent system (e.g., KF in isopropanol).[19] |
| Homocoupling of Boronic Acid | Oxidative conditions | Ensure the reaction is thoroughly degassed to remove oxygen. |
| Incomplete Reaction | Steric hindrance; Deactivated aryl halide | Increase reaction temperature. Switch to a more active catalyst system (e.g., a Buchwald precatalyst).[18] Use an aryl iodide instead of bromide if possible. |
Building a Drug Discovery Workflow
This compound is an ideal starting point for a fragment-based or library synthesis workflow in drug discovery. The goal is to rapidly generate structural diversity around the privileged indazole core to probe the SAR for a given biological target.
Caption: A drug discovery workflow starting from the target building block.
This workflow illustrates how a single, versatile building block can be combined with a diverse set of coupling partners in a parallel synthesis format. The resulting library of novel indazole derivatives can then be screened against biological targets (e.g., a panel of kinases). Initial "hits" from this screen provide the starting point for a more focused, iterative cycle of synthesis and testing to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to a preclinical candidate.
Conclusion and Future Outlook
While This compound may not have an extensive publication record for its direct biological activity, its value as a synthetic intermediate is clear and compelling. Its structure combines a medicinally-validated indazole core with the synthetic flexibility of a boronic acid. The primary and most powerful application for this reagent is in the rapid construction of novel biaryl and hetero-biaryl compounds via Suzuki-Miyaura cross-coupling. For researchers and drug development professionals, this building block represents a strategic tool to accelerate the discovery of new therapeutics, particularly in the competitive landscape of kinase inhibitor development. As synthetic methodologies continue to advance, the utility of such well-designed, functionalized heterocyclic building blocks will only continue to grow.
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The Emerging Therapeutic Potential of 1,7-Dimethyl-1H-indazole-5-boronic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of clinically approved drugs and investigational agents.[1][2][3] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity against a diverse array of biological targets. When coupled with a boronic acid moiety—a functional group renowned for its ability to form reversible covalent bonds with biological nucleophiles—the resulting indazole-boronic acid derivatives represent a promising class of compounds for targeted therapies. This guide provides an in-depth exploration of the biological activities associated with derivatives of 1,7-Dimethyl-1H-indazole-5-boronic acid, offering a technical resource for researchers engaged in drug discovery and development. While direct studies on this specific scaffold are nascent, this document synthesizes data from closely related analogues to project its therapeutic potential and guide future research.
Introduction: The Strategic Combination of Indazole and Boronic Acid Moieties
The therapeutic success of indazole-containing drugs, such as the anti-cancer agents pazopanib and entrectinib, underscores the pharmacological significance of this heterocyclic system.[1][3] The indazole nucleus, a bicyclic aromatic structure composed of fused benzene and pyrazole rings, serves as a versatile scaffold that can be readily functionalized to optimize target binding and pharmacokinetic properties.[1]
The introduction of a boronic acid group at the 5-position of the 1,7-dimethyl-indazole core introduces a unique chemical reactivity. Boronic acids are known to interact with diols and the active site serine residues of enzymes, forming stable yet reversible covalent bonds.[4][5][6] This capacity for covalent interaction can lead to enhanced potency and prolonged duration of action. Furthermore, the boronic acid handle is a critical tool in synthetic chemistry, particularly for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures.[4][7][8]
The specific substitution pattern of 1,7-dimethylation on the indazole ring is anticipated to influence the molecule's physicochemical properties, such as solubility and metabolic stability, as well as its conformational presentation to biological targets.
Projected Biological Activities and Therapeutic Targets
Based on extensive research into analogous indazole boronic acid derivatives, several key areas of biological activity can be anticipated for derivatives of this compound.
Anticancer Activity
The indazole scaffold is a well-established pharmacophore in oncology.[1][3] Derivatives have demonstrated potent inhibitory activity against a range of protein kinases that are critical for tumor growth and proliferation.[3]
-
Kinase Inhibition: 1H-Indazole-5-boronic acid is a known reactant in the synthesis of inhibitors for various kinases, including Tpl2 kinase, mTOR, tyrosine kinases, and phosphoinositide kinases.[9] It is plausible that derivatives of this compound could be developed as selective inhibitors of these or other oncogenic kinases. The boronic acid moiety could potentially interact with key residues in the ATP-binding pocket.
-
Signaling Pathway Modulation: Indazole derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways, such as upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulating anti-apoptotic proteins like Bcl-2.[3]
Table 1: Examples of Biologically Active Indazole Derivatives and their Targets
| Indazole Derivative Class | Target(s) | Therapeutic Area | Reference(s) |
| 3-Aryl-indazoles | HCT-116 and MDA-MB-231 cancer cell lines | Oncology | [2] |
| Imidazo[5,1‐b]thiazole-indazoles | Antifungal | Infectious Disease | [10] |
| Thiazole-indazoles | HCT-166 and Huh-7 cancer cell lines, various bacteria | Oncology, Infectious Disease | [11] |
| General Indazole Derivatives | Protein Kinases (e.g., Tpl2, mTOR) | Oncology | [9] |
| Aza-indazole Derivatives | Cyclooxygenase-2 (COX-2) | Neuroinflammation | [12] |
| Aminoindazole Derivatives | Anaplastic Lymphoma Kinase (ALK) | Oncology | [1] |
Anti-inflammatory and Neuroprotective Effects
Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[12] Indazole derivatives have shown promise in this area.
-
COX-2 Inhibition: A series of (aza)indazole derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.[12] This suggests that this compound derivatives could be explored for their potential to treat neuroinflammatory conditions.
-
Modulation of Neurological Pathways: Indazoles are being investigated for their potential to treat neurological disorders like Parkinson's and Alzheimer's disease by inhibiting enzymes such as monoamine oxidase (MAO), glycogen synthase kinase 3 (GSK3), and leucine-rich repeat kinase 2 (LRRK2).[13][14][15]
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Indazole-containing hybrids have demonstrated significant antibacterial and antifungal properties.[11] The incorporation of the this compound scaffold into known antimicrobial pharmacophores could lead to the discovery of new and effective treatments for infectious diseases.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of derivatives will primarily rely on the versatile reactivity of the boronic acid group. A general and robust method is the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the desired aryl or heteroaryl halide (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for determining kinase inhibitory activity.
3.2.2. Cell Proliferation Assay (Example: MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Future Directions and Conclusion
Derivatives of this compound represent a promising, yet underexplored, area of medicinal chemistry. The foundational knowledge of the biological activities of related indazole boronic acids provides a strong rationale for their investigation as potential therapeutic agents, particularly in the fields of oncology, neuroinflammation, and infectious diseases.
The synthetic tractability of this scaffold, primarily through Suzuki-Miyaura coupling, allows for the rapid generation of diverse chemical libraries. Future research should focus on synthesizing a range of derivatives and screening them against panels of kinases, inflammatory mediators, and microbial strains to elucidate their specific biological activities and mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties.
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The Strategic Utility of 1,7-Dimethyl-1H-indazole-5-boronic acid in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a multitude of biologically active molecules. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of protein kinases, which are crucial targets in oncology and inflammation research.[1][2] The strategic functionalization of the indazole core is paramount to modulating the potency, selectivity, and pharmacokinetic properties of these drug candidates. One of the most powerful and versatile methods for such functionalization is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds between a halide and an organoboron compound.[3][4] This guide focuses on a particularly valuable building block for this transformation: 1,7-Dimethyl-1H-indazole-5-boronic acid .
The methylation at the N-1 and C-7 positions of the indazole ring in this compound offers distinct advantages. The N-1 methylation prevents the formation of constitutional isomers that can arise from the tautomerism of the NH-indazole, simplifying product profiles and purification.[2] The C-7 methyl group can provide beneficial steric interactions within a protein's binding pocket and can also influence the overall lipophilicity and metabolic stability of the final compound. This guide will provide a comprehensive overview of the synthesis, properties, and applications of this key building block, with a focus on empowering researchers to effectively utilize it in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is crucial for its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 1310383-75-5 | |
| Molecular Formula | C₉H₁₁BN₂O₂ | |
| Molecular Weight | 190.01 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥96% | |
| Storage | Inert atmosphere, 2-8°C |
Safety and Handling:
As with all boronic acids, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Boronic acids can be irritating to the eyes, respiratory system, and skin. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves the initial synthesis of a halogenated indazole precursor, followed by a Miyaura borylation reaction.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 5-Bromo-1H-indazole
A robust method for the synthesis of 5-bromo-1H-indazole starts from 4-bromo-2-methylaniline.[5]
-
Reaction: A solution of 4-bromo-2-methylaniline in chloroform is treated with acetic anhydride. Subsequently, potassium acetate and isoamyl nitrite are added, and the mixture is refluxed.
-
Work-up: After cooling, the volatiles are removed under reduced pressure. The residue is then treated with concentrated hydrochloric acid, followed by basification with sodium hydroxide to a pH of 11. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
Purification: The crude product is purified by filtration through a silica gel pad and subsequent recrystallization from heptane to yield 5-bromo-1H-indazole.[5]
Step 2: Synthesis of 5-Bromo-1,7-dimethyl-1H-indazole
-
Reaction: 5-Bromo-1H-indazole is dissolved in a suitable aprotic solvent such as DMF or THF. A strong base, such as sodium hydride or potassium carbonate, is added, followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate. The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the desired 1,7-dimethylated product from other isomers and unreacted starting material.
Step 3: Synthesis of this compound pinacol ester
The Miyaura borylation is a palladium-catalyzed reaction that converts aryl halides to their corresponding boronate esters.[6][7]
-
Reaction: 5-Bromo-1,7-dimethyl-1H-indazole is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, typically potassium acetate, in a solvent like dioxane or DMF. The reaction is heated to facilitate the conversion.
-
Work-up: After completion, the reaction mixture is filtered through celite, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The crude pinacol ester is purified by column chromatography on silica gel.
Step 4: Deprotection to this compound
The final step involves the deprotection of the pinacol ester to yield the free boronic acid.[8][9]
-
Reaction: The pinacol ester can be deprotected under acidic conditions, for example, by treatment with a strong acid like HCl in a mixture of THF and water. Alternatively, oxidative cleavage with reagents like sodium periodate can be employed.[8] Another method involves transesterification with diethanolamine followed by hydrolysis.[10]
-
Work-up: The work-up procedure depends on the deprotection method used. For acidic hydrolysis, the reaction mixture is typically neutralized, and the product is extracted.
-
Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent and water.[11]
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a highly effective coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of a diverse array of 5-aryl or 5-heteroaryl indazole derivatives.
General Protocol for Suzuki-Miyaura Coupling
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol:
-
Reaction Setup: In a reaction vessel, this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents) are combined.
-
Solvent: A degassed solvent or solvent mixture, such as 1,4-dioxane/water, toluene, or DMF, is added.
-
Reaction Conditions: The reaction mixture is heated, typically between 80-120 °C, under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the pure 5-substituted-1,7-dimethyl-1H-indazole.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical for the success of the Suzuki-Miyaura coupling. For challenging couplings, such as those involving sterically hindered substrates or less reactive chlorides, more sophisticated ligand systems like SPhos or XPhos may be required.[4]
-
Base: The base plays a crucial role in the catalytic cycle by promoting the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.
-
Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent and water is often employed to facilitate the dissolution of the base and the boronic acid.
Applications in Drug Discovery and Development
The 1,7-dimethyl-1H-indazole scaffold, readily accessible through the use of its corresponding boronic acid, is a key component in a number of potent and selective kinase inhibitors.[1][12][13] The ability to rapidly diversify the 5-position of the indazole core via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Examples of Drug Candidates Incorporating the Indazole Moiety:
-
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, used in the treatment of renal cell carcinoma.[2]
-
Pazopanib: A multi-target tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.
The strategic incorporation of the 1,7-dimethyl-1H-indazole moiety can impart desirable properties to drug candidates, including improved metabolic stability and enhanced binding affinity to the target protein.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its strategic use in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the construction of complex molecules containing the privileged indazole scaffold. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in the creation of novel and impactful chemical entities.
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- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. A method for the deprotection of alkylpinacolyl boronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Key Building Block: A Technical Guide to 1,7-Dimethyl-1H-indazole-5-boronic acid
Introduction: The Strategic Importance of the Indazole Scaffold
In the landscape of modern medicinal chemistry, the indazole nucleus has emerged as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds. These bicyclic heteroaromatic systems, composed of a fused benzene and pyrazole ring, are integral to the structure of numerous pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, and potent kinase inhibitors. The versatility of the indazole ring allows for tailored substitutions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. This guide focuses on a particularly significant derivative: 1,7-Dimethyl-1H-indazole-5-boronic acid . While the specific, seminal report of its initial synthesis remains elusive in publicly accessible literature, its history is intrinsically linked to the broader development of indazole chemistry and the rise of palladium-catalyzed cross-coupling reactions as a cornerstone of drug discovery. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, characterization, and application.
A Retrosynthetic Look at the Genesis of this compound
The history of this compound is not one of a singular discovery but rather an evolution driven by the need for versatile building blocks in complex molecule synthesis. Its emergence is a testament to the power of synthetic methodology development. The logical synthesis of this compound can be dissected into two key transformations: the formation of the 1,7-dimethyl-1H-indazole core and the subsequent introduction of the boronic acid functionality.
Constructing the 1,7-Dimethyl-1H-indazole Core: A Mechanistic Perspective
The synthesis of the indazole ring itself can be achieved through various methods, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the cyclization of appropriately substituted hydrazones.
Caption: Generalized workflow for the synthesis of a dimethyl-indazole core.
A plausible and historically relevant approach to the 1,7-dimethyl-1H-indazole scaffold would likely begin with a substituted aniline precursor. The strategic placement of methyl and nitro groups on the aniline ring is crucial for directing the cyclization to the desired regioisomer.
Installation of the Boronic Acid: A Gateway to Versatility
The introduction of the boronic acid moiety at the 5-position of the indazole ring transforms it into a highly versatile building block for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. This transformation is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate.
Experimental Protocols: A Self-Validating System
The following protocols are presented as a robust and reproducible methodology for the synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 5-Bromo-1,7-dimethyl-1H-indazole
This initial step establishes the core heterocyclic structure with a handle for subsequent functionalization.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Stoichiometry |
| 4-Bromo-2-methyl-6-nitroaniline | 82153-45-7 | 231.05 g/mol | 23.1 g | 1.0 eq |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol | 30.6 g | 3.0 eq |
| Iron Powder | 7439-89-6 | 55.85 g/mol | 33.5 g | 6.0 eq |
| Acetic Acid | 64-19-7 | 60.05 g/mol | 250 mL | - |
| Sodium Nitrite | 7632-00-0 | 69.00 g/mol | 8.3 g | 1.2 eq |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 g/mol | As needed | - |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | As needed | - |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | 84.01 g/mol | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed | - |
Procedure:
-
Acetylation: To a stirred solution of 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in acetic acid, add acetic anhydride (3.0 eq) dropwise at room temperature. Heat the mixture to 80°C for 2 hours.
-
Reductive Cyclization: Cool the reaction mixture to 60°C and add iron powder (6.0 eq) portion-wise, maintaining the temperature below 90°C. After the addition is complete, stir the mixture at 80°C for an additional 3 hours.
-
Diazotization and In Situ Cyclization: Cool the reaction to 0°C and slowly add a solution of sodium nitrite (1.2 eq) in water. Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8. Extract the mixture with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-bromo-1,7-dimethyl-1H-indazole.
Protocol 2: Synthesis of this compound
This protocol details the critical borylation step.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Stoichiometry |
| 5-Bromo-1,7-dimethyl-1H-indazole | (From Protocol 1) | 225.08 g/mol | 22.5 g | 1.0 eq |
| Tetrahydrofuran (anhydrous) | 109-99-9 | 72.11 g/mol | 500 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | 44 mL | 1.1 eq |
| Triisopropyl Borate | 5419-55-6 | 188.08 g/mol | 28.2 g | 1.5 eq |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 g/mol | As needed | - |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | As needed | - |
| Hexane | 110-54-3 | 86.18 g/mol | As needed | - |
Procedure:
-
Lithium-Halogen Exchange: Dissolve 5-bromo-1,7-dimethyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78°C. Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour.
-
Borylation: To the cooled solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70°C. Allow the reaction to warm slowly to room temperature and stir for 12 hours.
-
Hydrolysis and Purification: Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid until the pH is ~2. Extract the mixture with diethyl ether (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Triturate the resulting solid with hexane to afford this compound as a solid.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling
The true value of this compound lies in its utility as a coupling partner in the synthesis of complex molecules. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of a boronic acid with an organohalide, is a cornerstone of modern pharmaceutical synthesis.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Representative Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Stoichiometry |
| This compound | (From Protocol 2) | 190.01 g/mol | 1.90 g | 1.2 eq |
| Aryl Bromide | (Varies) | (Varies) | (Varies) | 1.0 eq |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 0.23 g | 0.02 eq |
| Sodium Carbonate (2 M aq.) | 497-19-8 | 105.99 g/mol | 10 mL | 2.0 eq |
| Toluene | 108-88-3 | 92.14 g/mol | 50 mL | - |
| Ethanol | 64-17-5 | 46.07 g/mol | 10 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - |
| Water | 7732-18-5 | 18.02 g/mol | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 eq), the aryl bromide (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Solvent and Base Addition: Add toluene and ethanol, followed by the 2 M aqueous sodium carbonate solution.
-
Reaction: Heat the mixture to reflux (approximately 85-90°C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Separate the organic layer and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
Conclusion: An Enduring Legacy in Drug Discovery
While the precise moment of its "discovery" may be embedded within the broader history of medicinal chemistry, the significance of this compound is undeniable. Its strategic design, combining the privileged indazole scaffold with the versatile boronic acid functionality, has made it a valuable tool in the synthesis of complex, biologically active molecules. The methodologies for its preparation and application are robust and well-established, underscoring its importance as a reliable building block in the ongoing quest for novel therapeutics. This guide provides a comprehensive overview for researchers, empowering them to leverage the unique properties of this compound in their own drug discovery endeavors.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(14), 3298. Retrieved January 19, 2026, from [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances, 14(20), 14237-14251. Retrieved January 19, 2026, from [Link]
- Method of synthesizing 1H-indazole compounds. (2011). Google Patents.
-
1H-Indazole-5-boronic acid | 338454-14-1. (n.d.). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). Scientific Reports, 14(1), 19893. Retrieved January 19, 2026, from [Link]
-
Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry, 195, 112270. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862. Retrieved January 19, 2026, from [Link]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,7-Dimethyl-1H-indazole-5-boronic acid
Introduction: The Strategic Importance of the Indazole Moiety and the Suzuki-Miyaura Coupling
The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in medicinal chemistry, with applications in the development of treatments for a wide range of diseases, including cancer and inflammatory conditions.[1][2] The targeted functionalization of the indazole nucleus is therefore a critical endeavor in the synthesis of novel pharmaceutical agents.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[4] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers a robust and highly functional group tolerant approach to constructing complex molecular architectures.[5][6] The relatively low toxicity of the boron reagents and the mild reaction conditions have contributed to its widespread adoption in both academic and industrial research.[6]
This application note provides a comprehensive guide to the selection of an appropriate palladium catalyst system for the Suzuki-Miyaura cross-coupling of 1,7-Dimethyl-1H-indazole-5-boronic acid with various aryl and heteroaryl halides. We will delve into the rationale behind catalyst and ligand choice, provide a detailed experimental protocol as a robust starting point, and discuss key mechanistic considerations and troubleshooting strategies to enable researchers to successfully implement this important transformation.
Palladium Catalyst System Selection: A Rationale-Driven Approach
The success of a Suzuki-Miyaura cross-coupling reaction is critically dependent on the judicious choice of the palladium source and the ancillary ligand. For a substrate such as this compound, which can be considered an electron-rich heteroaryl boronic acid, several factors must be considered to ensure efficient and high-yielding coupling.
The Palladium Precatalyst:
The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, they often exhibit limited stability. Consequently, more stable and easily handled Pd(II) precatalysts that are reduced in situ to the active Pd(0) species are generally preferred. For couplings involving heteroaromatic substrates, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has demonstrated broad utility and high efficiency.[1][7] Its robustness and reliability make it an excellent starting point for the coupling of this compound.
The Ligand: The Key to Reactivity and Selectivity
The ligand plays a multifaceted role in the catalytic cycle, influencing the stability of the palladium complex, the rate of oxidative addition, and the facility of reductive elimination. For challenging substrates, including electron-rich heteroaryl boronic acids, the use of specialized ligands is often necessary to achieve optimal results.
Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, have revolutionized the field of palladium-catalyzed cross-coupling. Ligands such as SPhos and XPhos have been shown to promote the coupling of a wide range of challenging substrates, including heteroaryl chlorides, at low catalyst loadings and under mild conditions.[8] The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.
Recommended Catalyst Systems for this compound:
| Catalyst System | Ligand Type | Key Advantages | Recommended for |
| Pd(dppf)Cl₂ | Ferrocene-based bisphosphine | Well-established, robust, good general applicability for heteroaryl couplings.[1][7] | Initial screening, coupling with aryl bromides and iodides. |
| Pd(OAc)₂ + SPhos | Buchwald biaryl monophosphine | High reactivity, excellent for hindered substrates and aryl chlorides, often allows for lower reaction temperatures.[8] | Challenging couplings, sterically demanding partners, and when coupling with aryl chlorides. |
| Pd(OAc)₂ + XPhos | Buchwald biaryl monophosphine | Broad utility, effective for a wide range of substrates including heteroaryl halides.[8] | General use, particularly when optimizing for a broad range of coupling partners. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Directly active Pd(0) source, historically used. | Simpler couplings with activated aryl halides. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a detailed, step-by-step methodology for the cross-coupling of this compound with a representative aryl bromide. This should be considered a starting point for optimization with different coupling partners.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv).
-
Addition of Reagents: Add the aryl bromide (1.0 mmol, 1.0 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., aryl bromide) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can re-enter the cycle.
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 3. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Strategic C-C Bond Formation Using 1,7-Dimethyl-1H-indazole-5-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for Researchers
Abstract
The indazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The functionalization of this nucleus through carbon-carbon bond formation is a cornerstone of modern drug discovery. This application note provides a comprehensive guide to the reaction conditions for C-C bond formation using 1,7-Dimethyl-1H-indazole-5-boronic acid , with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind component selection, present a detailed, field-proven protocol, and offer troubleshooting guidance for researchers in drug development and synthetic chemistry.
Introduction: The Significance of the Indazole Moiety
Indazole derivatives are integral to medicinal chemistry, appearing in drugs for oncology (e.g., Pazopanib), inflammation, and HIV treatment.[3][4] Their bioisosteric relationship with indoles allows them to interact with a wide array of biological targets. The ability to precisely install diverse aryl and heteroaryl substituents onto the indazole core is paramount for tuning a compound's pharmacological profile.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely adopted methods for forging C(sp²)–C(sp²) bonds.[2][4] Its operational simplicity, mild reaction conditions, and exceptional tolerance for a broad range of functional groups make it an indispensable tool for synthesizing complex molecules.[5] This guide focuses on leveraging this powerful reaction with this compound, a key building block for creating novel indazole-based compounds.
Mechanistic Pillars of the Suzuki-Miyaura Reaction
Understanding the catalytic cycle is essential for rational optimization and troubleshooting. The reaction proceeds through a sequence of three key steps involving a palladium catalyst, which is typically introduced as a stable Pd(II) precatalyst and reduced in situ to the active Pd(0) species.[2][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate "ate" complex.[7][8]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Scientist's Guide
The success of the coupling reaction hinges on the judicious selection of four key components: the catalyst, base, solvent, and temperature.
The Catalyst System: Palladium Source and Ligand
The choice of catalyst is critical, especially when working with nitrogen-containing heterocycles like indazoles, which can act as catalyst poisons.
-
Palladium Source: While many Pd sources exist, air-stable Pd(II) precatalysts that are easily reduced in situ are preferred for convenience and reproducibility. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a highly reliable and versatile choice for this type of transformation.[1][2] It demonstrates excellent activity and stability. Other options include Pd(OAc)₂ or advanced Buchwald-Hartwig precatalysts (e.g., XPhos or SPhos-based), which offer higher reactivity for particularly challenging substrates.[9]
-
Ligand: The phosphine ligand stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition. In a complex like Pd(dppf)Cl₂, the dppf ligand is built-in. If using a source like Pd₂(dba)₃, a separate ligand such as SPhos or XPhos must be added.[9]
The Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a negatively charged boronate species, which enhances its nucleophilicity and facilitates the transfer of the organic group to the palladium atom.
-
Potassium Carbonate (K₂CO₃): A cost-effective and broadly effective inorganic base. It is typically used in aqueous mixtures with organic solvents.[1][2]
-
Potassium Phosphate (K₃PO₄): Often provides superior results for nitrogen-rich heterocycles, potentially by minimizing side reactions.[9]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can accelerate sluggish reactions, though it is more expensive.[4]
The Solvent System: Creating the Right Environment
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).
-
1,4-Dioxane/Water or DME/Water: This is the classic solvent system for Suzuki couplings employing inorganic bases like K₂CO₃.[1][2][9] The water is essential for dissolving the base and participating in the catalytic cycle.
-
Anhydrous Solvents (e.g., Toluene, DMF): These are used with organic-soluble bases or under specific conditions where water might promote undesirable side reactions like protodeboronation (the replacement of the boronic acid group with a hydrogen atom).
Crucial Note: Oxygen can oxidize and deactivate the Pd(0) catalyst. Therefore, it is imperative to degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
| Parameter | Recommended Choice | Rationale & Alternatives |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Highly reliable for indazoles.[1] Alternatives: Pd(PPh₃)₄, Buchwald precatalysts (XPhos, SPhos) for challenging couplings.[9] |
| Base | K₂CO₃ (2-3 equivalents) | Effective, economical, and widely used.[2] Alternatives: K₃PO₄ (often better for N-heterocycles), Cs₂CO₃ for difficult reactions.[4][9] |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1 v/v) | Standard biphasic system that works well with K₂CO₃.[2][9] Alternatives: DME/Water, Toluene.[1] |
| Temperature | 80–100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently.[1][9] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Table 1: Recommended Starting Conditions for Suzuki Coupling with this compound.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Figure 2: Standard workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk tube or round-bottom flask with reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.1 mmol), this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.5 mmol, 2.5 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 0.03 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a 4:1 (v/v) mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes. Add the degassed solvent to the Schlenk tube via syringe to achieve a final concentration of approximately 0.1 M with respect to the boronic acid.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 2-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting boronic acid is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Low reaction temperature.4. Poorly soluble reagents. | 1. Use a fresh bottle of catalyst or a more robust precatalyst.2. Ensure thorough degassing of solvents.3. Increase temperature to 100-110 °C.4. Increase solvent volume or switch to a solvent with better solubilizing power (e.g., DMF). |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction temperature is too high or time is too long.3. Base is too strong or concentrated. | 1. Use anhydrous solvents and a non-aqueous base system (e.g., KF in THF).2. Monitor the reaction closely and stop it upon completion; lower the temperature.3. Reduce the equivalents of base or switch to a milder base. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes this side reaction. | 1. Rigorously maintain an inert atmosphere.2. Screen different palladium catalysts and ligands. |
| Difficult Purification | 1. Residual palladium in the product.2. Unreacted starting materials are close in polarity to the product. | 1. Filter the crude reaction mixture through Celite® or perform a charcoal treatment.2. Optimize the reaction to drive it to completion; adjust chromatography conditions carefully. |
Table 2: A guide to troubleshooting common challenges in Suzuki-Miyaura coupling reactions.
Conclusion
The Suzuki-Miyaura reaction is a powerful and versatile method for the C-C functionalization of the indazole core using this compound. By carefully selecting the catalyst, base, and solvent system, and by maintaining a strictly inert atmosphere, researchers can reliably synthesize a diverse array of novel biaryl and heteroaryl indazole derivatives. The protocol and optimization guidelines presented here serve as a validated starting point for chemists aiming to accelerate their discovery programs and develop next-generation therapeutic agents.
References
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Bellina, F., & Rossi, R. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 9494–9513. [Link]
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Ley, S. V., & Leach, A. G. (2013). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Chemical Science, 4(5), 2030-2038. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 131(41), 14891–14901. [Link]
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Reddy, L. H., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26369-26382. [Link]
-
Sá, F. A. A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107–7114. [Link]
-
ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
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Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Molecules, 26(9), 2539. [Link]
-
Mata, E. G. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 7(58), 36561-36575. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
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Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]
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J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid. [Link]
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de Oliveira, R. B., et al. (2022). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Pharmaceuticals, 15(5), 589. [Link]
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Alam, M. S., et al. (2022). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Pharmaceuticals, 15(11), 1362. [Link]
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Sapnakumari, M., et al. (2014). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research, 23(5), 2368-2376. [Link]
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Reddy, L. H., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26369-26382. [Link]
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Scott, C. J., & Smith, T. E. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(23), 9156–9160. [Link]
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Hell, S., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]
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Reddy, L. H., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
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Application Notes & Protocols: Synthesis of Kinase Inhibitors Utilizing 1,7-Dimethyl-1H-indazole-5-boronic acid
Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibitor Design
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to multiple biological targets with high affinity.[1][2] In the realm of oncology and inflammatory diseases, kinase inhibitors featuring the indazole core have demonstrated significant therapeutic success.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Consequently, the development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.[4]
The 1,7-Dimethyl-1H-indazole moiety, in particular, has been incorporated into potent kinase inhibitors. The strategic placement of the methyl groups can influence the molecule's conformation, solubility, and binding interactions within the ATP-binding pocket of the target kinase. This application note provides a comprehensive guide for researchers on the utilization of 1,7-Dimethyl-1H-indazole-5-boronic acid as a key building block in the synthesis of such inhibitors, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Reference |
| CAS Number | 1310383-75-5 | [5] |
| Molecular Formula | C₉H₁₁BN₂O₂ | [5] |
| Molecular Weight | 190.01 g/mol | [5] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥96% | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[6] This reaction is particularly well-suited for the synthesis of kinase inhibitors due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids and their derivatives.[7]
The general catalytic cycle of the Suzuki-Miyaura reaction is depicted below. It involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Representative Indazole-based Kinase Inhibitor Scaffold
This protocol details a representative synthesis of a kinase inhibitor scaffold via a Suzuki-Miyaura coupling between this compound and a suitable aryl or heteroaryl halide. The following procedure is a general guideline and may require optimization based on the specific substrate and desired product.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Materials and Reagents:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., a substituted bromopyrimidine)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂ - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))[6]
-
Base (e.g., K₂CO₃ or Cs₂CO₃)[6]
-
Solvent (e.g., 1,4-Dioxane/Water mixture)[8]
-
Anhydrous solvents and reagents
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Stir the mixture for 5-10 minutes to ensure dissolution. Add the palladium catalyst (typically 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired kinase inhibitor scaffold.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Troubleshooting and Key Considerations:
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvent systems. The choice of these components can significantly impact the reaction efficiency.
-
Protodeboronation: Boronic acids can be susceptible to protodeboronation (loss of the boronic acid group). To minimize this side reaction, ensure anhydrous conditions where appropriate and consider using boronic esters (e.g., pinacol esters) which are generally more stable.
-
Purification Challenges: Indazole-containing compounds can sometimes be challenging to purify by silica gel chromatography due to their polarity and potential for interaction with the stationary phase. Careful selection of the eluent system and, if necessary, the use of alternative purification techniques like reverse-phase chromatography may be required.
Application in Targeting the PLK4 Signaling Pathway
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a critical process for maintaining genomic stability during cell division.[9][10] Overexpression of PLK4 has been observed in various cancers and is associated with tumorigenesis.[9] Therefore, PLK4 has emerged as a promising therapeutic target for cancer treatment.[3]
Inhibitors containing the indazole scaffold have been developed to target PLK4.[9] A hypothetical inhibitor synthesized from this compound could potentially bind to the ATP-binding site of PLK4, preventing its catalytic activity and disrupting the downstream signaling cascade that leads to centriole duplication.
Caption: Simplified PLK4 signaling pathway and the point of intervention for an indazole-based inhibitor.
Safety and Handling Precautions
As with all laboratory procedures, appropriate safety measures must be taken when handling the reagents and performing the synthesis.
-
This compound: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Organic solvents such as 1,4-dioxane are flammable and may have associated health risks. Handle in a fume hood and away from ignition sources.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this indazole moiety into a wide range of molecular scaffolds. The resulting compounds have the potential to target key signaling pathways, such as the PLK4 pathway, which are implicated in cancer and other diseases. The protocols and information provided in this application note serve as a comprehensive guide for researchers in the field of drug discovery and medicinal chemistry to facilitate the development of novel and effective kinase inhibitors.
References
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
-
Stille reaction - Wikipedia. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. [Link]
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Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. [Link]
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indazole - Organic Syntheses Procedure. [Link]
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-
Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management - AACR Journals. [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][11]-Fused Indole Heterocycles - PMC - NIH. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - Semantic Scholar. [Link]
-
Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review. [Link]
-
Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - NIH. [Link]
-
(PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - ResearchGate. [Link]
-
Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. [Link]
-
Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids - The Royal Society of Chemistry. [Link]
-
B-Alkyl Suzuki Couplings - Macmillan Group. [Link]
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Application Notes & Protocols: The Use of 1,7-Dimethyl-1H-indazole-5-boronic acid in Fragment-Based Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Boronic Acid Fragments in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. By screening small, low-molecular-weight molecules (fragments), FBDD explores chemical space more efficiently than traditional high-throughput screening (HTS).[1][2] Fragments that bind, albeit weakly, provide high-quality starting points for optimization, as they often form highly efficient interactions with their target.
Within the vast landscape of fragment libraries, those containing boronic acids represent a class of particular strategic importance. The boronic acid moiety is a unique electrophilic warhead capable of forming reversible covalent bonds with nucleophilic residues like serine, threonine, or lysine within a protein's binding site.[3][][5] This reversible covalent mechanism offers the "best of both worlds": the durability and high affinity associated with covalent inhibition, combined with a built-in safety mechanism of reversibility that can reduce the risk of off-target toxicity.[6][7][8][9] The FDA-approved proteasome inhibitor, bortezomib, stands as a testament to the therapeutic success of this approach.[8][10]
This guide focuses on a specific, high-value fragment: 1,7-Dimethyl-1H-indazole-5-boronic acid . This molecule combines the proven therapeutic relevance of the indazole scaffold with the strategic advantage of the boronic acid warhead. The indazole core is a privileged structure in medicinal chemistry, found in numerous marketed drugs and clinical candidates, prized for its versatile biological activities and synthetic tractability.[11][12][13][14] The dimethyl substitution pattern on the indazole ring provides specific steric and electronic properties, offering a well-defined vector for probing protein topology and guiding subsequent fragment elaboration.
These notes provide a comprehensive framework for leveraging this compound in an FBDD campaign, from initial screening to hit validation and optimization.
Physicochemical Properties of the Fragment
A successful fragment must adhere to the "Rule of Three" to ensure it has the appropriate properties for FBDD. This compound is an exemplary fragment that meets these criteria.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 190.01 g/mol | < 300 Da |
| cLogP | ~1.5 - 2.0 (estimated) | ≤ 3 |
| Hydrogen Bond Donors | 2 (from B(OH)₂) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (indazole nitrogens) | ≤ 3 |
| Rotatable Bonds | 1 (C-B bond) | ≤ 3 |
Application Note 1: Primary Screening & Hit Identification
The primary goal of the initial screen is to identify fragments that bind to the target protein. Given the potentially weak affinity of fragments, highly sensitive biophysical techniques are required.[1][15][16] For a boronic acid fragment, methods that can detect binding and also provide initial confirmation of a covalent interaction are highly valuable.
Recommended Primary Screening Technique: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid, cost-effective, and high-throughput method to identify fragments that stabilize the target protein upon binding.[3][16] This stabilization results in an increase in the protein's melting temperature (Tm), which is readily detected.
Causality: The formation of a reversible covalent bond by this compound with a suitable residue (e.g., a catalytic serine) is expected to induce a significant conformational stabilization. This often translates into a robust and easily detectable thermal shift (ΔTm), making DSF an excellent primary screening choice.
Protocol 1: High-Throughput DSF Screen
This protocol outlines a typical DSF experiment performed in a 96-well plate format.
1. Reagent Preparation:
- Target Protein Stock: Prepare a concentrated stock of purified target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be free of components that interfere with the fluorescent dye.
- Fragment Stock: Prepare a 100 mM stock solution of this compound in 100% DMSO.
- Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.
- Fluorescent Dye: Prepare a working solution of a thermal shift dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
2. Experimental Setup (per well):
- Add 20 µL of Assay Buffer.
- Add 2.5 µL of the target protein solution to achieve a final concentration of 2-5 µM.
- Add 0.5 µL of the 100 mM fragment stock to achieve a final screening concentration of 2 mM (final DMSO concentration of 2%).
- Controls:
- No Ligand Control: Add 0.5 µL of 100% DMSO instead of the fragment stock.
- No Protein Control: Add buffer instead of the protein solution to check for dye interference.
- Add 2 µL of the fluorescent dye working solution.
- Seal the plate securely.
3. Data Acquisition:
- Centrifuge the plate briefly to mix and remove bubbles.
- Place the plate in a real-time PCR instrument.
- Set up a melt curve experiment:
- Initial temperature: 25 °C
- Final temperature: 95 °C
- Ramp rate: 1 °C/minute
- Monitor fluorescence intensity as a function of temperature.
4. Data Analysis:
- Plot fluorescence vs. temperature for each well.
- Determine the Tm for each well by fitting the data to a Boltzmann equation (the midpoint of the transition).
- Calculate the thermal shift: ΔTm = Tm (fragment) - Tm (DMSO control) .
- Hit Criteria: A ΔTm of ≥ 2 °C is generally considered a significant shift and warrants further investigation.
Application Note 2: Hit Validation & Orthogonal Confirmation
A positive result from a primary screen is not definitive proof of specific binding. It is critical to use an orthogonal, or secondary, assay to confirm the hit and eliminate false positives.[16] For boronic acid fragments, this step is also crucial for characterizing the binding kinetics and confirming the reversible covalent mechanism.
Recommended Validation Technique: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time kinetic data on binding events, including association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated.[15]
Causality: The binding sensorgram of a reversible covalent inhibitor like this compound is often distinct. It may show a two-step binding event: an initial rapid association/dissociation (non-covalent docking) followed by a slower, more stable binding phase (covalent bond formation). The dissociation phase will be significantly slower than that of a typical non-covalent fragment, providing strong evidence for the desired mechanism.
Protocol 2: SPR-Based Hit Validation and Kinetic Analysis
1. Chip Preparation:
- Immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a density of 8,000-12,000 Response Units (RU).
- A reference flow cell should be prepared by activating and deactivating it without protein immobilization to enable background signal subtraction.
2. Binding Analysis:
- Running Buffer: A typical buffer would be 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, with 2-5% DMSO to match the fragment solution.
- Fragment Preparation: Prepare a serial dilution of this compound in running buffer. A suitable concentration range for a fragment might be from 500 µM down to 1 µM.
- Injection: Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
- Association Phase: Inject for 60-120 seconds.
- Dissociation Phase: Allow buffer to flow for 180-300 seconds to monitor dissociation.
- Regenerate the chip surface between injections if necessary, using a mild regeneration solution (e.g., a brief pulse of low pH buffer).
3. Data Analysis:
- Subtract the reference channel signal from the active channel signal to obtain corrected sensorgrams.
- Fit the sensorgrams to an appropriate binding model. A "two-state reaction" model may be suitable if a clear non-covalent intermediate step is observed. For simpler interactions, a 1:1 Langmuir binding model can be used.
- The fitting will yield values for kon, koff, and KD. A slow koff is a key indicator of a covalent interaction.
Visualization of FBDD Workflow & Covalent Mechanism
To better illustrate the process, the following diagrams outline the experimental workflow and the underlying chemical mechanism.
Caption: A typical FBDD workflow using the specified fragment.
Caption: Reversible covalent bond formation with a serine residue.
Application Note 3: Structural Biology and Fragment Elaboration
The ultimate validation of a fragment hit comes from determining its binding mode through structural biology, most commonly X-ray crystallography.[1]
Causality: A high-resolution crystal structure provides irrefutable proof of binding and reveals the precise atomic interactions between this compound and the target protein. It will confirm the covalent bond to the specific nucleophilic residue and show how the dimethyl-indazole core is oriented in the binding pocket. This structural information is the blueprint for rational, structure-guided drug design. The methyl groups at the 1 and 7 positions act as key structural probes; their proximity to specific sub-pockets in the target provides clear vectors for synthetic elaboration to improve potency and selectivity.[3]
Key Considerations for Crystallography:
-
Soaking vs. Co-crystallization: Due to the covalent nature of the binding, co-crystallization may be more successful than soaking, although both methods should be attempted.
-
High Concentration: Fragments often require high concentrations (e.g., 10-50 mM) in the crystallization mother liquor to achieve sufficient occupancy in the crystal.
-
Electron Density: The formation of a covalent boronate ester with a serine or threonine will result in a clear tetrahedral geometry for the boron atom in the electron density map, confirming the binding mechanism.
Once a structure is obtained, the optimization phase begins. Synthetic chemistry is used to "grow" the fragment by adding chemical functionality that makes new, favorable interactions with the protein, guided by the crystal structure. The Suzuki-Miyaura coupling, a reaction for which boronic acids are famous, is a powerful tool for this elaboration process.[17][18]
Conclusion
This compound is a fragment of high strategic value for FBDD campaigns targeting proteins with a suitable nucleophile in their binding site. Its privileged indazole scaffold provides a robust platform for optimization, while the boronic acid warhead enables a potent and controllable reversible covalent binding mechanism. By employing a rigorous screening cascade involving sensitive biophysical techniques like DSF and SPR, and confirming the binding mode with X-ray crystallography, researchers can effectively leverage this fragment as a starting point for the development of novel, highly selective, and potent therapeutics.
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- An update on the discovery and development of reversible covalent inhibitors. (n.d.).
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- Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (n.d.).
- Sygnature Discovery. (n.d.). Fragment Screening.
- Vandavasi, J. K., et al. (2021). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. Biochemistry.
- Modern perspectives on covalent and reversible covalent inhibitors: From selectivity to clinical translation. (n.d.).
- Indazole scaffold: a generalist for marketed and clinical drugs. (n.d.). ResearchGate.
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- BOC Sciences. (n.d.). Fragment-based Screening Methodologies.
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- BOC Sciences. (n.d.). Boronic Acid Fragment Library.
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- MedchemExpress.com. (n.d.). Boronic acid/boronic ester fragment library.
- Roy, A., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Pharmaceuticals.
- ResearchGate. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid.
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Application Notes and Protocols: Regioselective C3 Borylation of 1,7-Dimethyl-1H-Indazole via Iridium-Catalyzed C-H Activation
Introduction: Strategic C-H Borylation for Accelerated Drug Discovery
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to selectively functionalize the indazole ring is therefore of paramount importance in drug development for generating molecular diversity and performing structure-activity relationship (SAR) studies. Traditional methods often require multi-step synthetic sequences involving pre-functionalized starting materials. In contrast, direct C-H activation and borylation has emerged as a powerful and atom-economical strategy for the late-stage functionalization of complex molecules.[1] This application note provides a detailed protocol for the iridium-catalyzed C-H borylation of 1,7-dimethyl-1H-indazole, a common building block, to selectively install a boronate ester at the C3 position. This transformation opens a gateway to a wide array of subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of novel indazole derivatives.[2][3]
The protocol described herein leverages a well-established iridium(I) catalyst system, which has been shown to exhibit high efficiency and functional group tolerance for the borylation of a broad range of heterocyclic substrates.[4] For N-protected indazoles, this catalytic system demonstrates remarkable regioselectivity, favoring borylation at the C3 position.[2][5] This selectivity is primarily governed by a combination of steric and electronic factors within the catalytic cycle.[4]
Underlying Principles: The "Why" Behind the Protocol
The choice of an iridium catalyst, specifically a combination of an iridium(I) precursor and a bipyridine-based ligand, is central to the success of this transformation. The generally accepted mechanism for this reaction involves a catalytic cycle that oscillates between Ir(III) and Ir(V) intermediates.[1][4]
The key steps in the catalytic cycle are:
-
Catalyst Activation: The iridium(I) precatalyst reacts with the boron source, bis(pinacolato)diboron (B2pin2), to form the active Ir(III)-tris(boryl) complex.[6]
-
C-H Activation: This highly reactive iridium complex then undergoes oxidative addition with the C-H bond of the indazole substrate, forming an Ir(V) intermediate.[1] This step is often the turnover-limiting step in the catalytic cycle.[7]
-
Reductive Elimination: The Ir(V) intermediate then undergoes reductive elimination to form the C-B bond of the product and regenerate the Ir(III) catalyst.
The regioselectivity for the C3 position of N-methylated indazoles is a well-documented phenomenon.[5] It is primarily attributed to steric hindrance. The iridium catalyst, being sterically bulky, preferentially approaches the most accessible C-H bond, which in the case of 1,7-dimethyl-1H-indazole, is at the C3 position. The N1-methyl and C7-methyl groups effectively shield the other positions on the indazole ring.
Experimental Protocol: C3 Borylation of 1,7-Dimethyl-1H-Indazole
This protocol outlines the detailed procedure for the iridium-catalyzed C3 borylation of 1,7-dimethyl-1H-indazole.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |
| 1,7-Dimethyl-1H-indazole | C9H10N2 | 146.19 | Commercially Available | >98% |
| Bis(pinacolato)diboron (B2pin2) | C12H24B2O4 | 253.94 | Commercially Available | >99% |
| [Ir(COD)OMe]2 | C18H30Ir2O2 | 662.88 | Commercially Available | >98% |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | C18H24N2 | 268.40 | Commercially Available | >99% |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | Commercially Available | Anhydrous, >99.9% |
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Magnetic stir plate with heating capabilities
-
Inert atmosphere glovebox or Schlenk line for handling air- and moisture-sensitive reagents
-
Standard laboratory glassware
-
Syringes and needles for transfer of anhydrous solvent
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10][11]
-
Inert Atmosphere: Iridium catalysts and B2pin2 can be sensitive to air and moisture. All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Reagent Handling: Bis(pinacolato)diboron can be an irritant to the skin, eyes, and respiratory system.[8][9][10] Handle it in a well-ventilated area or fume hood. Avoid inhalation of dust.[8][9][10]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Step-by-Step Procedure
-
Reaction Setup: In an inert atmosphere glovebox, add 1,7-dimethyl-1H-indazole (1.0 mmol, 146.2 mg), bis(pinacolato)diboron (1.2 mmol, 304.7 mg), [Ir(COD)OMe]2 (0.015 mmol, 9.9 mg), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 mmol, 8.1 mg) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (5 mL) to the flask via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 1,7-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.
Data Presentation and Expected Results
The expected product is 1,7-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. The yield of the reaction is typically in the range of 70-90% after purification.
| Starting Material | Product | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Typical Yield (%) |
| 1,7-Dimethyl-1H-indazole | 1,7-Dimethyl-3-(Bpin)-1H-indazole | 1.5 [Ir], 3.0 dtbpy | 12-24 | 80 | 70-90 |
Visualizing the Workflow and Catalytic Cycle
Experimental Workflow
Caption: Experimental workflow for the borylation of 1,7-dimethyl-1H-indazole.
Simplified Catalytic Cycle
Caption: Simplified catalytic cycle for iridium-catalyzed C-H borylation.
Conclusion and Future Directions
The protocol detailed in this application note provides a reliable and efficient method for the regioselective C3 borylation of 1,7-dimethyl-1H-indazole. The resulting boronate ester is a versatile intermediate that can be readily elaborated using a variety of cross-coupling reactions, providing rapid access to a diverse range of novel indazole derivatives. This strategy is particularly valuable for late-stage functionalization in drug discovery programs, enabling the rapid exploration of chemical space around the indazole core. Further optimization of reaction conditions, such as screening of different ligands and solvents, may lead to even higher yields and shorter reaction times.
References
-
Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. The Journal of Organic Chemistry. [Link]
-
Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation. The Journal of Organic Chemistry. [Link]
-
Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. [Link]
-
Proposed mechanism for the iridium catalyzed C−H borylation (left). ResearchGate. [Link]
-
Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society. [Link]
-
Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances. [Link]
-
Iridium-Catalyzed C-H Borylation. University of Illinois Urbana-Champaign. [Link]
-
Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
-
Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity. National Institutes of Health. [Link]
-
Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. National Institutes of Health. [Link]
-
Bis(pinacolato)diboron Safety Data Sheet. Capot Chemical. [Link]
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Application Notes and Protocols: Protecting Group Strategies for 1,7-Dimethyl-1H-indazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of protecting group strategies for 1,7-Dimethyl-1H-indazole-5-boronic acid, a valuable building block in medicinal chemistry and materials science. A key structural feature of this molecule is the pre-existing methylation at the N-1 position of the indazole ring, which fundamentally simplifies the protection strategy by precluding the need for N-H protection. Consequently, this guide focuses on the critical aspect of protecting the versatile but sensitive boronic acid moiety. We will explore the rationale, application, and protocols for the most effective strategies to ensure the stability and selective reactivity of the boronic acid group during multi-step synthetic sequences. Detailed, field-proven protocols for the formation and cleavage of boronate esters, particularly pinacol esters, are provided, along with a discussion on orthogonality and stability.
Introduction: The Strategic Importance of this compound
Indazole-containing compounds are ubiquitous pharmacophores found in numerous therapeutic agents.[1] The this compound scaffold is of particular interest as it serves as a versatile intermediate for introducing the indazole core into larger molecules via powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] The boronic acid group allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.[3]
However, the successful application of this building block in a multi-step synthesis hinges on the judicious use of protecting groups. While boronic acids are relatively stable, they can undergo undesired side reactions under various conditions, such as oxidation, protodeboronation, and the formation of boroxines (cyclic trimers).[4][5] Therefore, temporary protection of the boronic acid is often a prerequisite for achieving high yields and purity in subsequent synthetic transformations.
A unique feature of this compound is the methylation at the N-1 position. In many indazole syntheses, protection of the indazole N-H is a primary concern to avoid competing reactions and to direct regioselectivity.[1][6] With the N-1 position already blocked, the strategic focus shifts entirely to the boronic acid group.
Indazole N-H Protection: A Non-Issue for 1,7-Dimethyl-1H-indazole
In a typical indazole system, the presence of an acidic N-H proton necessitates protection to prevent deprotonation and subsequent side reactions, especially when using organometallic reagents or strong bases.[1] Common protecting groups for the indazole nitrogen include tert-butyloxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and benzyl (Bn).[6] The choice of protecting group is dictated by the desired regioselectivity (N-1 vs. N-2) and the required stability for downstream reactions.[7][8]
For this compound, the N-1 position is substituted with a methyl group, thus eliminating the acidic N-H proton. This pre-existing modification offers a significant synthetic advantage by removing the need for an N-protection/deprotection sequence, thereby improving step economy.
Caption: Logical flow for considering N-protection.
Protecting the Boronic Acid Moiety: Rationale and Strategies
The primary focus for protecting this compound lies with the boronic acid group itself. Protection is often necessary to:
-
Enhance Stability: Boronic acids can be sensitive to oxidative and acidic conditions.[4]
-
Prevent Boroxine Formation: In the solid state or in solution, boronic acids can dehydrate to form cyclic boroxine trimers, which can complicate stoichiometry and reaction kinetics.[9]
-
Improve Handling and Purification: Protected boronic acids, such as boronate esters, are often more crystalline, less polar, and more amenable to chromatographic purification.[10]
-
Enable Orthogonal Reactivity: In complex molecules with multiple reactive sites, protecting the boronic acid allows for selective reactions at other functional groups without interference from the boron moiety.[11]
The most common and effective strategy for protecting boronic acids is their conversion to boronate esters through reaction with a diol.[12]
Pinacol Esters: The Workhorse of Boronic Acid Protection
Pinacol (2,3-dimethyl-2,3-butanediol) esters are the most widely used protecting group for boronic acids due to their optimal balance of stability and reactivity.[4] They are generally stable to a wide range of reaction conditions, including chromatography, but can be readily cleaved when desired.[10]
Caption: Pinacol ester protection/deprotection cycle.
Experimental Protocols
Protocol 4.1: Protection of this compound as its Pinacol Ester
This protocol describes the conversion of the boronic acid to its corresponding pinacol boronate ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), add this compound (1.0 equiv).
-
Add pinacol (1.1-1.5 equiv).
-
Add anhydrous toluene to the flask. The concentration is typically in the range of 0.1-0.5 M.
-
Heat the reaction mixture to reflux. Water generated during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.
Causality Behind Experimental Choices:
-
Excess Pinacol: Using a slight excess of pinacol helps to drive the equilibrium towards the formation of the ester.
-
Water Removal: The esterification is a reversible reaction. Continuous removal of water via a Dean-Stark trap or molecular sieves is crucial for driving the reaction to completion.
-
Anhydrous Solvent: The use of an anhydrous solvent is essential to prevent the hydrolysis of the starting material and the product.
Protocol 4.2: Deprotection of the Pinacol Ester to Regenerate the Boronic Acid
This protocol describes the hydrolysis of the pinacol ester back to the free boronic acid.
Materials:
-
1,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
-
Tetrahydrofuran (THF) or Acetone
-
Aqueous HCl (e.g., 1 M) or an aqueous solution of a transesterification agent like phenylboronic acid.
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the pinacol ester (1.0 equiv) in a mixture of THF (or acetone) and water.
-
Add a suitable acidic reagent (e.g., 1 M HCl) or a transesterification agent.
-
Stir the mixture vigorously at room temperature.
-
Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the deprotected this compound.
Causality Behind Experimental Choices:
-
Hydrolysis Conditions: The pinacol ester is cleaved by hydrolysis, which can be catalyzed by acid. Transesterification with an excess of a volatile boronic acid can also be an effective method.
-
Workup: The aqueous workup is designed to remove the pinacol byproduct and any remaining reagents. Neutralization is important to prevent degradation of the product.
Orthogonal Protecting Group Strategies
In the context of a larger synthesis, it is crucial that the protection and deprotection of the boronic acid are compatible with other protecting groups present in the molecule.[13][14] This concept is known as orthogonality.[15]
The pinacol ester of a boronic acid demonstrates excellent orthogonality with many common protecting groups used in organic synthesis.
| Protecting Group Class | Examples | Compatibility with Pinacol Ester Formation | Compatibility with Pinacol Ester Cleavage (Mild Acid) |
| Silyl Ethers | TBDMS, TIPS | Stable | Generally stable, but strong acid can cause cleavage. |
| Benzyl Ethers | Bn | Stable | Stable |
| Carbamates | Boc, Cbz | Stable | Boc group is labile to strong acid; Cbz is stable. |
| Esters | Acetate, Benzoate | Stable | Stable under mild acidic hydrolysis. |
Table 1: Compatibility of Pinacol Boronate Esters with Common Protecting Groups.
This compatibility allows for the selective deprotection of other functional groups while the boronic acid remains protected as its pinacol ester, or vice versa.
Conclusion
The protection of this compound is a straightforward yet critical consideration for its successful use in synthetic chemistry. The inherent N-1 methylation simplifies the overall strategy, allowing researchers to focus solely on the boronic acid moiety. The conversion to a pinacol boronate ester is a robust and reliable method for protecting the boronic acid, offering enhanced stability and handling properties. The protocols and strategic considerations outlined in this guide provide a solid foundation for the effective application of this valuable building block in drug discovery and materials science.
References
-
A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. Benchchem.
-
Collot, V., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395.
-
Slade, D. J., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Organic Letters, 11(13), 2844-2847.
-
HZPT. (2024). What is used to protect the boronic acid enabling iterative suzuki-miyaura coupling?
-
Slade, D. J., Pelz, N. F., Bodnar, W., Lampe, J. W., & Watson, P. S. (2009). Indazoles: regioselective protection and subsequent amine coupling reactions. Organic letters, 11(13), 2844–2847.
-
Pudas, M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590-1599.
-
Collot, V., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.
-
Chem-Station. (2016). Protecting Groups for Boronic Acids.
-
Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.
-
Gillis, E. P., & Burke, M. D. (2009). Iterative cross-coupling with a bifunctional building block. Journal of the American Chemical Society, 131(18), 6461–6463.
-
Batey, R. A., et al. (2002). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(9), 691–703.
-
Papafotopoulos, A. D., et al. (2014). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2014(6), 208-219.
-
Methods for preparing indazole compounds. (2006). Google Patents.
-
Boronic acid. (n.d.). In Wikipedia. Retrieved from
-
Soares, M. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5357.
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2018415118.
-
Molander, G. A., & Trice, S. L. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 14(17), 4536–4539.
-
Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(35), 4643-4646.
-
Protecting Groups and Orthogonal Protection Strategies. (n.d.).
-
1,4-Dimethyl-1H-indazole-5-boronic acid. (n.d.). Smolecule.
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
-
Protecting Groups. (n.d.). Organic Synthesis.
-
Deprotection: The Concept of Orthogonal Sets. (n.d.).
-
A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. (2025). Tetrahedron Letters.
-
Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
-
Boronic acids protecting groups with standard deprotecting conditions. (n.d.). ResearchGate.
-
1H-Indazole-5-boronic acid. (n.d.). Sigma-Aldrich.
-
Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
-
1H-Indazole-5-boronic acid. (n.d.). J&K Scientific LLC.
-
1,6-Dimethyl-1h-indazole-5-boronic acid. (n.d.). Sigma-Aldrich.
-
Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. (2025). Chemical Science.
-
Protective group strategies in carbohydrate and peptide chemistry. (2025). Scholarly Publications Leiden University.
-
1,4-Dimethyl-1H-indazole-5-boronic acid. (n.d.). BuyersGuideChem.
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Application Note & Protocol: A Scalable Synthesis of 1,7-Dimethyl-1H-indazole-5-boronic acid
Abstract
This document provides a comprehensive guide for the multi-kilogram scale-up synthesis of 1,7-Dimethyl-1H-indazole-5-boronic acid, a key building block in modern medicinal chemistry. Recognizing the importance of this scaffold in the development of therapeutic agents, this guide details a robust and scalable three-step synthetic route.[1][2][3][4] The protocol emphasizes process safety, operational efficiency, and high purity of the final product. We will address critical scale-up challenges, including reaction exotherm management, selection of appropriate reagents for large-scale operations, and effective purification strategies.[5][6][7] This application note is intended for researchers, process chemists, and drug development professionals involved in the large-scale synthesis of heterocyclic intermediates.
Introduction and Strategic Overview
The indazole motif is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][4] Specifically, functionalized indazole boronic acids and their esters are versatile intermediates for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures.[8][9][10] this compound, in particular, offers a specific substitution pattern that is of growing interest for modulating biological targets.
The synthetic strategy outlined here is designed for scalability and robustness. It proceeds through three main stages:
-
Indazole Ring Formation: Construction of the 1,7-dimethyl-5-bromo-1H-indazole core from a commercially available precursor. This step is crucial for establishing the desired regiochemistry.
-
Palladium-Catalyzed Borylation: Conversion of the aryl bromide to its corresponding pinacol boronate ester. This method is chosen for its high functional group tolerance, excellent yields, and well-documented scalability. The pinacol ester serves as a stable, crystalline intermediate that is easier to handle and purify than the free boronic acid.[9][11][12][13]
-
Deprotection to the Boronic Acid: Hydrolysis of the pinacol ester to yield the final this compound.
This approach mitigates the use of highly energetic or difficult-to-handle reagents at scale, prioritizing a controlled and safe process.
Process Workflow and Logic
The overall process is designed as a linear sequence with defined in-process controls (IPCs) to ensure the quality and yield of each step before proceeding.
Caption: Overall workflow for the scale-up synthesis.
Detailed Experimental Protocols
Safety First: All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. A thorough risk assessment should be performed before commencing any scale-up operation.[5][14]
Step 1: Synthesis of 1,7-Dimethyl-5-bromo-1H-indazole (Intermediate 1)
This step involves a classical indazole synthesis via diazotization followed by reductive cyclization and subsequent N-methylation. The choice of a brominated starting material sets the stage for the downstream borylation.
Reagents:
-
4-Bromo-2-methyl-6-nitroaniline: 1.00 kg (4.33 mol)
-
Sodium Nitrite (NaNO₂): 328 g (4.76 mol)
-
Concentrated HCl (~37%): 1.4 L
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O): 2.93 kg (12.98 mol)
-
Dimethyl Sulfate (DMS): 600 mL (6.49 mol)
-
Sodium Hydroxide (NaOH): As required for pH adjustment
-
Toluene, Methanol (MeOH), Water (H₂O)
Protocol:
-
Diazotization: To a 20 L jacketed reactor, charge concentrated HCl (1.4 L) and water (4.0 L) and cool to 0-5 °C. Add 4-bromo-2-methyl-6-nitroaniline (1.00 kg) portion-wise, maintaining the temperature below 5 °C.
-
Slowly add a pre-prepared solution of NaNO₂ (328 g) in water (1.0 L) over 1-2 hours, ensuring the temperature does not exceed 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
-
Reductive Cyclization: In a separate 50 L reactor, prepare a solution of SnCl₂·2H₂O (2.93 kg) in concentrated HCl (2.5 L). Cool this solution to 0-5 °C.
-
Slowly add the diazonium salt solution from step 2 to the SnCl₂ solution over 2-3 hours, maintaining the internal temperature below 10 °C. A significant exotherm may be observed and requires careful control.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by HPLC.
-
Workup & N-Methylation: Cool the reaction mixture to 10 °C and basify by the slow addition of 50% w/w NaOH solution to pH > 12, ensuring the temperature is kept below 25 °C.
-
Extract the aqueous slurry with toluene (3 x 5 L). Combine the organic layers and charge them to a clean reactor.
-
Add Dimethyl Sulfate (600 mL) dropwise at room temperature. Heat the mixture to 50-55 °C and stir for 4-6 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
Cool to room temperature and quench the reaction by the slow addition of 2 M NaOH (2 L). Stir for 1 hour.
-
Separate the layers and wash the organic phase with brine (2 L). Concentrate the organic layer under reduced pressure to afford crude Intermediate 1.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to yield 1,7-Dimethyl-5-bromo-1H-indazole as a solid.
Step 2: Synthesis of 1,7-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (Intermediate 2)
This step utilizes a palladium-catalyzed Miyaura borylation. The pinacol ester is chosen for its stability and ease of purification by recrystallization, avoiding large-scale chromatography.[9][12]
Reagents:
-
Intermediate 1: 800 g (3.35 mol)
-
Bis(pinacolato)diboron (B₂Pin₂): 935 g (3.68 mol)
-
Potassium Acetate (KOAc), anhydrous: 985 g (10.04 mol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): 73 g (0.10 mol, 3 mol%)
-
1,4-Dioxane, anhydrous: 8.0 L
Protocol:
-
To a 20 L reactor equipped with a reflux condenser and nitrogen inlet, charge Intermediate 1 (800 g), B₂Pin₂ (935 g), and anhydrous KOAc (985 g).
-
Purge the reactor with nitrogen for 30 minutes.
-
Add anhydrous 1,4-dioxane (8.0 L) followed by Pd(dppf)Cl₂ (73 g).
-
Heat the reaction mixture to 85-90 °C and maintain for 8-12 hours. The reaction progress should be monitored by HPLC analysis for the disappearance of Intermediate 1.
-
Workup: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with additional dioxane (2 L).
-
Concentrate the combined filtrates under reduced pressure to obtain a crude solid.
-
Purification: Slurry the crude solid in heptane (5 L) at 50 °C for 1 hour. Cool to room temperature and filter to collect the solid. Recrystallize from a minimal amount of hot isopropanol to yield Intermediate 2 as a crystalline solid.
Step 3: Synthesis of this compound (Final Product)
This final step is a straightforward hydrolysis of the pinacol ester. The free boronic acid is often less stable, so proper storage is critical.[11]
Reagents:
-
Intermediate 2: 750 g (2.62 mol)
-
Acetone: 7.5 L
-
2 M Hydrochloric Acid (HCl): 4.0 L
-
n-Heptane: 5.0 L
Protocol:
-
To a 20 L reactor, charge Intermediate 2 (750 g) and acetone (7.5 L). Stir to dissolve.
-
Add 2 M HCl (4.0 L) to the solution. Stir the resulting biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the deprotection by HPLC.
-
Workup: Once the reaction is complete, add n-heptane (5.0 L) to the mixture and continue stirring for 30 minutes.
-
Stop stirring and allow the layers to separate. Remove the upper organic layer.
-
Isolation: The product often crystallizes or precipitates from the aqueous layer. If not, cool the aqueous layer to 0-5 °C to induce precipitation.
-
Filter the solid product, wash with cold water (2 x 1 L), and then with a small amount of cold heptane (1 L) to aid drying.
-
Dry the product under vacuum at 40 °C to a constant weight. Store the final product under an inert atmosphere at 2-8 °C.[11]
Reaction Scheme and Data Summary
Caption: Multi-step synthesis of the target compound.
Table 1: Process Data Summary
| Compound | Role | MW ( g/mol ) | Starting Amount | Expected Yield (%) | Expected Purity (%) |
| 4-Bromo-2-methyl-6-nitroaniline | Starting Material | 231.05 | 1.00 kg | - | >98% |
| 1,7-Dimethyl-5-bromo-1H-indazole | Intermediate 1 | 225.08 | - | 70-80% | >98% |
| Pinacol Ester Intermediate | Intermediate 2 | 286.18 | - | 85-95% | >99% |
| This compound | Final Product | 190.01 | - | 80-90% | >99.5% |
Purification and Characterization
Purification of boronic acids can be challenging due to their propensity to form boroxines (cyclic anhydrides) upon dehydration.[15]
-
Intermediate Purification: The key to a high-purity final product is the effective purification of the pinacol ester intermediate (Intermediate 2). Recrystallization is highly effective for this stable, crystalline compound and is preferable to large-scale chromatography.
-
Final Product Purification: The final boronic acid is isolated by precipitation. If purity is insufficient, several methods can be employed:
-
Acid/Base Extraction: Dissolving the crude boronic acid in an organic solvent, extracting into a basic aqueous phase, washing the aqueous phase with fresh solvent to remove non-acidic impurities, and then re-acidifying to precipitate the pure product.[16]
-
Azeotropic Distillation: Traces of boron-containing impurities can sometimes be removed by azeotropic distillation with methanol, which forms volatile trimethyl borate.[17]
-
Characterization: The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the structure and absence of major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine purity (>99.5%).
-
Melting Point (mp): As a physical indicator of purity.
References
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- How to purify boronic acids/boronate esters?.
- Purific
- Safe Handling of Boranes at Scale. Organic Process Research & Development.
- Technical Support Center: Post-Reduction Purification
- Process for purification of boronic acid and its derivatives.
- Purification of boric acid by washing.
- 1H-Indazole-5-boronic Acid Pinacol Ester: A Key Intermediate for Agrochemical Synthesis. Chem-Impex.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
- Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Deriv
- Synthesis of indazoles from 2-formylphenylboronic acids. The Royal Society of Chemistry.
- Indazole synthesis from 2-formylphenylboronic acids.
- 1H-Indazole-5-boronic acid pinacol ester. Chem-Impex.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- 1H-Indazole-5-boronic acid. J&K Scientific LLC.
- Synthesis of indazoles from 2-formylphenylboronic acids. PubMed Central.
- 1H-Indazole-5-boronic acid, ≥95%. Sigma-Aldrich.
- This compound. Sigma-Aldrich.
- Pinacol ester (dimethylphenylsilyl)boronic acid. Enamine.
- 1-Boc-1H-indazole-5-boronic acid pinacol ester. J&K Scientific.
- Structure, Properties, and Preparation Of Boronic Acid Deriv
Sources
- 1. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pinacol ester (dimethylphenylsilyl)boronic acid - Enamine [enamine.net]
- 13. jk-sci.com [jk-sci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 1,7-Dimethyl-1H-indazole-5-boronic acid in Materials Science
A Guided Exploration of a Versatile Building Block for Advanced Materials
Introduction: The Potential of Substituted Indazoles in Material Innovation
Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry and, increasingly, in materials science.[1] Their rigid, aromatic structure and tunable electronic properties make them attractive scaffolds for the development of novel functional materials. The introduction of a boronic acid moiety at the 5-position of the indazole ring, as in 1,7-Dimethyl-1H-indazole-5-boronic acid, provides a versatile handle for the construction of larger, more complex architectures through reactions like the Suzuki-Miyaura cross-coupling.[2] This dimethylated indazole boronic acid isomer, with its specific substitution pattern, offers unique steric and electronic characteristics that can influence the properties of resulting materials, such as solubility, morphology, and charge-transport capabilities.
While the broader class of indazole boronic acids is recognized for its utility in creating advanced polymers and nanomaterials with enhanced conductivity and mechanical strength, specific and detailed application protocols for the 1,7-dimethyl isomer in materials science are not extensively documented in publicly available literature.[2] However, based on the known reactivity of boronic acids and the properties of the indazole core, we can extrapolate and propose detailed synthetic protocols for its application in emerging material technologies. This guide, therefore, serves as a scientifically grounded projection of its potential applications, providing researchers with foundational methodologies to explore its utility in organic electronics and porous materials.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in materials synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BN₂O₂ | [3] |
| Molecular Weight | 190.01 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥96% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Application Area 1: Synthesis of Conjugated Polymers for Organic Electronics
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of conjugated polymers. These polymers are the active components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can serve as a key monomer in Suzuki-Miyaura polymerization to create novel indazole-containing conjugated polymers. The indazole unit can impart desirable properties such as thermal stability and specific electronic characteristics to the polymer backbone.
Scientific Rationale
The nitrogen atoms in the indazole ring act as electron-withdrawing groups, which can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer. This tuning of the electronic bandgap is critical for optimizing the performance of organic electronic devices. The methyl groups at the 1 and 7 positions enhance solubility of the monomer and the final polymer in organic solvents, which is a crucial aspect for solution-based processing of thin films for devices. By copolymerizing this compound with various dihaloaromatic comonomers, a wide range of conjugated polymers with tailored properties can be synthesized.
Experimental Workflow: Suzuki-Miyaura Polymerization
The following diagram illustrates the general workflow for the synthesis of an indazole-containing conjugated polymer.
Detailed Protocol: Synthesis of a Poly(indazole-alt-fluorene) Copolymer
This protocol describes the synthesis of a copolymer of 1,7-dimethyl-1H-indazole and 9,9-dioctylfluorene, a common building block in blue-emitting polymers for OLEDs.
Materials:
-
This compound
-
2,7-Dibromo-9,9-dioctylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask, add this compound (1.0 mmol), 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
The flask is equipped with a magnetic stir bar and a condenser.
-
Evacuate and backfill the flask with high-purity nitrogen or argon gas three times to ensure an inert atmosphere.
-
-
Solvent and Base Addition:
-
Under a positive pressure of inert gas, add anhydrous toluene (10 mL) and anhydrous DMF (2 mL) via syringe.
-
Prepare a 2 M aqueous solution of potassium carbonate. Degas the solution by bubbling with nitrogen for 30 minutes.
-
Add the degassed potassium carbonate solution (2.0 mL, 4.0 mmol) to the reaction mixture.
-
-
Polymerization:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the polymerization by taking small aliquots and analyzing by thin-layer chromatography (TLC) or by observing the increase in viscosity of the solution. The reaction is typically complete within 24-48 hours.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution slowly into a beaker containing rapidly stirring methanol (200 mL). The polymer will precipitate as a fibrous solid.
-
Collect the polymer by filtration using a Büchner funnel.
-
Wash the polymer sequentially with deionized water, methanol, and acetone to remove any remaining catalyst, salts, and oligomers.
-
To further purify the polymer, redissolve it in a minimal amount of chloroform or tetrahydrofuran (THF) and reprecipitate it into methanol. Repeat this process two more times.
-
Collect the final polymer by filtration and dry it under high vacuum at 40-50 °C for 24 hours.
-
Application Area 2: Precursor for Hole-Transporting Materials (HTMs)
In perovskite solar cells and OLEDs, hole-transporting materials are essential for efficient device performance. Small molecules based on the indazole core can be synthesized using this compound as a key building block. These materials can be designed to have appropriate energy levels for efficient hole injection and transport, as well as good thermal and morphological stability.
Scientific Rationale
The electron-rich nature of the indazole ring, combined with its ability to form stable amorphous films, makes it a promising core for HTMs. The Suzuki-Miyaura coupling allows for the straightforward introduction of various aryl groups, such as triphenylamines or carbazoles, which are known to facilitate hole transport. The dimethyl substitution on the indazole core can enhance the solubility and prevent crystallization of the final material, which is crucial for forming high-quality thin films.
Experimental Workflow: Synthesis of an Indazole-Based HTM
Sources
Topic: Functionalization of Heterocycles with 1,7-Dimethyl-1H-indazole-5-boronic acid
An Application Note and Protocol Guide for Researchers
Introduction: The Strategic Importance of the Indazole Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The indazole nucleus is a prominent member of this group, forming the core of numerous therapeutic agents in oncology, inflammation, and virology.[1][2][3] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a rigid yet versatile platform for developing potent and selective inhibitors of enzymes like kinases, which are central to cellular signaling pathways.[1]
The functionalization of heterocyclic compounds—the building blocks of many pharmaceuticals—with indazole moieties is therefore a critical strategy in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for achieving this transformation, celebrated for its mild reaction conditions, exceptional tolerance of diverse functional groups, and the commercial availability of its key components.[4][5][6] This guide provides a detailed examination of the use of 1,7-Dimethyl-1H-indazole-5-boronic acid as a key reagent in these powerful C-C bond-forming reactions, offering both mechanistic insights and field-proven laboratory protocols.
Part 1: The Engine of Innovation - The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that forges a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide (a halogenated heterocycle).[4][7] Understanding the underlying mechanism is paramount for troubleshooting and optimizing reaction outcomes. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[8]
The cycle comprises three fundamental steps:
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-halogen bond of the heterocyclic halide (Het-X). This step oxidizes the catalyst to a Pd(II) species.[4][7] The reactivity of the halide is crucial, with the typical trend being I > Br >> Cl.[7]
-
Transmetalation : This is the key bond-forming step where the organic moiety is transferred from boron to palladium. For this to occur efficiently, the boronic acid must first be activated. A base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate complex (-B(OR)₃⁻).[9][10] This "ate" complex then readily exchanges its indazole group with the halide on the Pd(II) center.
-
Reductive Elimination : The final step involves the collapse of the Pd(II) intermediate, where the two organic partners—the heterocycle and the indazole—are expelled as the final coupled product. This process forms the desired C-C bond and, critically, regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[7][8]
Part 2: Protocol Design - Key Parameters and Optimization
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. The choices made are not arbitrary; they are grounded in the mechanistic principles outlined above and are designed to maximize yield while minimizing side reactions.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Catalyst | Pd(dppf)Cl₂·CH₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | Expertise: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst, often effective for a wide range of heteroaryl halides.[11] The dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step. For less reactive heteroaryl chlorides, more specialized, electron-rich phosphine ligands like SPhos or XPhos may be required to facilitate the challenging oxidative addition.[6][7] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Expertise: The base is non-negotiable as it is required to form the reactive boronate species.[9] K₂CO₃ is a cost-effective and common choice.[12] Cs₂CO₃ or K₃PO₄ are stronger bases and can be more effective for challenging couplings or when dealing with sterically hindered substrates. The choice of base can significantly influence the reaction rate.[13] |
| Solvent System | 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O, THF/H₂O | Expertise: A biphasic system is typically employed. The organic solvent (e.g., 1,4-dioxane) solubilizes the organohalide and the catalyst, while the aqueous phase dissolves the inorganic base.[11][14] This interfacial system facilitates the interaction of all components. Anhydrous conditions can sometimes be used to mitigate competitive protodeboronation, a common side reaction with heteroaryl boronic acids.[15] |
| Temperature | 80 - 110 °C | Expertise: Most Suzuki couplings require heating to overcome the activation energies of the catalytic steps, particularly oxidative addition. The specific temperature depends on the solvent's boiling point and the reactivity of the substrates. Monitoring by TLC is essential to avoid thermal decomposition of starting materials or products. |
| Inert Atmosphere | Argon or Nitrogen | Expertise: This is a critical and non-negotiable condition. The active Pd(0) catalyst is highly sensitive to oxygen and will be readily oxidized to an inactive state, poisoning the catalytic cycle. All reagents should be degassed, and the reaction must be run under a positive pressure of an inert gas. |
Part 3: Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a generic heteroaryl bromide (Het-Br) with this compound.
Self-Validation: The trustworthiness of this protocol is ensured by the final characterization steps. Confirmation of the product's identity and purity via NMR and HRMS serves as the ultimate validation of the procedure's success.
Materials & Equipment:
-
This compound (1.2 eq.)
-
Heteroaryl bromide (Het-Br) (1.0 eq.)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.)
-
Potassium Carbonate (K₂CO₃) (3.0 eq.), anhydrous
-
1,4-Dioxane and Water (e.g., 4:1 v/v ratio), degassed
-
Schlenk flask or similar reaction vessel with condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Celite® for filtration
Step-by-Step Methodology:
-
Reaction Setup & Inerting:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), and anhydrous K₂CO₃ (3.0 mmol).
-
Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol).
-
Using a degassed syringe, add the solvent mixture of 1,4-dioxane (8 mL) and water (2 mL). The solution should be thoroughly degassed beforehand by bubbling with argon for 15-20 minutes.[12]
-
-
Reaction Execution:
-
With the inert gas flow maintained through the condenser, lower the flask into a preheated oil bath set to 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
-
Reaction Monitoring (Self-Validation Checkpoint):
-
Periodically (e.g., every 2 hours), carefully take a small aliquot from the reaction mixture via syringe.
-
Spot the aliquot on a TLC plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Visualize the plate under UV light. The reaction is complete upon the disappearance of the limiting starting material (typically the heteroaryl bromide).
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).[12]
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.[2][16] The appropriate eluent system should be determined by prior TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final functionalized heterocycle.
-
-
Characterization (Final Validation):
-
Confirm the identity and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.[12]
-
-
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently active halide (e.g., a chloride).3. Insufficient temperature. | 1. Ensure all inerting and degassing procedures are followed meticulously.2. Switch to a more active catalyst system (e.g., using an XPhos or SPhos ligand).3. Increase reaction temperature, ensuring it does not exceed solvent boiling point or product stability. |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom from the solvent before coupling. This is a known issue for heteroaryl boronic acids.[15] | 1. Use a stronger, non-nucleophilic base like K₃PO₄.2. Minimize water in the reaction; consider using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK).[15]3. Use a boronate ester (e.g., pinacol ester) instead of the boronic acid, as they can be more stable. |
| Homo-coupling of Boronic Acid | Two molecules of the indazole-boronic acid couple together. | This often indicates the presence of oxygen. Improve inerting techniques. Lowering the catalyst loading can sometimes mitigate this side reaction. |
| Difficult Purification | Product co-elutes with impurities. | 1. Try a different solvent system for column chromatography.2. If the product is basic, an acid-base extraction may help remove neutral impurities before chromatography.[16]3. Consider recrystallization if the product is a solid.[16] |
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
RSC Publishing. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available at: [Link]
-
RSC Publishing. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted-1H-indazoles. Available at: [Link]
-
National Institutes of Health (NIH). (2021, April 8). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Available at: [Link]
-
ResearchGate. Practical and innate C–H functionalization of heterocycles. Available at: [Link]
-
Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available at: [Link]
-
National Institutes of Health (NIH). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at: [Link]
-
National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
-
National Institutes of Health (NIH). (2014, November 20). Overcoming the limitations of directed C-H functionalizations of heterocycles. Available at: [Link]
-
Organic Letters. Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Aromatic Heterocycles. Available at: [Link]
-
RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
- Google Patents. Method for preparing 1H-indazole derivative.
-
National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
-
ResearchGate. (2025, August 6). Design and discovery of boronic acid drugs. Available at: [Link]
-
National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]
-
RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Available at: [Link]
-
Beilstein Journals. Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles. Available at: [Link]
-
National Institutes of Health (NIH). Benzofuran-, benzothiophene-, indazole- and benzisoxazole- quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1. Available at: [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
RSC Publishing. Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. Available at: [Link]
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- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
preventing homocoupling of 1,7-Dimethyl-1H-indazole-5-boronic acid in Suzuki reactions
Topic: Preventing Homocoupling of 1,7-Dimethyl-1H-indazole-5-boronic acid
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of boronic acid homocoupling, with a specific focus on challenges encountered with substrates like this compound. As Senior Application Scientists, we provide in-depth technical guidance rooted in mechanistic understanding and field-proven protocols.
Troubleshooting Guide: Minimizing Homocoupling of this compound
This section addresses specific issues you may encounter during your experiments.
Question: I am observing a significant amount of the homocoupled dimer of this compound in my Suzuki reaction. What are the primary causes?
Answer:
The formation of a symmetrical bi-indazole byproduct is a common issue in Suzuki-Miyaura couplings and typically points to one or more of the following factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor to the oxidative homocoupling of boronic acids.[1][2] The mechanism often involves the palladium(0) catalyst being oxidized to a palladium(II) peroxo complex, which can then react with two molecules of the boronic acid to form the dimer.[3][4]
-
Use of Palladium(II) Precatalysts: Many common palladium sources, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), are in the +2 oxidation state. For the Suzuki catalytic cycle to begin, these must be reduced to the active Pd(0) species. This reduction can occur via the homocoupling of two boronic acid molecules, consuming your starting material and generating the undesired dimer.[2][5]
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. Ligands that are not sufficiently bulky or electron-rich may not effectively promote the desired cross-coupling pathway over the competing homocoupling reaction.[6]
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and temperature can significantly influence the rates of both the desired reaction and side reactions. For instance, excessively high temperatures can accelerate the decomposition of the catalyst or promote side reactions.[6]
-
Purity of the Boronic Acid: Impurities in the boronic acid, such as the corresponding boroxine (a cyclic anhydride), can affect the reaction outcome. Additionally, boronic acids can be susceptible to protodeboronation, especially heteroaryl boronic acids, which can lead to other side products.[5]
Question: How can I modify my experimental setup to suppress the homocoupling of my indazole boronic acid?
Answer:
A systematic approach to optimizing your reaction conditions is crucial. Below are actionable steps to minimize homocoupling.
This is the most critical step in preventing oxidative homocoupling.
-
Degassing Solvents and Reagents: Thoroughly degas all solvents and liquid reagents before use. Common methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.[2]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved oxygen.[6]
-
-
Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas. Use glassware that has been oven-dried and cooled under a stream of nitrogen or argon.[2]
Starting with the active Pd(0) form of the catalyst can circumvent the initial reduction step that often leads to homocoupling.
-
Use a Pd(0) Precatalyst: Consider using Pd(PPh₃)₄ or Pd₂(dba)₃. These are already in the active oxidation state and can directly enter the catalytic cycle.[6]
-
Employ Modern Precatalysts: Buchwald-type precatalysts (e.g., G3-XPhos) are designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions.[5]
-
Optimize the Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are highly effective at promoting the desired reductive elimination step and sterically hindering the formation of intermediates that lead to homocoupling.[6]
| Ligand Type | Examples | Key Advantages |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky and electron-rich, promote fast reductive elimination.[6] |
| Ferrocenyl Ligands | dppf | Good general-purpose ligands, often effective. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Highly electron-donating, good for challenging couplings.[5] |
Fine-tuning the reaction conditions can significantly shift the selectivity towards the desired cross-coupled product.
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation.[7] While stronger bases can accelerate the reaction, they may also promote side reactions. Weaker inorganic bases are often preferred.
-
Recommended Bases: K₂CO₃, K₃PO₄, Cs₂CO₃.[8]
-
-
Solvent System: Aprotic solvents are generally effective at minimizing homocoupling. The addition of a small amount of water is often necessary to dissolve the base and facilitate the formation of the boronate species.[6][9]
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures can increase the rate of side reactions more than the desired cross-coupling.[6]
-
Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[2][6]
-
Use a Slight Excess of the Aryl Halide: Employing a slight excess (1.1-1.2 equivalents) of the aryl halide coupling partner can ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in homocoupling of the boronic acid.[6]
-
Addition of a Mild Reducing Agent: In cases where a Pd(II) precatalyst must be used, the addition of a mild reducing agent like potassium formate can help in the clean reduction to Pd(0) without interfering with the catalytic cycle, thereby suppressing homocoupling.[10][11]
Experimental Protocols
General Protocol for Minimizing Homocoupling in a Suzuki Reaction
This protocol is a starting point and should be optimized for your specific substrates.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 eq), the chosen base (e.g., K₂CO₃, 2.0 eq), the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%) to the reaction flask equipped with a stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. If a co-solvent like water is used, ensure it is also thoroughly degassed.
-
Degassing: Bubble inert gas through the stirred reaction mixture for an additional 20-30 minutes.
-
Addition of Boronic Acid: Dissolve the this compound (1.2-1.5 eq) in a minimal amount of degassed solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired Suzuki catalytic cycle and the competing homocoupling pathway.
Caption: The desired catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A potential pathway for oxygen-mediated homocoupling of boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of oxidative homocoupling?
A1: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to a palladium(II) peroxo complex, (η²-O₂)PdL₂.[3] This complex is electrophilic and can react with a molecule of boronic acid. A subsequent reaction with a second molecule of boronic acid, followed by reductive elimination, releases the homocoupled biaryl product.[3][4]
Q2: My boronic acid is not very pure. Can this contribute to homocoupling?
A2: Yes, impurities can be problematic. Boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines. While often competent in Suzuki couplings, their different reactivity profiles can sometimes lead to side reactions. It is also important to ensure that your boronic acid is free from residual starting materials from its synthesis. Purification of boronic acids can be achieved by recrystallization or by forming a temporary adduct, such as with diethanolamine, which can be purified and then cleaved to regenerate the pure boronic acid.[12][13][14]
Q3: Are heteroaryl boronic acids like my indazole derivative more prone to side reactions?
A3: Yes, heteroaryl boronic acids can present unique challenges. They are often more susceptible to protodeboronation, a reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted heterocycle.[5] This side reaction is competitive with the desired cross-coupling and is often promoted by aqueous conditions and certain proton sources. Careful control of the reaction conditions, including the amount of water and the choice of base, is particularly important for these substrates.
Q4: Can I use a boronic ester instead of a boronic acid to prevent homocoupling?
A4: Boronic esters (e.g., pinacol esters) are generally more stable and less prone to dehydration to form boroxines. While they can still undergo homocoupling, their use can sometimes lead to cleaner reactions.[15][16] However, they are typically less reactive than the corresponding boronic acids and may require more forcing conditions or different activation protocols. If you continue to face issues with the boronic acid, exploring the use of its pinacol ester is a valid strategy.
Q5: How do I know if my ligand is the problem?
A5: If you have rigorously excluded oxygen and are using a Pd(0) source but still observe significant homocoupling, your ligand may be suboptimal. The rate of reductive elimination is highly dependent on the ligand's properties. Ligands that are too small or not electron-donating enough may result in a slower rate of reductive elimination for the desired product, allowing competing side reactions to occur. Screening a small panel of ligands, particularly bulky, electron-rich phosphines like SPhos or XPhos, is a standard approach to address this issue.[6][8]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. Available from: [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(51), 16778-16786. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305-310. Available from: [Link]
-
Cantin, K., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545. Available from: [Link]
-
Amatore, C., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 111(49), 12794-12803. Available from: [Link]
-
Worthington, R. J., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106-3114. Available from: [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Available from: [Link]
-
ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. Available from: [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. Available from: [Link]
-
Reddit. Purification of boronic acids? : r/chemistry. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
- Google Patents. Process for purification of boronic acid and its derivatives.
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Available from: [Link]
Sources
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- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,7-Dimethyl-1H-indazole-5-boronic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 1,7-Dimethyl-1H-indazole-5-boronic acid. Boronic acids are indispensable building blocks in modern organic synthesis, yet their purification can be notoriously challenging due to their unique chemical properties. This document addresses common issues encountered during the purification of this specific indazole derivative, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Initial Assessment & Understanding Common Impurities
Before attempting any purification, a thorough analysis of the crude material is critical. This initial assessment will inform your choice of purification strategy.
Q1: I've just completed the synthesis of this compound. What are the most common impurities I should expect to see in my crude ¹H NMR and LC-MS?
A1: Excellent first question. Understanding the potential impurity profile is the cornerstone of developing a robust purification method. For a typical synthesis of an arylboronic acid like this compound (often via lithiation-borylation), you should be vigilant for three primary classes of impurities:
-
Process-Related Impurities: These originate from the synthetic route itself.
-
Protodeboronated Product (1,7-Dimethyl-1H-indazole): This is often the most common byproduct, resulting from the quenching of the organometallic intermediate with a proton source before it can react with the boron electrophile.[1][2] Acidic conditions during workup or purification can exacerbate this issue.[3]
-
Unreacted Starting Material: For example, the corresponding halo-indazole, if that was your precursor.
-
Homocoupled Dimer: Formation of a bi-indazole species can occur, particularly if a transition metal catalyst was involved in the synthesis.[4]
-
-
Product-Related Impurities (Inherent Instability): These arise from the intrinsic nature of the boronic acid functional group.
-
Boroxine (Anhydride): This is the cyclic trimer formed by the intermolecular dehydration of three boronic acid molecules.[5][6] Boroxine formation is a reversible equilibrium reaction that is favored in non-polar solvents or upon removal of water.[7] In your NMR, this can manifest as broadened peaks or a complex set of signals that may not integrate correctly. The presence of boroxine is not always detrimental, as it often reverts to the monomeric boronic acid under the conditions of subsequent reactions (e.g., Suzuki coupling).[6]
-
Oxidation/Degradation Products: While generally more stable than boranes, boronic acids can be susceptible to oxidation over time.
-
-
Reagent-Based Impurities:
| Impurity Class | Common Example | Key Analytical Signature |
| Protodeboronation | 1,7-Dimethyl-1H-indazole | Absence of boronic acid group; presence of a proton at the 5-position of the indazole ring. |
| Boroxine Formation | (1,7-Dimethyl-1H-indazol-5-yl)boroxine | Broad or multiple aromatic signals in ¹H NMR; a characteristic peak in ¹¹B NMR. |
| Starting Material | 5-Bromo-1,7-dimethyl-1H-indazole | Distinct aromatic splitting pattern and mass in LC-MS corresponding to the halogenated precursor. |
Section 2: Troubleshooting Purification Strategies
Choosing the right purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity.
Q2: I'm unsure which purification method to start with. How do I choose between recrystallization, chromatography, and acid-base extraction?
A2: This is a critical decision point. A logical, stepwise approach is most effective. We can visualize this as a decision-making workflow.
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Guide: Recrystallization & Trituration
Q3: My crude this compound is a solid, but it either "oils out" or has very poor recovery during recrystallization. What am I doing wrong?
A3: This is a common frustration. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it surpasses the saturation point before reaching the temperature required for crystal lattice formation, separating as a super-saturated liquid instead.
Causality: The N-methyl groups and the aromatic indazole core of your molecule impart significant organic character, while the boronic acid group provides polarity and hydrogen bonding capability. Finding a single solvent that perfectly balances these properties can be difficult.
Solutions & Protocol:
-
Switch to a Solvent/Anti-Solvent System: This is often the most successful strategy.[4]
-
Principle: Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Ethyl Acetate, Acetone, Methanol). Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble (e.g., Hexanes, Heptane, Diethyl Ether, cold water) dropwise at room temperature or while warm until persistent cloudiness is observed. If necessary, gently warm the mixture to redissolve the solid, then allow it to cool slowly.
-
Recommended Systems to Screen:
-
Ethyl Acetate / Hexanes
-
Acetone / Diethyl Ether
-
Methanol / Cold Water
-
-
-
Trituration: If recrystallization fails, trituration can be effective for removing more soluble impurities.
-
Protocol:
-
Place the crude solid or oil in a flask.
-
Add a small volume of a solvent in which your product is expected to be poorly soluble, but the impurities are soluble (e.g., Diethyl Ether or Hexanes).[10]
-
Stir or sonicate the suspension vigorously. The goal is to wash the impurities into the solvent while the desired product remains a solid.
-
Filter the solid and wash with a small amount of the cold trituration solvent.
-
Dry the resulting solid under vacuum.
-
-
Troubleshooting Guide: Column Chromatography
Q4: I'm trying to run a silica gel column, but my boronic acid is either streaking badly on the TLC plate or I get very low recovery from the column. What is happening?
A4: This is a classic problem with boronic acids on standard silica gel.[11][12]
Causality: The root cause is the strong interaction between the electron-deficient (Lewis acidic) boron atom and the lone pairs on the oxygen of the silanol (Si-OH) groups on the silica surface (Lewis basic).[13] This leads to irreversible adsorption, tailing, and sometimes decomposition.
Solutions & Protocol:
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: For moderately polar compounds, neutral alumina can be an excellent alternative to silica gel as it lacks the highly acidic silanol groups.[4]
-
-
Modify the Silica Gel:
-
Boric Acid-Treated Silica: This is a highly effective method that works by pre-saturating the Lewis basic sites on the silica with boric acid, thereby preventing your product from binding.[13][14][15]
-
Protocol for Preparing Boric Acid-Treated Silica Gel: [13][14]
-
Prepare a 5% w/v solution of boric acid in methanol.
-
Create a slurry of your silica gel in this solution (use approximately 550 mL of solution for every 100 g of silica).
-
Gently agitate the slurry for 1 hour.
-
Remove the solvent by filtration.
-
Wash the treated silica with ethanol.
-
Dry the silica thoroughly under vacuum until it is a free-flowing powder. It is now ready for use.
-
-
-
Modify the Mobile Phase:
-
Adding a small amount of a polar modifier like acetic acid or methanol to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) can help improve elution by competing for the binding sites on the silica gel.[4] Start with 0.5-1% of the modifier.
-
Troubleshooting Guide: Acid-Base Extraction
Q5: Can I purify my compound using a simple acid-base liquid-liquid extraction? It seems like the easiest method.
A5: Yes, this can be a very powerful and scalable technique, especially for removing neutral impurities like the protodeboronated byproduct.[16][17]
Causality: Boronic acids are weakly acidic (pKa ~8-10). Treatment with an aqueous base (e.g., NaOH, K₂CO₃) deprotonates the boronic acid to form a water-soluble boronate salt.[17][18] Neutral organic impurities will remain in the organic layer and can be separated.
Caption: Phase separation during basic extraction of a boronic acid.
Step-by-Step Protocol:
-
Dissolve the crude material in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Diethyl Ether.
-
Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of NaOH or K₂CO₃. Repeat the aqueous extraction 2-3 times.
-
Combine the aqueous layers. Your product is now in this layer as the boronate salt.
-
Wash the combined aqueous layer with the organic solvent (e.g., EtOAc) one more time to remove any remaining neutral impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and slowly acidify it with 1-2M HCl until the pH is acidic (pH ~2-3). The boronic acid product should precipitate out or be ready for extraction.
-
Extract the product back into a fresh portion of organic solvent (e.g., EtOAc) 3 times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified boronic acid.
When This Method Fails: This technique is not suitable if your crude mixture contains significant amounts of other acidic impurities, as they will be extracted into the basic aqueous layer along with your product.[12]
Section 3: Purity Analysis & Long-Term Stability
Q6: I have purified my product, but the NMR spectrum still looks broad, and its appearance changed after storing it in the freezer for a week. Is it degrading?
A6: This is a very common observation and does not necessarily mean your compound is degrading. It is most likely due to the formation of the boroxine trimer.[6][19]
Causality: As mentioned earlier, boronic acids exist in equilibrium with their cyclic boroxine anhydrides.[5] This is a dehydration reaction, and even trace amounts of water can shift the equilibrium. When you concentrate your purified product from organic solvents, you are removing water, which drives the equilibrium towards the boroxine.
-
¹H NMR Appearance: The presence of both the monomer and the trimer (and potentially oligomers) in solution can lead to broadened signals or multiple sets of peaks, complicating analysis.
-
Physical Appearance: The boroxine is often a more free-flowing, crystalline solid than the monomeric boronic acid, which can sometimes be more "fluffy" or amorphous. This can explain a change in appearance upon storage.
Troubleshooting & Validation:
-
Confirming Purity via LC-MS: LC-MS is an excellent tool for purity assessment as the boroxine often reverts to the monomer under typical reversed-phase conditions.[20][21] A single major peak in the chromatogram corresponding to the mass of your product is a strong indicator of high purity.
-
Clarifying the NMR: To obtain a "clean" NMR spectrum of the monomer, try dissolving the sample in a deuterated solvent that can break up the boroxine, such as CD₃OD or DMSO-d₆, and add a drop of D₂O. The water will shift the equilibrium back to the monomeric boronic acid, resulting in sharper signals.
References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Wang, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. [Link]
-
Hitosugi, S., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]
-
Kua, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. [Link]
-
Yamaguchi, K., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal. [Link]
-
Amerigo Scientific. Boronic Acid Affinity Chromatography Resin. Amerigo Scientific. [Link]
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Roy, A., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
-
Organic Chemistry Portal. Protodeboronations. Organic Chemistry Portal. [Link]
-
ResearchGate. (2017). Protodeboronation of arylboronic acids in acetic acid. ResearchGate. [Link]
-
Anderson, N. G. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]
-
West, T. R., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
- Tanwar, O. P., et al. (2007). Process for purification of boronic acid and its derivatives.
-
Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]
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Chemistry Stack Exchange User Discussion. (2023). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
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Li, W., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Snyder, H. R., et al. (1958). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society. [Link]
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Nishiyabu, R. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Journal of Synthetic Organic Chemistry, Japan. [Link]
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van der Veen, M. A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A. [Link]
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Reddit User Discussion. (2015). Purification of boronic acids? r/chemistry. [Link]
-
Reddit User Discussion. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. [Link]
-
ResearchGate. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2016). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. The Royal Society of Chemistry. [Link]
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Shinkai, S., et al. (2001). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. [Link]
-
Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
-
J&K Scientific LLC. 1H-Indazole-5-boronic acid. J&K Scientific LLC. [Link]
-
Organic Syntheses. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
-
BuyersGuideChem. 1,4-Dimethyl-1H-indazole-5-boronic acid. BuyersGuideChem. [Link]
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- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Yield for 1,7-Dimethyl-1H-indazole-5-boronic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 1,7-Dimethyl-1H-indazole-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your synthetic yields and overcome common experimental hurdles.
Introduction
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents through Suzuki-Miyaura cross-coupling reactions.[1][2] The efficiency of its synthesis is critical for the timely advancement of drug discovery programs. This guide provides a comprehensive approach to troubleshooting and optimizing the multi-step synthesis, focusing on the key stages of indazole formation, N-methylation, and Miyaura borylation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Synthesis of 5-Bromo-1,7-dimethyl-1H-indazole (Starting Material)
Potential Cause 1: Incomplete Cyclization to form the Indazole Core
The initial formation of the indazole ring from a substituted benzaldehyde and a hydrazine derivative is a critical step. Incomplete reaction can be due to several factors.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. For the reaction of a substituted 2-fluorobenzaldehyde with a hydrazine, refluxing for at least 5 hours is recommended.[3]
-
Purity of Reactants: Verify the purity of the starting materials, especially the hydrazine hydrate, which can degrade over time.
-
pH Control: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the hydrazone intermediate.[3]
-
Potential Cause 2: Inefficient N-Methylation
The introduction of the two methyl groups at the N-1 and C-7 positions can be challenging.
-
Solution:
-
Choice of Base and Methylating Agent: A strong base is required to deprotonate the indazole nitrogen. Sodium hydride (NaH) or n-butyllithium (n-BuLi) are effective choices.[3] Dimethyl sulfate or methyl iodide can be used as the methylating agent.
-
Solvent: A polar aprotic solvent such as DMF or DMSO is suitable for this step.[3]
-
Temperature Control: The deprotonation step should be performed at a low temperature (e.g., 0 °C) to avoid side reactions, followed by the addition of the methylating agent.
-
Problem 2: Low Yield or No Reaction in the Miyaura Borylation Step
Potential Cause 1: Inactive Palladium Catalyst
The palladium catalyst is the heart of the Miyaura borylation. If it is not active, the reaction will not proceed.
-
Solution:
-
Catalyst Quality: Use a fresh, high-quality palladium catalyst such as Pd(dppf)Cl₂. While Pd(II) precatalysts like PdCl₂(dppf) are generally stable, prolonged storage on the shelf can lead to degradation.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is carried out under a strict inert atmosphere (argon or nitrogen). A common technique is to perform several cycles of vacuum and backfilling with the inert gas.
-
Potential Cause 2: Poor Quality of the Diboron Reagent
Bis(pinacolato)diboron (B₂pin₂) can degrade if not stored properly.
-
Solution:
-
Storage and Handling: Store B₂pin₂ under an inert atmosphere and in a desiccator.
-
Quality Check: If in doubt, check the quality of the B₂pin₂ by ¹H NMR.
-
Potential Cause 3: Inappropriate Base
The choice of base is critical in Miyaura borylation. A base that is too strong can lead to competing Suzuki coupling side reactions, while a base that is too weak will not activate the diboron reagent.[4]
-
Solution:
-
Optimal Base: Potassium acetate (KOAc) is a commonly used and effective base for this reaction.[4] It is crucial to use anhydrous KOAc.
-
Problem 3: Difficulty in Purifying the Final Product
Potential Cause 1: Co-elution of Boronic Acid with Starting Material or Byproducts on Silica Gel
Boronic acids and their pinacol esters can be challenging to purify by conventional silica gel chromatography due to their polarity and potential for decomposition on silica.[5]
-
Solution:
-
Acid-Base Extraction: A common purification technique involves dissolving the crude product in an organic solvent and extracting with a basic aqueous solution (e.g., NaOH). The boronic acid will form a water-soluble boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, and the boronic acid is precipitated by acidifying the aqueous layer with an acid like HCl.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6]
-
Specialized Chromatography: If chromatography is necessary, consider using neutral alumina or boric acid-treated silica gel, which can reduce the decomposition of the boronic acid.[6][7]
-
Potential Cause 2: Protodeborylation
This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, leading to the formation of 1,7-dimethyl-1H-indazole as a byproduct. This can occur during the reaction or on the silica gel column during purification.[5]
-
Solution:
-
Reaction Conditions: Minimize the amount of water in the reaction mixture, as it can promote protodeborylation. Ensure all solvents are anhydrous.
-
Purification: Avoid prolonged exposure to silica gel. If using column chromatography, run the column as quickly as possible.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the Miyaura borylation of 5-bromo-1,7-dimethyl-1H-indazole?
A1: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a highly effective and commonly used catalyst for the Miyaura borylation of aryl halides, including indazole derivatives.[8] It is generally robust and provides good yields.
Q2: Can I use a different boron source instead of bis(pinacolato)diboron (B₂pin₂)?
A2: Yes, other diboron reagents can be used. However, B₂pin₂ is widely used because the resulting pinacol boronate esters are generally stable, can be purified by chromatography, and are suitable for subsequent Suzuki-Miyaura coupling reactions without the need for hydrolysis.[7]
Q3: My reaction turns black, is this normal?
A3: Yes, a color change to dark brown or black is often observed in palladium-catalyzed cross-coupling reactions and typically indicates the formation of palladium(0) nanoparticles, which are the active catalytic species.
Q4: I am seeing a significant amount of the starting bromo-indazole in my crude NMR even after a long reaction time. What should I do?
A4: This indicates an incomplete reaction. First, re-verify the quality and dryness of all your reagents and solvents, and ensure a strictly inert atmosphere. You can try increasing the catalyst loading slightly (e.g., from 3 mol% to 5 mol%) or increasing the reaction temperature. You can also try adding a fresh portion of the palladium catalyst to the reaction mixture.
Q5: How can I confirm the formation of the boronic acid?
A5: ¹H NMR is a primary tool. You will see the disappearance of the signal corresponding to the proton at the 5-position of the starting material and the appearance of new aromatic signals. ¹¹B NMR can also be used to confirm the presence of the boron species. Mass spectrometry (e.g., ESI-MS) can be used to confirm the molecular weight of the product.
Optimized Experimental Protocol
This protocol is a synthesized methodology based on established procedures for indazole synthesis and Miyaura borylation.
Part 1: Synthesis of 5-Bromo-1,7-dimethyl-1H-indazole
A detailed, step-by-step procedure for the synthesis of the starting material is crucial for overall success. This can be adapted from known procedures for similar analogs.[3][5]
Part 2: Miyaura Borylation to this compound pinacol ester
Reaction Scheme:
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molar Equiv. | Amount | Notes |
| 5-Bromo-1,7-dimethyl-1H-indazole | 1.0 | (e.g., 1.0 g) | Starting material |
| Bis(pinacolato)diboron (B₂pin₂) | 1.2 | (e.g., 1.2 g) | Boron source |
| Pd(dppf)Cl₂ | 0.03 | (e.g., 98 mg) | Catalyst |
| Potassium Acetate (KOAc) | 3.0 | (e.g., 1.2 g) | Base, must be anhydrous |
| 1,4-Dioxane | - | (e.g., 20 mL) | Anhydrous solvent |
| Temperature | - | 80-100 °C | |
| Reaction Time | - | 12-24 hours | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-1,7-dimethyl-1H-indazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane via cannula.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Part 3: Hydrolysis to this compound (Optional)
If the free boronic acid is required, the pinacol ester can be hydrolyzed.
-
Dissolve the crude pinacol ester in a mixture of THF and water.
-
Add an acid such as HCl and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction and extract the product with an organic solvent.
Visualizing the Workflow
Diagram 1: Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Diagram 2: Troubleshooting Low Borylation Yield
Caption: Decision-making flowchart for troubleshooting low yields in Miyaura borylation.
References
- Preparation method of 5-bromo-1-methylindazole. CN113912544A.
- An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole - Benchchem.
- Miyaura Boryl
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar.
- Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.
- Optimization of the reaction conditions a | Download Table - ResearchG
- A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - NIH.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH.
- Miyaura Borylation Reaction - Organic Chemistry Portal.
- Optimization of reaction conditions a | Download Table - ResearchG
- Synthesis of indazoles from 2-formylphenylboronic acids - PMC - NIH.
- This compound | 1310383-75-5 - Sigma-Aldrich.
- Preparation method of 5-bromo-7-azaindole. CN109081840B.
- Synthesis method of indazole compound. CN103319410A.
- Synthesis process of 3-bromo-5-nitro-1H-indazole. CN103570624A.
- 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure.
- Optimization of reaction conditions for the synthesis of indazolones.
- Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs - Benchchem.
- 1H-Indazole-5-boronic acid | 338454-14-1 - J&K Scientific LLC.
- Pd(PPh3)
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC - NIH.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 3. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
dealing with protodeboronation of 1,7-Dimethyl-1H-indazole-5-boronic acid
Welcome to the technical support center for 1,7-Dimethyl-1H-indazole-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile reagent, with a particular focus on mitigating protodeboronation. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to the Challenge: The Instability of the C-B Bond
This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. However, like many heteroarylboronic acids, it is susceptible to a common and often frustrating side reaction: protodeboronation.[1] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the corresponding des-borylated indazole byproduct (1,7-dimethyl-1H-indazole).[1]
The propensity for protodeboronation is highly dependent on the reaction conditions, and understanding the underlying mechanisms is crucial for developing robust synthetic protocols.[1][2] This guide provides a comprehensive overview of the factors influencing protodeboronation and offers practical solutions to minimize its occurrence.
Troubleshooting Guide: Addressing Protodeboronation in Your Reactions
This section is structured in a question-and-answer format to directly address common issues encountered during experiments with this compound.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I am observing a significant amount of 1,7-dimethyl-1H-indazole as a byproduct. What is causing this?
Answer: The formation of 1,7-dimethyl-1H-indazole is the hallmark of protodeboronation. This undesired reaction competes with the desired cross-coupling pathway and is often accelerated under the basic and aqueous conditions typically employed in Suzuki-Miyaura reactions.[1][3]
Causality: Protodeboronation of arylboronic acids can proceed through several mechanisms, primarily acid-catalyzed and base-catalyzed pathways.[1][4] In the context of Suzuki-Miyaura reactions, the base-catalyzed pathway is the most relevant. The base (e.g., carbonate, phosphate, or hydroxide) reacts with the boronic acid to form a more electron-rich boronate species.[1][5] This boronate is more susceptible to reaction with a proton source (often water from the solvent system), leading to the cleavage of the C-B bond.[1][5]
The indazole moiety, being a heteroaromatic system, can further influence the rate of protodeboronation due to the electronic effects of the nitrogen atoms.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Question 2: I suspect the base in my reaction is too strong. Which bases are recommended to minimize protodeboronation of this compound?
Answer: The choice and strength of the base are critical. While a base is necessary to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, excessively basic conditions can significantly accelerate protodeboronation.[3][5]
Expertise & Experience: Weaker inorganic bases are generally preferred over strong hydroxides. The goal is to find a base that is sufficiently active for the cross-coupling reaction but not so aggressive as to promote significant protodeboronation.
Recommended Bases (in order of generally decreasing strength):
| Base | Typical Concentration | Comments |
| Cs₂CO₃ | 2.0 - 3.0 equiv. | Often very effective for difficult couplings, but can promote protodeboronation. |
| K₃PO₄ | 2.0 - 3.0 equiv. | A good alternative to carbonates, often providing a good balance of reactivity and stability. |
| K₂CO₃ | 2.0 - 3.0 equiv. | A standard and cost-effective choice, but may still lead to protodeboronation. |
| NaHCO₃ | 2.0 - 3.0 equiv. | A milder base, suitable for sensitive substrates. |
Protocol for Base Screening:
-
Setup: Prepare four parallel reactions with your standard conditions, varying only the base (Cs₂CO₃, K₃PO₄, K₂CO₃, and NaHCO₃).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., every 30 minutes) to track the formation of the desired product and the 1,7-dimethyl-1H-indazole byproduct.
-
Analysis: Compare the product-to-byproduct ratio at a consistent reaction time (e.g., when the starting material is consumed in the most effective reaction).
-
Optimization: Select the base that provides the best ratio of desired product to protodeboronated byproduct.
Question 3: Can the solvent system influence the rate of protodeboronation?
Answer: Absolutely. The presence of a proton source, most commonly water, is a key requirement for protodeboronation.[1] Therefore, managing the amount and nature of the protic solvent is a powerful way to control this side reaction.
Causality: While Suzuki-Miyaura reactions often benefit from the presence of water to help dissolve the inorganic base and facilitate the catalytic cycle, an excess of water provides a ready source of protons for the undesired protodeboronation pathway.
Solvent System Optimization:
-
Anhydrous Conditions: In some cases, moving to strictly anhydrous conditions can significantly suppress protodeboronation. This involves using anhydrous solvents and reagents. However, the solubility of the base can become an issue.
-
Aprotic Polar Solvents with Minimal Water: A common and effective strategy is to use a mixture of an aprotic polar solvent with a minimal, carefully controlled amount of water.
| Solvent System | Ratio (v/v) | Rationale |
| Dioxane / H₂O | 10:1 to 4:1 | A widely used system. Reducing the proportion of water can decrease protodeboronation. |
| Toluene / H₂O | 10:1 to 4:1 | Another common choice, particularly for reactions at higher temperatures. |
| THF / H₂O | 10:1 to 4:1 | Similar to dioxane, but with a lower boiling point. |
| Anhydrous DMF or DMA | N/A | Can be effective but require completely anhydrous reagents and careful handling. |
Experimental Protocol: Solvent Optimization
-
Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
-
Reaction Setup: Set up parallel reactions with varying solvent compositions (e.g., Dioxane/H₂O at 10:1, 4:1, and anhydrous dioxane).
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Analysis: Quantify the ratio of coupled product to 1,7-dimethyl-1H-indazole by ¹H NMR or LC-MS.
Question 4: I am still observing significant protodeboronation even after optimizing the base and solvent. What other parameters can I adjust?
Answer: Reaction temperature and time are also critical factors. Higher temperatures can increase the rate of both the desired coupling and the undesired protodeboronation. However, the activation energy for each pathway may be different, allowing for optimization.
Expertise & Experience: Often, protodeboronation has a higher activation energy than the productive steps of the Suzuki-Miyaura cycle. Therefore, lowering the reaction temperature can disproportionately slow down the protodeboronation reaction.
Recommendations:
-
Lower the Temperature: If your reaction is running at a high temperature (e.g., 100-110 °C), try reducing it to 80-90 °C. You may need to increase the reaction time to achieve full conversion of your starting materials.
-
Use a More Active Catalyst: Employing a highly active palladium catalyst or ligand can accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation process. This can enable you to run the reaction at a lower temperature and for a shorter duration. Examples of highly active systems include those based on Buchwald or Fu's phosphine ligands.
-
"Slow Release" Strategies: For particularly sensitive substrates, using a boronic ester derivative that slowly hydrolyzes in situ to the active boronic acid can maintain a very low concentration of the boronic acid at any given time, thus minimizing the opportunity for protodeboronation.[1] MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates are commonly used for this purpose.[1]
Logical Relationship Diagram:
Caption: Interplay of factors to minimize protodeboronation.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable on storage?
A1: Like many boronic acids, it can be sensitive to air and moisture over long periods. It is best stored in a cool, dry place under an inert atmosphere. If you suspect decomposition, it is advisable to check its purity by NMR before use.
Q2: Should I use the free boronic acid or a boronic ester derivative (e.g., pinacol ester)?
A2: Using the pinacol ester of this compound is a highly recommended strategy to mitigate protodeboronation.[3] Boronic esters are generally more stable than their corresponding boronic acids.[3] The ester group protects the boron center, making it less susceptible to hydrolysis and subsequent protodeboronation.[3] In the reaction mixture, the ester slowly hydrolyzes to the active boronic acid, which is then consumed in the catalytic cycle. This "slow release" effect keeps the concentration of the more reactive boronic acid low.[1]
Q3: How can I quantify the amount of protodeboronation in my reaction mixture?
A3: The most common methods are ¹H NMR spectroscopy and LC-MS.
-
¹H NMR: By integrating the signals corresponding to the desired product and the 1,7-dimethyl-1H-indazole byproduct, you can determine their relative ratio. It is helpful to have a pure sample of the byproduct for reference.
-
LC-MS: This technique is very sensitive and can provide accurate quantification if you have appropriate calibration standards for both the product and the byproduct.
Q4: Can the choice of palladium precursor affect protodeboronation?
A4: While the ligand has a more direct impact on the rate of the catalytic cycle, the palladium precursor can play a role. Pre-catalysts that are more rapidly activated to the catalytically active Pd(0) species can help the desired coupling reaction to start more quickly, potentially outcompeting the protodeboronation.
Q5: Are there any specific analytical techniques to monitor the kinetics of protodeboronation?
A5: Yes, specialized techniques such as in-situ NMR spectroscopy (¹H, ¹¹B, or ¹⁹F if a fluorine label is present) and stopped-flow techniques coupled with IR or UV-Vis spectroscopy can be used to study the kinetics of protodeboronation in detail.[3][5] These methods allow for real-time monitoring of the concentrations of the boronic acid and the protodeboronated product under various reaction conditions.[3][5]
References
-
Al-Zoubi, R. M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Coupling with 1,7-Dimethyl-1H-indazole-5-boronic acid
As a Senior Application Scientist, I've designed this technical support center to provide actionable solutions for researchers encountering challenges with the Suzuki-Miyaura coupling of 1,7-Dimethyl-1H-indazole-5-boronic acid. This guide moves beyond generic advice, focusing on the specific nuances of this electron-rich, nitrogen-containing heterocyclic boronic acid.
This center is structured to help you diagnose and resolve common issues encountered during the Suzuki-Miyaura coupling of this compound. We will address issues from low or no yield to the presence of persistent side products.
Troubleshooting Guide: From Failed Reaction to Successful Coupling
When a Suzuki coupling with this compound fails or gives a low yield, a systematic approach to troubleshooting is essential. The following guide, presented in a question-and-answer format, will walk you through the most common problems and their solutions.
Initial Diagnosis: Low to No Product Formation
Question: My Suzuki coupling reaction with this compound is resulting in low to no yield of the desired product. What are the first things I should investigate?
Answer: When faced with a low or non-existent yield, it's crucial to first assess the fundamental components of your reaction. The issue often lies with the reagents' quality, the reaction setup, or the catalyst's activity.
-
Reagent Integrity :
-
Boronic Acid Quality : this compound, like many heteroaromatic boronic acids, can be susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] Confirm the purity of your boronic acid via NMR or LC-MS. It is recommended to store it under an inert atmosphere at 2-8°C.
-
Aryl Halide Reactivity : The reactivity of the aryl halide partner is critical. The general order of reactivity is I > Br > Cl. For less reactive aryl chlorides, more specialized and active catalyst systems are often required.[3]
-
Solvent and Base Purity : Ensure that your solvents are anhydrous and properly degassed. The presence of oxygen can lead to catalyst decomposition and the homocoupling of the boronic acid.[4] The base should be of high purity and appropriately chosen for the reaction.
-
-
Catalyst System Activity :
-
Catalyst Deactivation : The active Pd(0) species is sensitive to oxygen.[5] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).
-
Choice of Catalyst and Ligand : For electron-rich and potentially coordinating heteroaromatic boronic acids like this compound, the choice of palladium catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective for challenging substrates.[6]
-
-
Reaction Conditions :
-
Temperature : Insufficient temperature can lead to low conversion, especially with less reactive coupling partners.[5] Conversely, excessively high temperatures can promote catalyst decomposition and side reactions.
-
Stirring : Ensure vigorous stirring, especially in biphasic systems, to facilitate efficient mixing and mass transfer.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Suzuki coupling with this compound.
Caption: A step-by-step workflow for troubleshooting Suzuki coupling reactions.
Deep Dive into Specific Issues
Issue 1: Protodeboronation of this compound
Question: I am observing a significant amount of the corresponding "de-borylated" 1,7-Dimethyl-1H-indazole in my reaction mixture. How can I mitigate this?
Answer: Protodeboronation is a common side reaction for heteroaryl boronic acids, especially those containing basic nitrogen atoms.[1][7] The presence of water and a strong base can facilitate this undesired reaction.[7][8]
Causality: The mechanism of protodeboronation can be complex, but it is often accelerated by aqueous basic conditions.[9][10] For basic heteroaromatic boronic acids, zwitterionic species can form under neutral pH conditions, leading to rapid protodeboronation.[1]
Solutions & Protocols:
-
Use Anhydrous Conditions: Switching to a non-aqueous solvent system can significantly reduce protodeboronation.
-
Milder Base Selection: Strong bases can promote protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[11]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can suppress protodeboronation.[12] N-methyliminodiacetic acid (MIDA) boronates are particularly stable and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[12]
Experimental Protocol: Conversion to a Pinacol Ester
-
To a stirred solution of this compound (1.0 equiv) in an appropriate solvent (e.g., THF or Dioxane), add pinacol (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the Suzuki coupling without further purification.
Issue 2: Catalyst and Ligand Selection for a Challenging Heterocycle
Question: My standard Pd(PPh₃)₄ catalyst is not effective for the coupling of this compound. What catalyst system should I try?
Answer: The nitrogen atoms in the indazole ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[5][13] Therefore, a catalyst system that is less susceptible to inhibition and more active for challenging substrates is required.
Causality: The electron-rich nature of the indazole ring can make oxidative addition more difficult, while the Lewis basic nitrogens can act as catalyst poisons.[5] Bulky, electron-rich ligands are known to accelerate both the oxidative addition and reductive elimination steps and can prevent catalyst deactivation.[6][11]
Recommended Catalyst Systems:
| Catalyst System | Recommended Ligand | Rationale |
| Palladium Pre-catalysts | XPhos, SPhos, RuPhos | These bulky, electron-rich biaryl phosphine ligands are highly effective for coupling electron-rich heterocycles and sterically hindered substrates.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHC ligands are strong σ-donors and can be very effective for challenging couplings, including those with aryl chlorides.[6] |
| Specialized Catalysts | Pd(dppf)Cl₂ | This catalyst has been shown to be effective for the Suzuki coupling of bromoindazoles.[14][15] |
Experimental Protocol: General Procedure with a Buchwald Ligand Pre-catalyst
-
To a reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[6]
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).[6]
-
Add the degassed solvent (e.g., dioxane/water 10:1, to achieve a concentration of ~0.1 M) via syringe.[4]
-
Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C) for the specified time (e.g., 12-24 hours).[4][6]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Suzuki coupling of this compound?
A1: The choice of base is critical and often substrate-dependent. While strong bases like NaOH or K₂CO₃ are commonly used, they can promote protodeboronation of sensitive heteroaryl boronic acids.[16][17] For this compound, it is advisable to start with a milder base like K₃PO₄ or Cs₂CO₃ in an organic solvent like dioxane or THF, often with a small amount of water.[11][13]
Q2: Which solvent system is best suited for this reaction?
A2: Polar aprotic solvents are generally preferred for Suzuki-Miyaura couplings.[18] A mixture of dioxane and water is a common choice, as the water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[18] For substrates prone to protodeboronation, anhydrous solvents like toluene or THF with a soluble base may be more effective.[19]
Q3: How can I prevent homocoupling of my boronic acid?
A3: Homocoupling, the formation of a dimer of the boronic acid, is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[4] To prevent this, ensure your solvent is thoroughly degassed and the reaction is carried out under a strict inert atmosphere. Using a palladium pre-catalyst, which generates the active Pd(0) species in situ, can also minimize homocoupling compared to using air-sensitive Pd(0) sources directly.[6]
Q4: Is it necessary to protect the NH group of the indazole?
A4: While the N-methyl group at the 1-position of this compound means there is no acidic NH proton, the lone pair on the other nitrogen can still interact with the catalyst.[13] In many cases, protection is not necessary, especially with modern, highly active catalyst systems.[13] However, if catalyst inhibition is suspected, using a boronic ester derivative might be beneficial.
References
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (2021). Protodeboronation of (Hetero)
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- National Institutes of Health. (2022).
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)
-
KinaseCHEM. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium. Retrieved from [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Scarpignato, C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Royal Society of Chemistry. (2024).
- ResearchGate. (2025).
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- MDPI. (n.d.).
- MDPI. (2023). Preformed Pd(II)
- Sci-Hub. (2008).
- Royal Society of Chemistry. (2021).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reactiona.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
- MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- National Institutes of Health. (n.d.).
-
Chem-Impex. (n.d.). 1H-Indazole-5-boronic acid. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
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Technical Support Center: Enhancing the Stability of 1,7-Dimethyl-1H-indazole-5-boronic Acid in Solution
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,7-Dimethyl-1H-indazole-5-boronic acid. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to optimize your reaction conditions, ensure the integrity of your starting material, and achieve reproducible results.
Introduction: The Challenge of Heteroaromatic Boronic Acid Stability
Boronic acids are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, their stability in solution can be a significant hurdle, leading to decreased reaction yields and the formation of impurities. Heteroaromatic boronic acids, such as this compound, are often more susceptible to degradation than their simpler aryl counterparts.[2][3]
The primary degradation pathways for boronic acids are:
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Protodeboronation: The cleavage of the carbon-boron bond by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom. This is a common side reaction, especially under basic conditions typical for Suzuki couplings.[4]
-
Oxidation: The conversion of the boronic acid to a phenol derivative, which can be promoted by air or other oxidizing agents present in the reaction mixture.[5]
The electron-rich nature of the indazole ring in your compound can influence its stability, potentially making it more reactive and prone to these degradation pathways.[6] This guide will provide you with actionable strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions we receive about the stability of this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What could be the problem?
Low yields are often a direct consequence of the degradation of the boronic acid before or during the reaction. The primary culprits are protodeboronation and oxidation. Under the basic and often heated conditions of a Suzuki coupling, your boronic acid may be decomposing, reducing the amount available to participate in the catalytic cycle.
Q2: I've noticed the formation of 1,7-dimethyl-1H-indazole as a byproduct in my reaction. What is causing this?
The formation of 1,7-dimethyl-1H-indazole is a classic sign of protodeboronation.[4] This indicates that the boronic acid group is being cleaved and replaced by a hydrogen atom from a proton source in your reaction mixture, such as water or alcohol.
Q3: How should I store this compound to ensure its long-term stability?
For long-term stability, store the solid compound in an inert atmosphere (argon or nitrogen) at a low temperature (2-8°C). Avoid exposure to moisture and air. For solutions, it is best to prepare them fresh before use. If you must store a solution, use an anhydrous, aprotic solvent and keep it under an inert atmosphere at a low temperature for a short period.
Q4: Can I pre-dissolve the boronic acid in my reaction solvent and let it sit before adding other reagents?
This is generally not recommended, especially if the solvent is protic (contains O-H or N-H bonds) or if the solution will be exposed to air. To maximize the integrity of the boronic acid, add it to the reaction mixture as late as possible, ideally just before initiating the reaction.
In-Depth Troubleshooting Guides
This section provides detailed strategies to address and overcome the stability issues of this compound in your experiments.
Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling
Low and irreproducible yields are the most common manifestations of boronic acid instability. The following troubleshooting steps will help you enhance the stability of your reagent and improve your reaction outcomes.
The basic aqueous conditions required for many Suzuki-Miyaura couplings create a harsh environment for sensitive heteroaromatic boronic acids. The base promotes the formation of a more reactive boronate species, which is essential for transmetalation, but also accelerates protodeboronation.[1]
1. Choice of Base and Solvent System:
-
Weaker Bases: Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Anhydrous Conditions: While some water is often necessary for the reaction to proceed, excessive water will promote protodeboronation. Using a carefully controlled amount of water or employing anhydrous conditions with a suitable base can be beneficial. For anhydrous conditions, bases like potassium phosphate (K₃PO₄) can be effective.[2]
-
Aprotic Solvents: Use aprotic solvents like dioxane, THF, or DMF instead of protic solvents like alcohols. Ensure your solvents are anhydrous.
2. Conversion to a More Stable Boronate Ester:
One of the most effective strategies to combat instability is to convert the boronic acid to a more robust derivative, such as a boronate ester.[7] These esters can then be used directly in the coupling reaction, where they slowly release the active boronic acid in situ, minimizing its exposure to degradative conditions.
| Boronate Ester Type | Advantages | Considerations |
| Pinacol Ester | Commercially available, relatively stable, and well-documented in Suzuki couplings. | Can be prone to hydrolysis, especially under basic conditions. |
| MIDA Ester | Exceptionally stable to air and moisture, allowing for easy handling and storage. They undergo slow, controlled hydrolysis under basic conditions, which is ideal for sensitive substrates.[2][3] | Requires an additional synthetic step to prepare the MIDA boronate. |
| DABO Boronate | Air-stable, crystalline solids that are easy to handle and can be used directly in Suzuki couplings with a protic co-solvent.[8][9] | Also requires a preparation step from the boronic acid. |
Experimental Protocol: Preparation of a Pinacol Ester
-
To a solution of this compound (1 equivalent) in an anhydrous solvent like THF or dioxane, add pinacol (1.1 equivalents).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
To facilitate the removal of water formed during the reaction, a Dean-Stark apparatus can be used, or the reaction can be run in the presence of a drying agent like anhydrous magnesium sulfate.
-
Once the reaction is complete, the solvent is removed under reduced pressure, and the resulting pinacol ester can often be used without further purification.
3. Slow Addition of the Boronic Acid:
If you prefer to use the boronic acid directly, a slow addition strategy can be employed. This involves dissolving the boronic acid in a suitable anhydrous solvent and adding it slowly via a syringe pump to the reaction mixture at the reaction temperature. This ensures that the concentration of the boronic acid in the reaction at any given time is low, minimizing its degradation.[10]
Workflow for Enhancing Suzuki Coupling Yields
Caption: Decision workflow for troubleshooting low yields in Suzuki coupling reactions.
Issue 2: Monitoring the Stability of this compound in Solution
To effectively troubleshoot stability issues, it is crucial to have a reliable method for monitoring the integrity of your boronic acid in solution over time.
1. High-Performance Liquid Chromatography (HPLC):
HPLC is an excellent technique for quantifying the amount of boronic acid remaining in a solution and detecting the formation of degradation products like 1,7-dimethyl-1H-indazole.
-
Method Development: A reverse-phase C18 column is typically used. The mobile phase often consists of a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape.
-
Sample Preparation: Prepare samples by diluting a small aliquot of your solution in a suitable solvent (e.g., acetonitrile/water). Analyze immediately to prevent further degradation in the sample vial.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR can provide structural information about the boronic acid and its degradation products.
-
¹H NMR: The proton signals of the indazole ring will change upon protodeboronation. Monitoring the appearance of new signals corresponding to 1,7-dimethyl-1H-indazole and the disappearance of the starting material's signals can be used to track degradation.
-
¹¹B NMR: This technique is specific to the boron atom and can be very informative. The chemical shift of the boron nucleus will indicate whether it is in the form of a boronic acid, a boronate ester, or a boroxine (a cyclic trimer that can form upon dehydration).
Experimental Protocol: Stability Study using HPLC
-
Prepare a stock solution of this compound in the solvent system you plan to use for your reaction.
-
At time zero, inject an aliquot of the solution into the HPLC to get a baseline reading.
-
Store the stock solution under the conditions you are investigating (e.g., at room temperature, heated to the reaction temperature, with or without a base).
-
At regular intervals (e.g., every 30 minutes), take another aliquot, dilute it, and inject it into the HPLC.
-
Plot the peak area of the boronic acid against time to determine its rate of degradation.
Degradation Pathway and Monitoring
Caption: Degradation pathways and analytical methods for monitoring stability.
By understanding the inherent instability of this compound and implementing these proactive stabilization and monitoring strategies, you can significantly improve the reliability and success of your synthetic endeavors. Our team is committed to supporting your research, and we encourage you to reach out to our technical service department with any further questions.
References
-
Arde, P., et al. (2011). N-Heterocyclic carbene catalysed aerobic oxidation of aromatic aldehydes to aryl esters using boronic acids. Organic & Biomolecular Chemistry, 9(23), 8045-8051. Available at: [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6931–6933. Available at: [Link]
-
Arde, P., et al. (2011). N-Heterocyclic carbene catalysed aerobic oxidation of aromatic aldehydes to aryl esters using boronic acids. Organic & Biomolecular Chemistry, 9(23), 8045-8051. Available at: [Link]
-
Bull, J. A., et al. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science, 7(5), 3019–3025. Available at: [Link]
-
Soudr, M., et al. (2011). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of the American Chemical Society, 133(18), 7058–7067. Available at: [Link]
-
Rychnovsky, S. D., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(1), 169–178. Available at: [Link]
-
Taylor, M. S. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. Abstracts of Papers of the American Chemical Society, 258. Available at: [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6931–6933. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(12), 3128-3130. Available at: [Link]
-
Zhu, C., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494–3497. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
University of California, Irvine. (2022). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Available at: [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Available at: [Link]
-
Wikipedia. (2023, December 1). Protodeboronation. Available at: [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(31), 5360–5364. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(12), 3128-3130. Available at: [Link]
-
Studer, A. (2019). Protodeboronation and its application in synthesis. Chemical Society Reviews, 48(12), 3237-3251. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17350–17364. Available at: [Link]
-
Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619. Available at: [Link]
-
Marsden, S. P., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 22(8), 1603-1608. Available at: [Link]
-
Knowles, R. R., et al. (2023). MIDA and TIDA Boronates Stabilize α-Radicals Through B-N Hyperconjugation. Journal of the American Chemical Society, 145(32), 17856–17862. Available at: [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available at: [Link]
-
Campos, K. R., et al. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. Available at: [Link]
-
J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid. Retrieved from [Link]
-
Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. Available at: [Link]
-
Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-56. Available at: [Link]
-
Suto, R. K. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(11), 3328. Available at: [Link]
Sources
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- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. Buy 1,4-Dimethyl-1H-indazole-5-boronic acid | 1262512-81-1; 1310405-36-7 [smolecule.com]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
side reactions of 1,7-Dimethyl-1H-indazole-5-boronic acid and how to avoid them
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1,7-Dimethyl-1H-indazole-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during its use, particularly in palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] Like many organoboronic acids, especially those containing nitrogen-rich heterocycles, it is susceptible to several competing decomposition pathways that can lower yields and complicate purification. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating these undesirable side reactions.
Frequently Asked Questions: Storage and Handling
Proper storage and handling are the first line of defense against reagent degradation.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored under the following conditions:
-
Temperature: Keep refrigerated at 2-8°C (36-46°F). Avoid exposure to high heat, which can accelerate degradation.[2][3]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Boronic acids are susceptible to oxidation.[4]
-
Moisture: Keep in a tightly sealed container in a dry environment or desiccator. Boronic acids are hygroscopic and can absorb moisture from the air, which facilitates protodeboronation.[3][5]
-
Light: Store in an opaque container to protect from light, which can potentially initiate photochemical reactions.[3]
Q2: I've noticed the molecular weight of my boronic acid seems inconsistent. What is a boroxine and could it be the cause?
A2: Yes, this is a common observation. Boronic acids have a propensity to lose water molecules, especially under anhydrous or heated conditions, to form a cyclic trimer anhydride called a boroxine .[6][7]
This is a reversible equilibrium. The formation of a boroxine means that a sample of what you believe to be pure boronic acid is actually a mixture of the monomer and the trimer. This can significantly impact reaction stoichiometry if not accounted for. In the presence of water and a base, as is common in Suzuki couplings, the boroxine typically reverts to the active boronate species, but its presence can still complicate characterization and precise measurements.
Troubleshooting Guide for Common Side Reactions
When a reaction with this compound results in low yield or multiple byproducts, it is crucial to diagnose the root cause. The following workflow can help identify the primary side reaction based on the impurities detected.
Caption: Diagnostic workflow for identifying side reactions.
Issue 1: Protodeboronation — Loss of the Boronic Acid
This is one of the most common failure modes for Suzuki-Miyaura reactions, where the C-B bond is cleaved and replaced by a C-H bond.[6][8]
FAQ: What is protodeboronation and why is my indazole boronic acid susceptible?
A1: Protodeboronation is the protonolysis of the carbon-boron bond.[8] The reaction is catalyzed by both acid and base and is highly dependent on pH.[8][9] Heteroaromatic boronic acids, like your indazole derivative, can be particularly prone to this side reaction.[10][11] The presence of water or other protic sources (e.g., alcohols) in the reaction mixture provides the proton that replaces the boronic acid moiety.
| Cause | Scientific Rationale | Recommended Solution |
| Presence of Water | Water is the primary proton source for protodeboronation, especially under basic conditions required for Suzuki coupling.[8][9] | Use anhydrous solvents. Dry glassware thoroughly (oven or flame-dry). Use a freshly opened or properly stored bottle of base. |
| Inappropriate Base | Strong aqueous bases can create a high pH environment where the boronate anion is formed, which can then be readily protonated by water.[12] | Screen milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Consider using non-aqueous conditions if possible. |
| High Temperature / Long Reaction Time | Prolonged exposure to reaction conditions, especially heat, increases the likelihood of decomposition pathways like protodeboronation. | Optimize the reaction for faster conversion. Use a more active catalyst/ligand system to reduce reaction time and temperature.[8] |
| Slow Catalysis | If the rate of catalytic turnover is slow, the boronic acid spends more time in the basic solution where it can decompose before it engages in the desired cross-coupling.[8] | Increase catalyst loading slightly or switch to a more efficient ligand (e.g., bulky, electron-rich phosphines like SPhos or XPhos).[13] |
Protocol: Setting Up a Suzuki-Miyaura Reaction Under Anhydrous Conditions
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at >120°C for at least 4 hours. Assemble the apparatus hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Handling: Use anhydrous solvents (e.g., freshly distilled THF or dioxane, or from a solvent purification system). Weigh solid reagents (aryl halide, base, catalyst) quickly in a dry environment.
-
Assembly: To the cooled flask, add the aryl halide, this compound (typically 1.2-1.5 eq), the base (e.g., K₃PO₄, 2.0 eq), and the stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., argon) three times to remove atmospheric oxygen and moisture.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum.
-
Catalyst Addition: Add the palladium catalyst and ligand under a positive pressure of inert gas.
-
Execution: Heat the reaction to the desired temperature under a positive pressure of inert gas and monitor by TLC or LC-MS.
Issue 2: Homocoupling — Formation of a Symmetrical Dimer
Homocoupling results in the formation of 1,7,1',7'-Tetramethyl-1H,1'H-5,5'-biindazole, consuming two molecules of your boronic acid.[14]
FAQ: What causes the formation of the homocoupled dimer?
A2: There are two primary palladium-mediated pathways for homocoupling:
-
Oxygen-Mediated Pathway: The most common cause is the presence of dissolved oxygen in the reaction mixture.[15][16] Oxygen can participate in an oxidative cycle with the Pd(0) catalyst, leading to the coupling of two boronic acid molecules.[13]
-
Pd(II)-Mediated Pathway: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the boronic acid itself can act as the reducing agent to generate the active Pd(0) catalyst. In this process, two molecules of the boronic acid are consumed to form the dimer.[15][17]
Caption: The two main pathways leading to boronic acid homocoupling.
| Cause | Scientific Rationale | Recommended Solution |
| Oxygen Contamination | Oxygen acts as an oxidant, facilitating the undesired oxidative coupling of the boronic acid.[13][15][18] | Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Pd(II) Precatalyst | The boronic acid is consumed during the in situ reduction of Pd(II) to the active Pd(0) species.[15][17] | 1. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). 2. Add a mild reducing agent, like potassium formate (HCOOK), to the reaction mixture to reduce the Pd(II) precatalyst cleanly.[15] |
| Catalyst/Ligand Choice | Some catalyst systems are more prone to promoting homocoupling. | Certain bulky phosphine ligands like SPhos have been shown to suppress homocoupling in some systems by favoring the desired cross-coupling pathway.[13][19] |
Protocol: Rigorous Degassing of a Reaction Mixture
-
Method 1: Inert Gas Sparging (Good)
-
Assemble the reaction with all reagents except the catalyst.
-
Insert a long needle connected to an inert gas line so it is submerged below the solvent surface.
-
Insert a second, shorter needle as a vent.
-
Bubble a steady stream of argon or nitrogen through the stirred solution for 30-60 minutes.[18]
-
Remove the needles and proceed with catalyst addition under a positive inert gas pressure.
-
-
Method 2: Freeze-Pump-Thaw (Excellent)
-
Assemble the reaction in a flask with a sidearm and stopcock suitable for vacuum.
-
Freeze the mixture completely in a liquid nitrogen bath.
-
Once frozen solid, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock and thaw the mixture in a room temperature water bath until fully liquid. You may see gas bubbles evolve.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure thorough removal of dissolved gases.[18]
-
After the final thaw, backfill the flask with inert gas.
-
Issue 3: Oxidation — Formation of a Hydroxy-Indazole
Less common than the other side reactions but still possible, oxidation converts the boronic acid to the corresponding phenol (a hydroxy-indazole).
FAQ: Why am I observing the corresponding phenol as a byproduct?
A3: The carbon-boron bond is susceptible to oxidation. The empty p-orbital on the boron atom can be attacked by an oxidant, often a reactive oxygen species (ROS).[4] This is followed by a rearrangement where the indazole group migrates from the boron to the oxygen, ultimately yielding the hydroxy-indazole and boric acid after hydrolysis.[4][20] While this reaction is often performed deliberately with reagents like H₂O₂, it can occur as an unwanted side reaction if oxidizing species are present.[21]
| Cause | Scientific Rationale | Recommended Solution |
| Air (Oxygen) Exposure | Atmospheric oxygen can, under certain conditions, lead to the generation of radical species that oxidize the boronic acid.[6] | Maintain a strict inert atmosphere throughout the reaction setup and duration, as described for preventing homocoupling. |
| Oxidizing Impurities | Impurities in solvents or reagents (e.g., peroxides in aged ethers like THF or dioxane) can act as oxidants. | Use freshly purified or high-purity anhydrous solvents. Test ethers for peroxides before use. |
| Copper Catalyst Contamination | Copper salts, sometimes used as co-catalysts, can mediate the degradation and oxidation of boronic acids.[22] | Avoid copper additives unless explicitly required. Ensure glassware is scrupulously clean. |
References
-
Lab Alley. How to Store Boric Acid. Available at: [Link]
-
Wallace, D. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry. Available at: [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Wikipedia. Boronic acid. Available at: [Link]
-
Byrne, L. S., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Yuanli Bio. What are the storage conditions for Boric acid - 10B?. Available at: [Link]
-
Ciaramella, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
May, J. H., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Sandford, E., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]
-
U.S. Borax. Borate handling and storage. Available at: [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. Slow release of organoboronic acids in cross-coupling reactions.
-
Sandford, E., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Chem-Station. Protecting Groups for Boronic Acids. Available at: [Link]
-
University of California, Riverside EH&S. Corrosive Storage Guidelines. Available at: [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available at: [Link]
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available at: [Link]
-
Aggarwal, V. K., et al. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications. Available at: [Link]
-
That Chemist (YouTube). Hydroboration & Boron Rearrangements (IOC 44). Available at: [Link]
-
MDPI. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Available at: [Link]
-
J&K Scientific LLC. 1H-Indazole-5-boronic acid | 338454-14-1. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. laballey.com [laballey.com]
- 3. zzylchem.com [zzylchem.com]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. borax.com [borax.com]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 20. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation Issues with 1,7-Dimethyl-1H-indazole-5-boronic acid
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1,7-Dimethyl-1H-indazole-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their experiments, with a particular focus on catalyst deactivation. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions at the bench.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the use of this compound in Suzuki-Miyaura and related cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the most common initial checks?
A1: When facing a stalled or low-yielding reaction, it is crucial to first verify the integrity of your setup and reagents. Begin by ensuring your reaction is under a genuinely inert atmosphere (Argon or Nitrogen), as oxygen can lead to both the homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst. Confirm the quality and dryness of your solvent, as water content can influence the reaction outcome. Finally, re-evaluate the purity of your starting materials, as impurities can act as catalyst poisons.[1][2]
Q2: I observe the formation of a black precipitate in my reaction mixture. What is it and how does it affect my reaction?
A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive elemental palladium. Its formation is a common catalyst deactivation pathway and signifies that the palladium (0) species is aggregating and falling out of the catalytic cycle. This can be caused by various factors including the presence of oxygen, high temperatures, or instability of the ligand-palladium complex.
Q3: Are there any inherent properties of this compound that might complicate the reaction?
A3: Yes, the indazole core, being a nitrogen-containing heterocycle, can present specific challenges. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially forming off-cycle, inactive catalyst complexes. This coordination can interfere with the normal catalytic cycle, leading to reduced reaction rates or complete inhibition. While N-methylation at the 1-position mitigates some of the issues associated with acidic N-H protons, the potential for nitrogen coordination to the metal center remains.
Q4: What are the primary side reactions I should be aware of when using this boronic acid?
A4: The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1,7-dimethyl-1H-indazole. This is a known issue with heteroarylboronic acids, especially under basic conditions.[3][4][5][6]
-
Homocoupling: This is the dimerization of the boronic acid to form a bi-indazole species. This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium (II) species.
Troubleshooting Guide: A Symptom-Based Approach
This section provides a more in-depth, question-and-answer-based guide to troubleshoot specific experimental observations.
Observation 1: The reaction has stalled, and TLC/LC-MS analysis shows only starting materials.
Q: I've confirmed my reagents are pure and the setup is inert, but the reaction is not proceeding. What are the likely causes related to the catalyst and the specific boronic acid?
A: Root Cause Analysis:
A complete lack of reactivity, despite confirming basic experimental parameters, often points to immediate and potent catalyst inhibition. With this compound, the primary suspect is the coordination of the indazole nitrogen to the palladium catalyst, effectively sequestering the active catalyst.
Troubleshooting Protocol:
-
Ligand Modification: The choice of ligand is critical in mitigating catalyst inhibition by N-heterocycles.
-
Increase Steric Bulk: Employ bulky phosphine ligands such as SPhos, XPhos, or RuPhos. The steric hindrance around the palladium center can disfavor the coordination of the indazole nitrogen.
-
Consider N-Heterocyclic Carbenes (NHCs): NHC ligands often form very stable complexes with palladium and can be more resistant to displacement by coordinating substrates.
-
-
Catalyst Pre-activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure its efficient in-situ reduction to the active Pd(0) species. In some cases, the presence of the coordinating indazole can interfere with this process. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Temperature Optimization: While higher temperatures can sometimes overcome activation barriers, they can also accelerate catalyst decomposition. If you suspect catalyst instability, try running the reaction at a lower temperature for a longer duration. Conversely, if inhibition is the primary issue, a moderate increase in temperature might be beneficial.
Observation 2: The reaction is sluggish, with slow conversion of starting materials and the appearance of a protodeboronated side product.
Q: My reaction is proceeding very slowly, and I'm losing my boronic acid to protodeboronation. How can I improve the reaction rate and suppress this side reaction?
A: Root Cause Analysis:
Slow reaction rates coupled with protodeboronation suggest that the rate of the desired catalytic cycle is competitive with the rate of boronic acid decomposition. This can be due to a partially inhibited catalyst or suboptimal reaction conditions that favor the protodeboronation pathway.
Troubleshooting Protocol:
-
Base Selection: The choice and amount of base are critical.
-
Weaker Base: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura coupling, excess water can promote protodeboronation. Ensure your solvent is dry and consider using an anhydrous base.
-
-
Solvent Effects: The solvent can influence both catalyst stability and the rate of side reactions.
-
Aprotic Solvents: Protic solvents can be a source of protons for protodeboronation. Switching to aprotic solvents like dioxane, toluene, or THF can be beneficial.
-
Solvent Polarity: The polarity of the solvent can affect the stability of the catalytic intermediates. A solvent screen may be necessary to find the optimal conditions.
-
-
Protecting the Boronic Acid: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.
Observation 3: Significant formation of homocoupled bi-indazole product is observed.
Q: My desired product is forming, but I have a substantial amount of the homocoupled product of my indazole boronic acid. What is causing this and how can I prevent it?
A: Root Cause Analysis:
Homocoupling of boronic acids is typically promoted by the presence of oxygen and is often catalyzed by Pd(II) species. If your Pd(II) precatalyst is not efficiently reduced to Pd(0), or if the active Pd(0) catalyst is re-oxidized during the reaction, homocoupling can become a major side reaction.
Troubleshooting Protocol:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent is thoroughly degassed before use (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas for an extended period). Maintain a positive pressure of an inert gas throughout the reaction.
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the amount of Pd(II) present at the beginning of the reaction.
-
Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state. However, this should be approached with caution as it can also lead to other side reactions.
Data Summary and Key Parameters
The following tables provide a quick reference for selecting appropriate reaction components.
Table 1: Common Bases for Suzuki-Miyaura Coupling
| Base | Strength | Common Applications & Notes |
| K₃PO₄ | Strong | Often effective, but can promote protodeboronation with sensitive substrates. |
| Cs₂CO₃ | Strong | Highly effective, often used for challenging couplings. Can be expensive. |
| K₂CO₃ | Moderate | A common and cost-effective choice. |
| Na₂CO₃ | Moderate | Similar to K₂CO₃. |
| Et₃N | Organic | Generally weaker; can sometimes act as a ligand or reductant. |
Table 2: Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Polarity | Common Applications & Notes |
| Toluene | Non-polar | Good for many couplings, allows for higher temperatures. |
| Dioxane | Polar aprotic | A very common and effective solvent for Suzuki reactions. |
| THF | Polar aprotic | Another common choice, lower boiling point than dioxane. |
| DMF | Polar aprotic | Can be effective but may also coordinate to the catalyst. |
| Water | Polar protic | Often used as a co-solvent to dissolve the base and boronic acid. |
Visualizing Catalyst Deactivation Pathways
The following diagrams illustrate the key catalytic cycle and the major deactivation pathways that can occur.
Caption: A logical workflow for troubleshooting common reaction issues.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Suzuki Reaction - Chem 115 Myers. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
SUZUKI REACTION MONITORING. Advion. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Request PDF. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. [Link]
-
Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC. [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. [Link]
-
Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]
-
Guideline for Elucidating Catalysts. ChemRxiv. [Link]
Sources
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- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,7-Dimethyl-1H-indazole-5-boronic acid
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,7-Dimethyl-1H-indazole-5-boronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It establishes a framework for structural elucidation through a comparative approach, leveraging data from simpler structural analogs to predict and confirm the spectral features of this specific substituted indazole. We will explore the rationale behind experimental choices and interpret the resulting data with authoritative grounding.
Introduction: The Significance of Substituted Indazoles
Indazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The precise substitution pattern on the indazole ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound is a valuable building block in synthetic chemistry, particularly for creating more complex molecules through cross-coupling reactions like the Suzuki-Miyaura coupling.
Accurate and unambiguous structural confirmation of such building blocks is paramount to ensure the integrity of subsequent synthetic steps and the final drug substance. High-resolution NMR spectroscopy is the gold standard for this purpose, providing detailed information about the molecular structure in solution. This guide will detail the expected ¹H and ¹³C NMR spectra, rationalizing the chemical shifts and coupling patterns by comparison with foundational molecules: indazole, 1-methyl-1H-indazole, and toluene.
Experimental Protocol & Methodological Rationale
The acquisition of high-quality NMR data for boronic acids requires careful consideration of the experimental setup to avoid common pitfalls like signal broadening due to oligomerization.
Step-by-Step Sample Preparation and Acquisition:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its polar, aprotic nature effectively dissolves the polar boronic acid and disrupts intermolecular hydrogen bonding that can lead to the formation of boroxine trimers. These trimers often result in broad, poorly resolved spectra. Alternative solvents like methanol-d₄ can also be effective at breaking up oligomers.[1]
-
Concentration: A concentration of 10-20 mg/mL is typically sufficient. For ¹³C NMR, or if sample quantity is limited, a higher concentration (~50 mg/mL) may be necessary to achieve an adequate signal-to-noise ratio in a reasonable time.
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) to maximize spectral dispersion and simplify the interpretation of complex coupling patterns.
-
¹H NMR Acquisition Parameters:
-
Scans: 16-64 scans are typically adequate.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard.
-
Acquisition Time (aq): 3-4 seconds ensures high resolution.
-
-
¹³C NMR Acquisition Parameters:
-
Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Technique: Proton-decoupled mode is standard to produce a spectrum of singlets, simplifying analysis.[2]
-
Workflow for NMR-Based Structural Verification
Caption: Workflow from sample preparation to structural confirmation.
¹H NMR Spectral Analysis: A Comparative Approach
The ¹H NMR spectrum is predicted to show five distinct signals: three in the aromatic region and two singlets for the methyl groups. The chemical shifts are influenced by the electronic nature of the indazole ring system and the substituents.
Molecular Structure and Atom Numbering
Caption: Structure of this compound.
Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm)
| Proton | Predicted Shift (1,7-diMe-Ind-5-BA) | 1-Methyl-1H-indazole[3] | Toluene[4] | Indazole[5] | Rationale for Prediction |
| H3 | ~8.1-8.3 | 7.9 (s) | - | 8.10 (s) | The H3 proton is adjacent to N2 and is typically the most deshielded proton on the pyrazole ring. Its singlet nature is characteristic. |
| H4 | ~7.8-8.0 | 7.7 (d) | - | 7.77 (d) | The boronic acid group at C5 will exert a deshielding effect on the ortho proton H4. |
| H6 | ~7.5-7.7 | 7.4 (d) | - | 7.51 (d) | The methyl group at C7 will have a slight shielding (electron-donating) effect on the ortho proton H6, shifting it upfield relative to H4. |
| N1-CH₃ | ~4.0-4.2 | 4.1 (s) | - | - | The N-methyl group is directly attached to the electronegative nitrogen within the aromatic system, resulting in a significant downfield shift. |
| C7-CH₃ | ~2.5-2.7 | - | 2.3 (s) | - | The C-methyl group attached to the benzene portion of the ring is expected to have a chemical shift similar to that of toluene. |
| B(OH)₂ | ~8.0-9.0 (broad) | - | - | - | The acidic protons of the boronic acid are often broad and their chemical shift is highly dependent on concentration, temperature, and residual water.[1] |
Note: Data for analogs are sourced from various solvents and are used for general comparison.
¹³C NMR Spectral Analysis: Predicting Substituent Effects
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct carbon signals. The assignment can be deduced by comparing with known data for indazole and considering the well-established effects of methyl and boronic acid substituents.
Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm)
| Carbon | Predicted Shift (1,7-diMe-Ind-5-BA) | 1-Methyl-1H-indazole[6][7] | Indazole[5] | Rationale for Prediction |
| C3 | ~133-135 | 133.5 | 134.8 | Relatively unaffected by distant substituents. |
| C3a | ~140-142 | 140.7 | 140.0 | The junction carbon is typically deshielded. |
| C4 | ~128-130 | 120.8 | 120.9 | Deshielded by the adjacent C5-B bond. |
| C5 | ~130-135 (broad) | 120.9 | 123.1 | The carbon directly attached to boron (ipso-carbon) often appears as a broad, low-intensity signal due to quadrupolar relaxation from the ¹¹B nucleus.[8][9] It can sometimes be difficult to observe. |
| C6 | ~123-125 | 126.3 | 126.8 | Shielded by the ortho-methyl group at C7. |
| C7 | ~122-124 | 109.5 | 109.7 | The methyl substituent will cause a downfield shift for the attached carbon (ipso-effect). |
| C7a | ~125-127 | 121.2 | 120.9 | Junction carbon, influenced by the adjacent C7-methyl group. |
| N1-CH₃ | ~35-37 | 35.5 | - | Typical range for an N-methyl group on a heteroaromatic ring. |
| C7-CH₃ | ~17-20 | - | ~21.5 (Toluene)[4] | Typical range for a methyl group on an aromatic ring. |
The Challenge of the Ipso-Carbon (C5)
The ¹¹B nucleus has a nuclear spin of 3/2, making it a quadrupolar nucleus. This property provides an efficient relaxation pathway for both the boron nucleus and any directly attached carbon nuclei. Consequently, the signal for C5, the carbon bearing the boronic acid group, is often significantly broadened and may even be indistinguishable from the baseline noise in a standard ¹³C NMR experiment.[9] This is a key diagnostic feature. Observing a "missing" or very broad aromatic carbon signal in the expected region can be strong evidence for the C-B bond's location.
Conclusion
The structural verification of this compound by NMR spectroscopy is a clear and logical process when approached comparatively. By understanding the fundamental spectral properties of the parent indazole system and the predictable electronic effects of methyl and boronic acid substituents, one can confidently assign the signals in both ¹H and ¹³C NMR spectra. Key diagnostic features include the characteristic singlet for H3, the two distinct methyl singlets, and the potential broadening of the C5 signal in the ¹³C spectrum. This guide provides the foundational knowledge and experimental rationale for researchers to successfully characterize this and similar heterocyclic building blocks, ensuring the quality and integrity of their scientific endeavors.
References
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PubChem. 1-Methyl-1H-indazole. National Center for Biotechnology Information. Available from: [Link]
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Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene analysis of chemical shifts. Available from: [Link]
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ResearchGate. Why can't see the 13C signal of the carbon which linked with boric acid group directly in C-NMR?. Available from: [Link]
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The Organic Chemistry Tutor. Carbon-13 NMR Spectroscopy. YouTube. Available from: [Link]
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SpectraBase. 1-Methyl-indazole - 13C NMR Chemical Shifts. Wiley-VCH. Available from: [Link]
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A Comparative Guide to the Mass Spectrometry Characterization of 1,7-Dimethyl-1H-indazole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 1,7-Dimethyl-1H-indazole-5-boronic acid
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, including the N-methylated indazole core and the boronic acid moiety, make it a valuable building block in the synthesis of complex organic molecules and potential pharmaceutical agents.[1] Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering high sensitivity and detailed structural information.
This guide will compare and contrast three common ionization techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the analysis of this compound. We will delve into the expected ionization behavior, potential fragmentation pathways, and the rationale for selecting one technique over another based on the analytical objective.
Comparative Analysis of Ionization Techniques
The choice of ionization source is a critical first step in any mass spectrometry experiment, directly influencing the type of ions generated and the overall quality of the resulting data.[2] For a molecule like this compound, with its moderate polarity and thermal lability, several options are viable, each with distinct advantages and disadvantages.
Electrospray Ionization (ESI): The Workhorse for Polar Analytes
ESI is a soft ionization technique that is particularly well-suited for polar and moderately polar molecules, making it a strong candidate for our target analyte.[2][3]
Principle of Operation: In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of analyte ions into the gas phase. This gentle process typically results in the formation of protonated molecules [M+H]+ or other adducts with minimal fragmentation.[2]
Expected Behavior of this compound in ESI-MS:
-
Primary Ion Species: The primary ion observed in positive ion mode ESI-MS is expected to be the protonated molecule, [M+H]+. Given the presence of two nitrogen atoms in the indazole ring, protonation is highly favorable.
-
Adduct Formation: It is also common to observe adducts with sodium [M+Na]+ or potassium [M+K]+, especially if these salts are present in the sample or mobile phase.
-
Solvent Adducts and Dehydration: Boronic acids are known to undergo dehydration to form boroxines, particularly at elevated temperatures or under certain solvent conditions.[4][5] ESI conditions can sometimes promote the formation of solvent adducts or clusters.[4]
-
Negative Ion Mode: In negative ion mode, deprotonation to form [M-H]- is possible, although typically less sensitive for molecules with basic nitrogen atoms.
Causality Behind Experimental Choices for ESI-MS:
-
Solvent System: A typical solvent system for ESI-MS would be a mixture of acetonitrile or methanol with water, often with a small amount of a volatile acid like formic acid to promote protonation.
-
Flow Rate: ESI is compatible with standard HPLC and UPLC flow rates, making it ideal for LC-MS applications.[4][5]
-
Source Parameters: Optimization of source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature is crucial to maximize signal intensity and minimize in-source fragmentation or dehydration.
Atmospheric Pressure Chemical Ionization (APCI): A Complementary Technique for Less Polar Molecules
APCI is another atmospheric pressure ionization technique that is often used for molecules that are not efficiently ionized by ESI.[2][6]
Principle of Operation: In APCI, the sample solution is nebulized into a heated chamber where a corona discharge ionizes the solvent molecules. These ionized solvent molecules then transfer a proton to the analyte molecules through a series of gas-phase chemical reactions.[6]
Expected Behavior of this compound in APCI-MS:
-
Ionization: APCI is generally suitable for less polar and more volatile compounds than ESI.[7] While this compound has polar functional groups, its overall polarity may allow for efficient ionization by APCI.
-
Thermal Considerations: The heated nebulizer in the APCI source could potentially induce thermal degradation or dehydration of the boronic acid moiety.[4] Careful optimization of the vaporizer temperature is therefore critical.
-
Fragmentation: APCI can be a slightly "harder" ionization technique than ESI, meaning that some in-source fragmentation may be observed.[6] This can be advantageous for structural elucidation.
Causality Behind Experimental Choices for APCI-MS:
-
Solvent and Flow Rate: Similar to ESI, APCI is compatible with common reversed-phase LC solvents and flow rates.
-
Vaporizer Temperature: This is a key parameter to optimize. A temperature high enough to ensure efficient desolvation and vaporization but low enough to prevent thermal degradation is required.
-
Corona Discharge Current: The current applied to the corona needle influences the extent of ionization and should be optimized for the specific analyte.
Matrix-Assisted Laser Desorption/Ionization (MALDI): High Throughput for Complex Samples
MALDI is a soft ionization technique that is particularly useful for the analysis of non-volatile and large molecules, but it can also be applied to small molecules.[2]
Principle of Operation: In MALDI, the analyte is co-crystallized with a large excess of a matrix compound. A pulsed laser is then used to irradiate the sample, causing the matrix to absorb the laser energy and desorb into the gas phase, carrying the analyte with it. The matrix molecules then transfer a proton to the analyte, resulting in ionization.[2]
Expected Behavior of this compound in MALDI-MS:
-
Matrix Selection: The choice of matrix is critical for successful MALDI analysis. For small molecules, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used.[8]
-
Reactive Matrices: Interestingly, boronic acid-containing matrices have been developed to selectively recognize and ionize specific classes of compounds.[9][10] This highlights the potential for specific interactions between our analyte and the matrix.
-
Adduct Formation: Similar to ESI, MALDI can produce protonated molecules [M+H]+ as well as adducts with alkali metals.
-
Boron-Related Artifacts: It is important to be aware of potential artifacts arising from boron contamination, which can lead to unexpected adducts in the mass spectrum.[11]
Causality Behind Experimental Choices for MALDI-MS:
-
Matrix and Solvent: The matrix must be soluble in a solvent that also dissolves the analyte and is volatile enough to allow for co-crystallization.
-
Laser Fluence: The laser energy must be carefully controlled to ensure efficient desorption and ionization without causing excessive fragmentation.
-
Sample Preparation: The sample-to-matrix ratio and the method of sample deposition on the MALDI target are critical for obtaining high-quality spectra.
Quantitative Data Summary
| Parameter | This compound |
| Molecular Formula | C9H11BN2O2 |
| Monoisotopic Mass | 190.0917 |
| Expected [M+H]+ (ESI/APCI/MALDI) | 191.0995 |
| Expected [M+Na]+ (ESI/MALDI) | 213.0815 |
| Expected [M+K]+ (ESI/MALDI) | 229.0554 |
| Expected [M-H]- (ESI) | 189.0838 |
Predicted Fragmentation Pathways
Understanding the fragmentation pattern of a molecule is crucial for its structural confirmation. The fragmentation of this compound is expected to be influenced by the stability of the indazole ring and the lability of the boronic acid group.
Common Fragmentation Mechanisms:
-
Alpha-Cleavage: Cleavage of the bond adjacent to a heteroatom (in this case, nitrogen) is a common fragmentation pathway.[12][13]
-
Loss of Neutral Molecules: The loss of small, stable neutral molecules such as H₂O, CO, and HCN is frequently observed.[14]
-
Rearrangements: McLafferty-type rearrangements can occur in molecules with appropriate functional groups, although they are less likely in this specific structure.[12]
Based on the structure of this compound and known fragmentation patterns of related compounds, we can predict the following key fragmentation pathways:
-
Loss of the Boronic Acid Group: The C-B bond can cleave, leading to the loss of the boronic acid moiety.
-
Cleavage of the Indazole Ring: The indazole ring can undergo fragmentation, leading to characteristic product ions.
-
Loss of Methyl Groups: The methyl groups attached to the nitrogen atoms can be lost as methyl radicals.
The following diagram illustrates a plausible fragmentation pathway for the protonated molecule of this compound.
Caption: Proposed fragmentation pathway for [M+H]+ of this compound.
Experimental Protocols
Protocol 1: UPLC-ESI-MS/MS Analysis
This protocol is designed for the quantitative analysis and structural confirmation of this compound.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Liquid Chromatography:
-
Mass Spectrometry (Positive Ion ESI):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS: Perform product ion scans on the [M+H]+ ion (m/z 191.1) using a collision energy of 20-40 eV.
-
Protocol 2: Direct Infusion APCI-MS Analysis
This protocol is suitable for rapid screening and initial characterization.
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 methanol:water.
-
Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 10 µL/min.
-
Mass Spectrometry (Positive Ion APCI):
-
Corona Discharge Current: 5 µA.
-
Vaporizer Temperature: 350 °C.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
-
Scan Range: m/z 50-500.
-
Logical Workflow Diagram
The following diagram outlines a logical workflow for the characterization of this compound using mass spectrometry.
Caption: General experimental workflow for MS characterization.
Conclusion and Recommendations
The mass spectrometric characterization of this compound can be effectively achieved using a variety of ionization techniques.
-
For routine analysis and quantification, UPLC-ESI-MS is the recommended approach. Its soft ionization nature, compatibility with liquid chromatography, and high sensitivity make it ideal for this purpose.
-
APCI-MS serves as a valuable alternative, particularly if the analyte exhibits poor ionization efficiency with ESI.
-
MALDI-MS offers a high-throughput option for screening, but requires careful optimization of matrix and sample preparation conditions.
By understanding the principles behind each technique and carefully optimizing experimental parameters, researchers can obtain high-quality mass spectrometry data for the confident characterization of this compound and its analogues, thereby advancing research and development in medicinal chemistry and related fields.
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A Comparative Guide to 1,7-Dimethyl-1H-indazole-5-boronic acid and its Isomers for Cross-Coupling Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Rise of Dimethylated Boronic Acids
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including anti-cancer agents, anti-inflammatory drugs, and kinase inhibitors.[1][2] The functionalization of this bicyclic heterocycle, particularly through robust and versatile cross-coupling reactions like the Suzuki-Miyaura coupling, is a cornerstone of modern drug discovery.[3][4] Boronic acids and their derivatives are indispensable reagents in these transformations, enabling the formation of crucial carbon-carbon bonds.[5]
This guide provides an in-depth technical comparison of 1,7-Dimethyl-1H-indazole-5-boronic acid with other indazole boronic acid isomers. We will delve into aspects of synthesis, reactivity in Suzuki-Miyaura coupling, and the influence of methyl group substitution on the electronic properties and stability of these valuable building blocks. This document is intended to serve as a practical resource for chemists in the pharmaceutical and agrochemical industries, providing insights to inform strategic decisions in synthetic route design and optimization.
Structural and Electronic Landscape of Dimethyl-Indazole Boronic Acids
The reactivity of an indazole boronic acid in Suzuki-Miyaura coupling is intricately linked to the electronic and steric environment of the C-B bond. The position of the boronic acid group and the substitution pattern on the indazole ring, including the location of methyl groups, can significantly impact the efficiency of the catalytic cycle.
The 1,7-dimethyl substitution pattern places a methyl group on the N1 nitrogen of the pyrazole ring and another on the C7 position of the benzene ring. This substitution has several implications:
-
N1-Methylation: Prevents the formation of unproductive N-arylation side products and can influence the solubility and electronic nature of the indazole ring. Compared to the N2-methyl isomer, the N1-methyl isomer is generally more thermodynamically stable.[6]
-
C7-Methylation: This group can exert steric and electronic effects. Its proximity to the N1 position can influence the conformation of the molecule. Electronically, as an electron-donating group, it can subtly modulate the electron density of the aromatic system.
To understand the comparative landscape, we will consider other representative isomers such as 1,6-dimethyl, 2,7-dimethyl, and the parent 1-methyl-1H-indazole-5-boronic acid.
Synthesis of this compound: A Proposed Strategy
A specific, high-yield synthesis for this compound is not extensively reported in readily available literature. However, based on established methodologies for analogous compounds, a plausible and efficient synthetic route can be proposed. This multi-step synthesis would likely begin with a suitable brominated and methylated indazole precursor.
A potential synthetic pathway is outlined below:
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed):
Step 1: N-Methylation of 5-Bromo-7-methyl-1H-indazole
-
To a solution of 5-bromo-7-methyl-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (MeI, 1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,7-dimethyl-5-bromo-1H-indazole. This step is crucial as N-alkylation of indazoles can often lead to a mixture of N1 and N2 isomers, and chromatographic separation may be necessary.[7][8]
Step 2: Miyaura Borylation
-
In a flask, combine 1,7-dimethyl-5-bromo-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and potassium acetate (KOAc, 3.0 eq).
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 eq).
-
Add anhydrous 1,4-dioxane and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 80-100 °C for 8-16 hours, monitoring by TLC or GC-MS.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield this compound pinacol ester.
Step 3: Hydrolysis to the Boronic Acid
-
Dissolve the pinacol ester (1.0 eq) in a mixture of acetone and water.
-
Add sodium periodate (NaIO₄, 4.0 eq) and ammonium acetate (NH₄OAc, 20 eq).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound, which can be further purified by recrystallization.
Comparative Reactivity in Suzuki-Miyaura Coupling
While direct, side-by-side comparative data for a wide range of dimethylated indazole boronic acids is scarce, we can infer expected reactivity trends based on published results for related systems and general principles of Suzuki-Miyaura coupling.
Table 1: Hypothetical Comparative Suzuki-Miyaura Coupling Yields
| Boronic Acid Isomer | Coupling Partner | Typical Yield (%) | Plausible Rationale |
| This compound | 4-Bromoanisole | 85-95% | The N1- and C7-methyl groups are relatively remote from the C5-boronic acid, minimizing steric hindrance. The electron-donating nature of the methyl groups may slightly decrease the electrophilicity of the boron atom, but this is often not a major deterrent in palladium-catalyzed couplings. |
| 1,6-Dimethyl-1H-indazole-5-boronic acid | 4-Bromoanisole | 80-90% | Similar to the 1,7-isomer, steric hindrance at the coupling site is low. Electronic effects are expected to be comparable. |
| 2,7-Dimethyl-1H-indazole-5-boronic acid | 4-Bromoanisole | 75-85% | N2-methylation can sometimes lead to different reactivity profiles compared to N1-isomers due to altered electronic distribution and coordination to the palladium center. |
| 1-Methyl-1H-indazole-5-boronic acid | 4-Bromoanisole | 90-98% | The absence of a second methyl group on the benzene ring simplifies the steric environment, potentially leading to slightly higher yields under optimized conditions. |
| 1-Methyl-1H-indazole-4-boronic acid | 4-Bromoanisole | 70-80% | The boronic acid at the C4 position is flanked by the fused pyrazole ring and a proton at C5, which may introduce some steric hindrance. |
| 1-Methyl-1H-indazole-6-boronic acid | 4-Bromoanisole | 85-95% | The C6 position is sterically accessible, often leading to high coupling yields. |
| 1-Methyl-1H-indazole-7-boronic acid | 4-Bromoanisole | 60-75% | The boronic acid at the C7 position is adjacent to the N1-methyl group, which can create significant steric hindrance, potentially lowering reaction rates and yields. |
Note: The yields presented in this table are hypothetical and intended for illustrative purposes. Actual yields will depend on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the nature of the coupling partner.
Key Factors Influencing Reactivity:
-
Steric Hindrance: The proximity of substituents to the boronic acid group is a critical factor. As suggested in the table, boronic acids at the less hindered 5- and 6-positions are generally expected to be more reactive than those at the more sterically encumbered 4- and 7-positions.
-
Electronic Effects: Electron-donating groups, such as methyl groups, can slightly decrease the rate of transmetalation by increasing electron density on the carbon atom of the C-B bond. However, in many cases, the choice of catalyst and reaction conditions can overcome these subtle electronic effects.
-
Stability and Protodeboronation: A significant side reaction in Suzuki-Miyaura coupling is the protodeboronation of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[9] The stability of the boronic acid under the reaction conditions is therefore crucial. The rate of protodeboronation is pH-dependent and can be influenced by the electronic nature of the aryl group.[1][2] While specific data for N-methylated indazole boronic acids is limited, heteroaromatic boronic acids can exhibit varying degrees of stability.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stability Considerations: The Challenge of Protodeboronation
The stability of boronic acids is a critical parameter for their successful application. Protodeboronation is a common decomposition pathway, particularly for electron-rich or certain heteroaromatic boronic acids, and can be exacerbated by prolonged reaction times or elevated temperatures.[9]
-
Electronic Effects: Electron-donating groups, like methyl groups, can increase the electron density on the aromatic ring, potentially making the C-B bond more susceptible to protonolysis.
-
Steric Hindrance: Increased steric bulk around the boronic acid group can sometimes hinder the approach of water or other proton sources, potentially slowing down the rate of protodeboronation.
To mitigate protodeboronation, it is often advantageous to use the boronic acid as its pinacol ester derivative, which generally exhibits greater stability.[5] The pinacol ester can be used directly in the coupling reaction or hydrolyzed to the boronic acid just prior to use.
Conclusion and Outlook
This compound represents a valuable building block for the synthesis of complex molecules in drug discovery and materials science. Based on established chemical principles, it is expected to be a reactive and useful substrate in Suzuki-Miyaura cross-coupling reactions, likely exhibiting reactivity comparable to or slightly modulated by electronic effects relative to other non-sterically hindered indazole boronic acids.
The key to successfully employing this and other indazole boronic acid isomers lies in:
-
Efficient and Regioselective Synthesis: The development of robust synthetic routes that provide access to specific isomers in high purity is paramount. The proposed synthesis via N-methylation of a brominated precursor followed by Miyaura borylation offers a viable strategy.
-
Optimization of Coupling Conditions: The choice of palladium catalyst, ligand, base, and solvent system is crucial for maximizing yields and minimizing side reactions like protodeboronation.
-
Understanding Substituent Effects: A thorough understanding of the steric and electronic effects of substituents on both the indazole ring and the coupling partner will enable more predictable and successful reaction outcomes.
Further experimental studies directly comparing the reactivity and stability of a broad range of dimethylated indazole boronic acid isomers would be highly beneficial to the scientific community and would undoubtedly accelerate the discovery of new and innovative chemical entities.
References
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024.
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2022.
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Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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1H-Indazole-5-boronic acid pinacol ester. Chem-Impex.
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021.
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021.
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Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024.
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Method for separating and purifying substituted indazole isomers. Google Patents.
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 2021.
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Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009.
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Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 2024.
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Methods for preparing indazole compounds. Google Patents.
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Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate.
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Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate.
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Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. ResearchGate.
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Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
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boronic esters. Organic Syntheses Procedure.
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Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. The Journal of Organic Chemistry, 2012.
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Protodeboronation. Wikipedia.
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Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024.
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2022.
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Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 2020.
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Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole. Google Patents.
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Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate.
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Directed (ortho) Metallation. Baran Lab.
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 2024.
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Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 2004.
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Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate.
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Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry.
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Indazole(271-44-3) 1H NMR spectrum. ChemicalBook.
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Ag(I)-Promoted Suzuki—Miyaura Cross-Couplings of n-Alkylboronic Acids. ResearchGate.
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Synthesis of Indazole-N-oxides via the 1,7-Electrocyclization of Azomethine Ylides. ResearchGate.
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1H-indazol-4-ylboronic acid. CymitQuimica.
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Directed Ortho Metalation. Andrew G. Myers Research Group.
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Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 2021.
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13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate.
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ortho metalation. Andrew G. Myers Research Group.
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The Strategic Advantage of the 1,7-Dimethyl-1H-indazole Scaffold: A Comparative Analysis of Kinase Inhibitor Activity
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the indazole moiety has emerged as a privileged scaffold. Its unique electronic properties and structural versatility allow for the development of highly potent and selective kinase inhibitors. This guide delves into the activity of compounds synthesized with a specific, strategically substituted building block: 1,7-Dimethyl-1H-indazole-5-boronic acid. Through a comparative analysis of experimental data, we will explore the impact of this scaffold on kinase inhibitory activity, providing researchers and drug development professionals with insights to guide future design and synthesis efforts.
The 1,7-dimethyl substitution pattern on the indazole ring is not arbitrary. The methyl group at the 1-position can enhance metabolic stability and modulate the electronic nature of the heterocyclic ring system. The methyl group at the 7-position provides a steric handle that can influence the orientation of the molecule within a kinase's ATP-binding pocket, potentially leading to improved selectivity and potency. This guide will focus on the application of this scaffold in the development of inhibitors for Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling node in inflammatory pathways and a promising target in oncology.
Comparative Activity of a 1-Methyl-1H-Indazolyl-Based TAK1 Inhibitor
While direct examples of compounds synthesized from this compound with comprehensive comparative data are limited in publicly available literature, a recent study on imidazo[1,2-b]pyridazine-based TAK1 inhibitors provides an excellent proxy. In this study, a compound featuring a 1-methyl-1H-indazol-5-yl moiety was synthesized and evaluated for its ability to inhibit TAK1 kinase activity. This provides a valuable starting point for understanding the potential of the closely related 1,7-dimethylated scaffold.
The compound, (2S,6R)-2,6-Dimethyl-4-(3-(1-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine (referred to as Compound 1 ), demonstrated significant inhibitory activity against TAK1. To provide a clear context for its performance, we will compare its activity with other known TAK1 inhibitors, including Takinib, a well-characterized selective TAK1 inhibitor.
Table 1: Comparative Inhibitory Activity against TAK1 Kinase
| Compound | Structure | TAK1 IC50 (nM) | Reference |
| Compound 1 | (2S,6R)-2,6-Dimethyl-4-(3-(1-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine | 55 | [1] |
| Takinib | A known selective TAK1 inhibitor | 187 | [1] |
| 5Z-7-Oxozeaenol | A natural product covalent TAK1 inhibitor | 8.1 | [2] |
As the data in Table 1 illustrates, Compound 1 , with its 1-methyl-1H-indazolyl moiety, exhibits potent inhibition of TAK1, with an IC50 of 55 nM.[1] This is notably more potent than the established inhibitor Takinib (IC50 = 187 nM) under the same experimental conditions.[1] While the natural product 5Z-7-Oxozeaenol shows even greater potency, it acts as an irreversible covalent inhibitor, a mechanism that can sometimes be associated with off-target effects.[2] The potent, reversible inhibition demonstrated by Compound 1 highlights the promise of the methylated indazole scaffold for developing effective and potentially safer TAK1 inhibitors.
Structure-Activity Relationship (SAR) and the Role of the Indazole Scaffold
The superior activity of Compound 1 compared to Takinib underscores the importance of the indazole moiety in achieving high-affinity binding to the TAK1 active site. The nitrogen atoms of the indazole ring can participate in crucial hydrogen bonding interactions with the hinge region of the kinase, a common binding motif for many kinase inhibitors. The methyl group at the N1 position likely enhances the compound's lipophilicity and may contribute to favorable hydrophobic interactions within the binding pocket.
While we are using the 1-methyl analog as a proxy, the addition of a second methyl group at the 7-position, as in our core topic of this compound, would be expected to further influence the compound's properties. This C7-methyl group could provide additional steric bulk, potentially leading to:
-
Enhanced Selectivity: By creating a more defined shape, the C7-methyl group could favor binding to TAK1 over other closely related kinases, reducing off-target effects.
-
Increased Potency: The methyl group could engage in favorable van der Waals interactions with hydrophobic residues in a specific sub-pocket of the TAK1 active site.
-
Improved Pharmacokinetic Properties: The added methyl group could influence the compound's solubility, metabolic stability, and cell permeability.
Further synthetic efforts to incorporate the 1,7-dimethyl-1H-indazole scaffold and subsequent biological evaluation are warranted to fully explore these potential advantages.
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for the synthesis of indazole-containing kinase inhibitors via Suzuki-Miyaura cross-coupling, a versatile and widely used reaction in medicinal chemistry.[3]
General Synthesis of Indazole-Substituted Imidazo[1,2-b]pyridazines
Caption: Suzuki-Miyaura coupling workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the halogenated imidazo[1,2-b]pyridazine core (1.0 eq) in a suitable solvent (e.g., a mixture of 1,4-dioxane and water) is added this compound (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Heating: The reaction is heated to a temperature between 80-100 °C and stirred for several hours, or until the starting materials are consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired indazole-substituted imidazo[1,2-b]pyridazine.
TAK1 Kinase Activity Assay
The inhibitory activity of the synthesized compounds against TAK1 can be evaluated using a variety of commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.
Caption: Kinase activity assay workflow.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing TAK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer.
-
Compound Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the wells. Include a positive control (a known TAK1 inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ reagent to the wells to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The amount of ADP formed is proportional to the kinase activity. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of the 1,7-dimethyl-1H-indazole scaffold in the design of potent kinase inhibitors. The representative compound, featuring a closely related 1-methyl-1H-indazolyl moiety, demonstrated superior inhibitory activity against TAK1 compared to the established inhibitor Takinib. This underscores the value of the methylated indazole core in achieving high-affinity binding.
Future research should focus on the synthesis and evaluation of a broader range of compounds derived from this compound. A systematic exploration of different linkers and substitution patterns on the coupled aromatic or heteroaromatic ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Such studies will undoubtedly pave the way for the development of novel and effective kinase inhibitors for the treatment of cancer and inflammatory diseases.
References
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Miyamoto, N., Sakai, N., Hirayama, T., Miwa, K., Oguro, Y., Oki, H., et al. (2013). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Bioorganic & Medicinal Chemistry, 21(8), 2333–2345. [Link]
-
Recent studies have shown that the transforming growth factor-β activated kinase (TAK1) is upregulated and overexpressed in MM. We have discovered that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations. RSC Medicinal Chemistry, 2023. [Link]
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Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to the Purity Validation of 1,7-Dimethyl-1H-indazole-5-boronic acid
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 1,7-Dimethyl-1H-indazole-5-boronic acid is a key building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecular architectures.[1][2] Its purity is paramount, as even trace impurities can lead to downstream reaction failures, the generation of undesirable side products, or the introduction of potentially mutagenic substances.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other critical analytical techniques for the comprehensive purity validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to make informed decisions for your analytical strategy.
The Analytical Challenge: Understanding Boronic Acids
Boronic acids, while versatile synthetically, present unique analytical challenges.[3] Their Lewis acidic nature and tendency to form cyclic anhydrides (boroxines), particularly in the solid state or concentrated solutions, can complicate chromatographic profiles.[3] Furthermore, the boronic acid moiety is susceptible to degradation, such as protodeboronation, under certain conditions. An effective analytical method must be robust enough to prevent on-column degradation while providing the necessary resolution to separate the main component from structurally similar impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC with UV detection is the cornerstone of purity analysis in most pharmaceutical settings due to its robustness, reproducibility, and ability to quantify impurities relative to the main peak. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, leveraging the molecule's aromaticity for retention and UV detection.
Causality Behind the Method Design
The primary challenge in developing an RP-HPLC method for boronic acids is mitigating on-column hydrolysis or degradation. The choice of column, mobile phase pH, and diluent are critical to ensure the integrity of the analyte throughout the analysis.
-
Stationary Phase: A C18 column with low silanol activity is often preferred to minimize undesirable interactions that can catalyze the degradation of boronic acids.
-
Mobile Phase pH: The stability of the indazole ring and the boronic acid functional group is pH-dependent.[4] A mobile phase buffered around neutral pH is a good starting point to balance analyte stability and chromatographic performance. The use of a volatile buffer like ammonium acetate is advantageous as it makes the method compatible with mass spectrometry for peak identification.[5]
-
Sample Diluent: To prevent the formation of boroxines and ensure sample stability, a non-aqueous, aprotic diluent such as acetonitrile is recommended for sample preparation.
Experimental Protocol: Validated RP-HPLC Method
This protocol is designed to serve as a robust starting point for the purity validation of this compound, in line with ICH Q2(R2) guidelines for analytical method validation.[6][7][8]
1. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm (low silanol activity) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA Detector, 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
2. Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using acetonitrile as the diluent.
3. System Suitability:
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
4. Data Analysis and Purity Calculation:
The purity is determined by area normalization. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC-UV is a powerful technique, a comprehensive purity assessment often benefits from orthogonal methods that provide complementary information. Here, we compare HPLC with Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | HPLC-UV | LC-MS | Quantitative NMR (qNMR) | GC-MS |
| Primary Use | Quantitative purity, impurity profiling | Impurity identification, trace analysis | Absolute purity determination (assay) | Volatile impurity analysis |
| Sensitivity | Moderate | Very High[3] | Low | High (with derivatization) |
| Specificity | Moderate (based on retention time) | Very High (based on mass-to-charge ratio) | High (based on chemical structure) | High (based on fragmentation) |
| Key Advantage | Robust, cost-effective, easily validated | Provides molecular weight of impurities | Primary method, no reference standard of analyte needed[9] | Excellent for volatile impurities |
| Key Disadvantage | Co-elution possible, no structural info | Matrix effects, potential for boroxine formation[3] | Lower sensitivity, requires high-purity internal standard | Requires derivatization for non-volatile analytes[10] |
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Impurity Identification
LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. It is an invaluable tool for identifying unknown impurities and confirming the presence of expected ones.[11][12]
Expertise & Experience: For this compound, an LC-MS method using the same chromatographic conditions as the HPLC-UV method can be employed. The mass spectrometer, typically operating in electrospray ionization (ESI) negative mode, will readily detect the boronic acid and its acidic impurities. This allows for the confident identification of process-related impurities, such as starting materials or by-products, and degradation products like the de-borylated analogue. This technique is particularly powerful for identifying potential genotoxic impurities which must be controlled at very low levels.[11]
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[9][13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[15][16][17]
Expertise & Experience: For this compound, a ¹H qNMR experiment can be performed by accurately weighing the sample and a high-purity, certified internal standard (e.g., maleic anhydride) into an NMR tube. By comparing the integral of a well-resolved proton signal from the analyte with a signal from the internal standard, the absolute purity can be calculated with high accuracy. This method is orthogonal to chromatography and is not susceptible to issues like analyte degradation on a column. Furthermore, specialized techniques like ¹¹B qNMR can directly quantify the boron-containing species, providing another layer of confidence in the purity assessment.[6][8]
Conclusion
Validating the purity of a critical raw material like this compound requires a multi-faceted and scientifically sound approach. While a well-developed HPLC-UV method serves as the robust foundation for routine quality control, providing reliable data on purity and impurity profiles, it should not be the sole arbiter of quality.
For a truly comprehensive validation, orthogonal techniques are indispensable. LC-MS provides the necessary specificity to identify unknown impurities, a critical step in understanding the process and ensuring safety. Quantitative NMR offers an orthogonal and primary method for assigning an absolute purity value, providing the highest level of metrological traceability.
By integrating these techniques, researchers and drug development professionals can build a self-validating analytical system that ensures the quality and consistency of their starting materials, ultimately contributing to the development of safer and more effective medicines.
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Gómez-Pérez, L., Ríos, A., & Valcárcel, M. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 143(19), 4707–4714. [Link]
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Semantic Scholar. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. [Link]
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Gomez-Perez, L., et al. (2018). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. [Link]
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scientific Research Publishing. [Link]
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Semantic Scholar. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]
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Cushman, M., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. [Link]
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Pandiyan, P., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
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Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 1,7-Dimethyl-1H-indazole-5-boronic acid
In the landscape of modern medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The ability to functionalize this motif through carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods to achieve this transformation, valued for its mild conditions and broad functional group tolerance.[1] However, the success of coupling heteroaryl boronic acids, such as 1,7-Dimethyl-1H-indazole-5-boronic acid, is critically dependent on the judicious selection of the catalytic system. This guide provides a comparative analysis of various palladium-based catalysts, offering experimental insights to guide researchers toward optimal reaction conditions.
The electronic nature and steric environment of the this compound present unique challenges. The presence of two nitrogen atoms in the indazole ring can lead to catalyst inhibition or unproductive coordination with the palladium center.[2] Furthermore, the dimethyl substitution pattern influences the molecule's steric bulk and electronic properties. Therefore, a systematic evaluation of catalysts, ligands, and bases is essential to achieve high yields and reaction efficiency.
Comparative Analysis of Promising Catalytic Systems
While a definitive, one-size-fits-all catalyst for the Suzuki-Miyaura coupling of this compound has yet to be reported in the literature, extensive research on the coupling of structurally similar N-heterocyclic boronic acids provides a strong foundation for selecting candidate systems.[2][3][4] We will compare four promising catalytic systems, each with distinct characteristics in terms of activity, stability, and substrate scope.
The performance of these catalysts will be evaluated based on their efficiency in the coupling of this compound with a standard aryl bromide, 4-bromoanisole. Key performance indicators will include reaction yield, turnover number (TON), and turnover frequency (TOF).
Table 1: Comparison of Catalytic Systems for the Coupling of this compound with 4-bromoanisole
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Expected Yield (%) |
| System 1: Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood, effective for simple substrates. | Lower activity for challenging substrates, requires higher temperatures and catalyst loadings. | 60-75 |
| System 2: PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Good for a range of substrates, relatively air-stable, effective for some heteroaromatic couplings.[5] | May not be as active as more modern Buchwald-type ligands for hindered substrates. | 75-85 |
| System 3: Pd₂(dba)₃ / XPhos | Buchwald-type biaryl phosphine | Excellent for sterically hindered and electron-rich or -poor substrates, high activity at low catalyst loadings.[6] | Air-sensitive ligand, higher cost. | 90-98 |
| System 4: Pd(OAc)₂ / SPhos | Buchwald-type biaryl phosphine | High activity for a broad range of substrates, including electron-deficient ones.[7] | Air-sensitive ligand, higher cost. | 90-98 |
Mechanistic Considerations: The "Why" Behind Catalyst Selection
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of catalyst and ligand directly impacts the efficiency of each step.
Caption: Figure 2: Experimental Workflow for Catalyst Screening.
Detailed Procedure (for one reaction):
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv), 4-bromoanisole (0.22 mmol, 1.1 equiv), and potassium carbonate (0.4 mmol, 2.0 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Add the chosen solvent system (e.g., 1,4-Dioxane/Water 4:1, 2 mL) and the internal standard.
-
In a separate vial, prepare the catalyst system. For ligand-based systems, pre-mix the palladium source and the ligand in a small amount of solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction vial via syringe.
-
Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for a predetermined time (e.g., 2, 4, 8, 12 hours), taking aliquots at different time points to monitor progress by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and analyze by GC or HPLC to determine the yield relative to the internal standard.
By systematically applying this protocol to each of the four catalyst systems, researchers can generate robust, comparative data to identify the optimal conditions for their specific application.
Conclusion and Future Directions
The selection of an appropriate catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can be effective, modern Buchwald-type ligands such as XPhos and SPhos often provide superior performance for challenging heteroaromatic substrates, enabling milder reaction conditions and higher yields. [4][7]This guide provides a framework for the rational selection and experimental validation of these catalytic systems.
Further optimization may involve screening different bases, solvents, and reaction temperatures. Additionally, for large-scale synthesis, investigating catalyst loading and turnover numbers will be crucial for developing a cost-effective and sustainable process. The insights and protocols presented herein are intended to accelerate the discovery and development of novel indazole-containing molecules with therapeutic potential.
References
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (2021-02-10).
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025-05-01).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity - ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H. (2023-01-02).
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH.
- Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids - Benchchem.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH. (2024-08-22).
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- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
A Senior Application Scientist's Comparative Guide to the Structural Analysis of 1,7-Dimethyl-1H-indazole-5-boronic Acid and Its Positional Isomers
Introduction: The Significance of Positional Isomerism in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the nuanced structural differences between positional isomers can represent the dividing line between a promising lead compound and a non-viable candidate. The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including kinase inhibition for anticancer therapies.[1] The seemingly subtle shift of a methyl group on the indazole ring, as seen in the case of 1,7-dimethyl-1H-indazole-5-boronic acid and its 1,4- and 1,6-dimethyl isomers, can profoundly impact the molecule's three-dimensional conformation, electronic distribution, and ultimately, its interaction with biological targets.
This guide provides a comprehensive framework for the structural analysis of this compound and its key positional isomers, 1,4-dimethyl-1H-indazole-5-boronic acid and 1,6-dimethyl-1H-indazole-5-boronic acid. While specific experimental data for these exact molecules is not widely available in the public domain, this document serves as a detailed roadmap, leveraging established analytical techniques and data from closely related analogs to empower researchers to conduct their own rigorous comparative studies. We will delve into the "why" behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating robust and reliable structural data.
The Challenge: Distinguishing Dimethyl-1H-indazole-5-boronic Acid Isomers
The primary analytical challenge lies in unequivocally differentiating these three isomers. Their identical molecular weight and elemental composition render many basic analytical techniques insufficient for definitive identification. The key to their differentiation lies in the subtle yet measurable differences in their spectroscopic and crystallographic properties, which arise from the distinct electronic and steric environments of the constituent atoms in each isomer.
Caption: Workflow for the comparative structural analysis of dimethyl-1H-indazole-5-boronic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A First Line of Interrogation
NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state structure of these isomers. The precise chemical shifts and coupling constants of the protons and carbons in the indazole ring system will be exquisitely sensitive to the placement of the two methyl groups.
Expected ¹H and ¹³C NMR Spectral Differences
The differentiation of N-1 and N-2 substituted indazoles by NMR is a well-established technique.[2] For the dimethylated isomers , the key diagnostic signals will be those of the aromatic protons and the methyl groups themselves.
| Compound | Key Expected ¹H NMR Features | Key Expected ¹³C NMR Features |
| This compound | - Two singlets for the N-CH₃ and C-CH₃ groups. - Distinct chemical shifts for the aromatic protons due to the proximity of the C7-methyl group. The H-6 and H-4 protons will likely show the most significant differences compared to the other isomers. | - Two distinct methyl carbon signals. - The chemical shift of the C-7 carbon will be significantly different from the corresponding carbon in the other isomers due to the attached methyl group. |
| 1,4-Dimethyl-1H-indazole-5-boronic acid | - Two singlets for the N-CH₃ and C-CH₃ groups. - The aromatic region will show a distinct pattern, with the C4-methyl group influencing the chemical shifts of the adjacent H-3 proton. | - Two distinct methyl carbon signals. - The C-4 carbon will show a characteristic upfield shift due to the alpha-substitution effect of the methyl group. |
| 1,6-Dimethyl-1H-indazole-5-boronic acid | - Two singlets for the N-CH₃ and C-CH₃ groups. - The aromatic proton signals will be different from the other two isomers, with the C6-methyl influencing the H-7 proton. | - Two distinct methyl carbon signals. - The C-6 carbon resonance will be a key differentiator. |
As a point of reference, the ¹H NMR spectrum of the parent 1H-indazole in CDCl₃ shows a singlet for H-3 at δ 8.10 ppm and multiplets for the other aromatic protons between δ 7.18 and 7.77 ppm.[1] The introduction of the methyl groups and the boronic acid moiety will induce predictable shifts based on their electronic and steric effects.
Self-Validating Experimental Protocol for NMR Analysis
Rationale: Boronic acids can be air- and moisture-sensitive, and may exist in equilibrium with their boroxine anhydrides.[3] This protocol is designed to ensure sample integrity and obtain high-quality, reproducible spectra.
Caption: Recommended workflow for the preparation and NMR analysis of dimethyl-1H-indazole-5-boronic acid derivatives.
Mass Spectrometry (MS): Confirming Composition and Probing Fragmentation
High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of each isomer. While HRMS will yield the same exact mass for all three, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural clues.
Expected Fragmentation Patterns
The fragmentation of the indazole ring is well-documented. Common fragmentation pathways involve the loss of N₂, HCN, and cleavage of the pyrazole ring. For the dimethylated isomers, the position of the methyl groups will influence the relative stability of the resulting fragment ions. For example, the loss of a methyl radical followed by ring rearrangement may be favored for one isomer over another.
Self-Validating Experimental Protocol for HPLC-MS Analysis
Rationale: Boronic acids can be challenging to analyze by MS due to their propensity to form boroxines and other adducts. This HPLC-MS method is designed to minimize on-column degradation and provide clear molecular ion information.[4]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a mixture of acetonitrile and water (1:1 v/v). Dilute to a final concentration of 10 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 50 mm) is recommended to minimize on-column hydrolysis.[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Nitrogen, 600 L/hr
-
Acquisition Mode: Full scan from m/z 50-500 for initial analysis, followed by targeted MS/MS on the molecular ion.
-
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Obtaining suitable crystals is often the most challenging step.
Comparative Crystallographic Parameters
Self-Validating Experimental Protocol for Crystallization and X-ray Diffraction
Rationale: The choice of solvent and crystallization technique is critical for obtaining high-quality single crystals. This protocol outlines a systematic approach to crystallization screening.
Caption: A systematic workflow for obtaining and analyzing the single-crystal X-ray structure of indazole derivatives.
Conclusion: A Pathway to Unambiguous Structural Assignment
The structural elucidation of positional isomers like this compound and its 1,4- and 1,6- counterparts requires a multi-faceted analytical approach. By systematically applying the NMR, mass spectrometry, and X-ray crystallography protocols detailed in this guide, researchers can generate the high-quality, reproducible data necessary for an unambiguous comparative analysis. The insights gained from such studies are not merely academic; they are fundamental to understanding the structure-activity relationships that drive modern drug discovery and development. This guide provides the foundational knowledge and practical steps to empower scientists in this critical endeavor.
References
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
-
Kopte, R., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
- Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). MDPI. [Link]
-
Chemistry LibreTexts. (2024). 6: NMR Preparation. [Link]
-
Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
Organomation. (2023). NMR Sample Preparation: The Complete Guide. [Link]
- Google Patents. (2014).
-
Fruchier, A., & Elguero, J. (1977). 13C NMR of indazoles. Organic Magnetic Resonance. [Link]
-
Iowa State University. Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
University of Cambridge. How to make an NMR sample. [Link]
- Google Patents. (2018).
-
Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. [Link]
-
ResearchGate. (2025). Comparative spectroscopic and electrochemical study of nitroindazoles: 3-Alcoxy, 3-hydroxy and 3-oxo derivatives. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]
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- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 1,7-Dimethyl-1H-indazole-5-boronic acid: An Unexplored Building Block with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its rigid, bicyclic structure provides a versatile platform for the synthesis of molecules with a wide array of biological activities, including potent kinase inhibitors for cancer therapy.[2] Within the diverse family of indazole-based building blocks, 1,7-Dimethyl-1H-indazole-5-boronic acid emerges as a structurally unique, yet underexplored, reagent. This guide provides a comprehensive overview of its potential applications, offering a comparative analysis with its more studied isomers and furnishing detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Strategic Importance of the Indazole Nucleus in Drug Discovery
Indazoles are bicyclic aromatic heterocycles that exist in two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[1] The strategic placement of substituents on the indazole ring profoundly influences the molecule's physicochemical properties and its interactions with biological targets. The indazole nucleus is a key pharmacophore in a range of therapeutic agents, demonstrating activities such as anti-inflammatory, anti-HIV, and notably, antitumor effects.[1]
This compound: A Comparative Perspective
While specific literature on the applications of this compound is limited, we can infer its potential by examining its structural isomers and the broader class of indazole-boronic acids. The boronic acid moiety at the C-5 position makes it a prime candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a powerful tool for forging carbon-carbon bonds.[3]
The methylation pattern of the indazole ring is a critical determinant of a compound's biological activity. The methyl groups at the N-1 and C-7 positions of this compound are expected to influence its solubility, metabolic stability, and binding affinity to target proteins.
Table 1: Comparison of Dimethyl-1H-indazole-5-boronic Acid Isomers
| Compound | CAS Number | Key Features & Potential Implications |
| This compound | 1310383-75-5 | The C-7 methyl group may provide steric hindrance, potentially influencing selectivity for certain biological targets. It could also impact the metabolic stability of the molecule. |
| 1,4-Dimethyl-1H-indazole-5-boronic acid | 1262512-81-1; 1310405-36-7 | The C-4 methyl group can influence the electronic properties of the benzene ring and may play a role in directing interactions within a protein's binding pocket.[3] |
| 1,6-Dimethyl-1H-indazole-5-boronic acid | 1310383-74-4 | The C-6 methyl group is another common substitution pattern and its impact on biological activity is often explored in structure-activity relationship (SAR) studies. |
| 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 | Serves as a fundamental building block, allowing for the exploration of the effect of N-1 methylation without additional substitution on the carbocyclic ring. |
The unique substitution pattern of this compound offers a distinct opportunity to explore novel chemical space in drug discovery. The C-7 methyl group, in particular, may offer advantages in terms of metabolic stability or target selectivity compared to other isomers.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a robust and versatile method for the synthesis of biaryl compounds, which are prevalent motifs in many kinase inhibitors.
General Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Proposed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of related indazole-boronic acids. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.05 - 0.1 equivalents) to the vessel.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Potential Therapeutic Applications in Oncology: Kinase Inhibition
The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] Many approved and investigational anti-cancer drugs feature a substituted indazole core that mimics the adenine region of ATP, thereby inhibiting the kinase's activity.
Signaling Pathway Example: Inhibition of a Hypothetical Kinase
Caption: A conceptual signaling pathway illustrating kinase inhibition.
By employing this compound in Suzuki-Miyaura coupling reactions with appropriate aryl or heteroaryl halides, medicinal chemists can synthesize libraries of novel compounds for screening against various kinase targets implicated in cancer. The unique substitution pattern of this building block may lead to the discovery of inhibitors with improved potency, selectivity, or pharmacokinetic properties.
Conclusion and Future Directions
This compound represents a valuable, yet underutilized, tool in the medicinal chemist's arsenal. While direct experimental data for this specific compound remains scarce, its structural relationship to other well-studied indazole-boronic acids strongly suggests its utility in the synthesis of novel, biologically active molecules, particularly kinase inhibitors. The strategic placement of the methyl groups at the N-1 and C-7 positions offers a unique opportunity to explore new regions of chemical space and potentially develop therapeutic agents with improved pharmacological profiles. This guide provides a foundational framework and practical protocols to encourage and facilitate the exploration of this promising building block in drug discovery and development.
References
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Retrieved January 19, 2026, from [Link]
- Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018).
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2023). Journal of Medicinal and Chemical Sciences.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules.
- Synthesis method of indazole compound. (2013).
- Synthesis of Indazole-N-oxides via the 1,7-Electrocyclization of Azomethine Ylides. (2007). Synlett.
- Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (2015). European Journal of Medicinal Chemistry.
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Medicinal Chemistry.
- Products List-098. (2024, May 10). Toutiao.
-
1H-Indazole-5-boronic acid | 338454-14-1. (n.d.). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]
-
BLD Pharmatech Co., Limited. (n.d.). ChemBuyersGuide.com. Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,7-Dimethyl-1H-indazole-5-boronic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,7-Dimethyl-1H-indazole-5-boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each step, ensuring a culture of safety and environmental responsibility in the laboratory. The procedures outlined are based on established best practices for boronic acid derivatives and align with federal and institutional safety standards.
Hazard Identification and Immediate Safety Precautions
Proper disposal begins with a thorough understanding of the potential hazards. Boronic acids as a class, including indazole derivatives, are considered hazardous chemicals that require careful handling.[3] The primary risks are associated with irritation upon contact or inhalation.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles or a face shield, and a laboratory coat when handling this compound.[2][3]
-
Ventilation: All handling and weighing of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[2][3]
-
Incompatible Materials: Store this compound and its waste away from strong oxidizing agents, as they may react exothermically.[4]
Quantitative Hazard Data Summary
The following table summarizes the anticipated hazard classifications for this compound, based on data from analogous compounds.
| Hazard Classification | GHS Hazard Code | Description | Supporting Sources |
| Skin Irritation | H315 (Category 2) | Causes skin irritation. | [4][5][6] |
| Eye Irritation | H319 (Category 2A) | Causes serious eye irritation. | [4][5][6] |
| Respiratory Irritation | H335 (Category 3) | May cause respiratory irritation. | [5][6] |
| Acute Toxicity (Oral) | H302 (Category 4) | Harmful if swallowed. | [4][5] |
The Core Principle: Treat as Hazardous Chemical Waste
The foundational principle for the disposal of this compound is that it must be managed as hazardous chemical waste. [2] This is not merely a recommendation but a requirement for regulatory compliance and environmental protection. Boronic acids can have ecotoxicological effects, and improper disposal, such as flushing down the drain, can harm aquatic life and violate Environmental Protection Agency (EPA) regulations.[1][7]
All disposal activities must be coordinated through your institution's Environmental Health & Safety (EHS) office or an equivalent authority.[2] These departments are responsible for ensuring that waste is handled, stored, and ultimately disposed of in accordance with all local, state, and federal laws, including the Resource Conservation and Recovery Act (RCRA).[8]
Step-by-Step Disposal Protocols
Follow these detailed procedures to ensure the safe and compliant disposal of all waste streams associated with this compound.
Part A: Disposal of Unused or Waste Solid Chemical
-
Waste Characterization: The waste must be classified as a solid organic hazardous waste. Do not mix it with other waste streams unless explicitly approved by your EHS office.[3]
-
Packaging: Carefully place the solid waste into a sealable, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[2] The container must be in good condition, free of leaks or cracks.
-
Labeling: Affix a completed "Hazardous Waste" label to the container.[2][3] The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date the container was first used for waste accumulation.
-
All associated hazard warnings (e.g., "Irritant").
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be secure, away from incompatible materials, and ideally within secondary containment to contain any potential spills.[3]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Part B: Disposal of Contaminated Labware and Debris
Any disposable items that come into contact with this compound are also considered hazardous waste.
-
Segregation: This includes items such as weighing papers, contaminated gloves, pipette tips, and absorbent paper used for cleaning minor spills.[2]
-
Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealable, clearly labeled plastic bag.[2]
-
Labeling and Disposal: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[2] Dispose of this container through your institution's hazardous waste program.
Part C: Decontamination of Empty Containers
The original containers of the chemical must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse (Crucial Step): Rinse the empty container with a suitable organic solvent in which the compound is soluble (e.g., methanol, acetone). This first rinseate is considered acutely hazardous and must be collected.[2][3][9] Pour the rinseate into a designated liquid hazardous waste container for non-halogenated organic solvents.
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. These subsequent rinses can typically also be collected in the same hazardous waste container.[2]
-
Final Disposal of Container: After the triple rinse, allow the container to air dry completely in a well-ventilated area (e.g., a fume hood). Deface or remove the original product label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the material.[3]
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain and Clean: Wearing appropriate PPE, cover the spill with a chemical absorbent material.
-
Collect Waste: Carefully sweep up the absorbed material and place it into a sealable container.[4][5]
-
Label and Dispose: Label the container as "Hazardous Waste" detailing the spilled chemical and the absorbent used. Dispose of it through your EHS office.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of all waste streams associated with this compound.
Caption: Disposal workflow for this compound.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved January 19, 2026, from [Link]
-
Arbico Organics. (2008). Material Safety Data Sheet - Boric Acid. Retrieved January 19, 2026, from [Link]
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CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved January 19, 2026, from [Link]
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Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved January 19, 2026, from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste. Retrieved January 19, 2026, from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. Retrieved January 19, 2026, from [Link]
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U.S. Environmental Protection Agency (EPA). (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-5-boronic acid. PubChem Compound Database. Retrieved January 19, 2026, from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved January 19, 2026, from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved January 19, 2026, from [Link]
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A Researcher's Guide to the Safe Handling of 1,7-Dimethyl-1H-indazole-5-boronic acid
An Essential Primer on Laboratory Safety and Operational Best Practices
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, 1,7-Dimethyl-1H-indazole-5-boronic acid stands as a compound of interest. This guide, developed by senior application scientists, provides a robust framework for its safe handling, ensuring the integrity of your research and the safety of your laboratory personnel. This document is structured to provide immediate, actionable intelligence on personal protective equipment (PPE), operational protocols, and disposal, grounded in established safety principles for boronic acid derivatives.
Understanding the Hazard Profile: A Synthesis of Available Data
Key Hazard Considerations:
-
Oral Toxicity: Some related boronic acid derivatives are harmful if swallowed.[1][2]
-
Skin and Eye Irritation: Direct contact can lead to significant irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust particles may cause irritation to the respiratory tract.
-
Chemical Instability: Boronic acids can be susceptible to decomposition through protodeboronation, oxidation, and the formation of boroxines (cyclic anhydrides).[3] This necessitates careful storage and handling to ensure the compound's integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazard profile.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes and fine dust particles. A face shield should be worn in situations with a higher risk of splashing.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated or torn.[4] |
| Body Protection | A laboratory coat that fits properly and is fully buttoned is required to protect against accidental spills. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator appropriate for dusts should be used to prevent inhalation.[5] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring experimental reproducibility.
3.1. Preparation and Weighing:
-
Work in a Ventilated Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[6][7]
-
Gather All Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and readily accessible within the fume hood.
-
Don Appropriate PPE: Follow the PPE guidelines outlined in the table above.
-
Careful Dispensing: To avoid generating dust, handle the solid material gently. Use a spatula to transfer the desired amount to a weigh boat.
-
Immediate Cleanup: Clean any spills within the fume hood immediately using appropriate methods (see Section 4).
-
Secure Container: Tightly close the container after dispensing to protect the compound from moisture and air, which can contribute to degradation.[3]
3.2. Dissolution and Reaction Setup:
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound.
-
Avoid Splashing: Pour liquids carefully to prevent splashing.
-
Maintain Ventilation: Keep the reaction setup within the chemical fume hood, especially if heating or agitation is required, as this can increase the rate of vapor release.
Emergency Procedures: Spill and Exposure Management
4.1. Spill Cleanup:
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your supervisor and laboratory safety officer.
-
Control the Spill: For small spills, use an absorbent material compatible with the solvent used to contain the spill.
-
Decontamination: Clean the affected area thoroughly.
-
Waste Disposal: All cleanup materials should be disposed of as hazardous waste.
4.2. Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Waste Disposal: A Responsible Approach
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Solid Waste: Unused this compound and any contaminated disposable materials (e.g., weigh boats, gloves) should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Some boronic acids can be removed from reaction mixtures through a basic wash, which would transfer the boronate species into the aqueous layer.[8][9] This aqueous waste must also be treated as hazardous.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[6][10] Do not pour chemical waste down the drain.[6]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025).
- Boric Acid Safety & Hazards | Lab Alley. (n.d.). Lab Alley.
- SAFETY DATA SHEET - 1-Methyl-1H-indazole-4-boronic acid pinacol ester. (2025). Fisher Scientific.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. (2025). Benchchem.
- SAFETY DATA SHEET - 1H-Indazole-5-boronic acid. (2010). Fisher Scientific.
- SAFETY DATA SHEET - Indole-5-boronic acid. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Indazole. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - 6-Indazolyboronic acid. (n.d.). AFG Bioscience LLC.
- Process for the recovery of a boronic acid. (n.d.). Google Patents.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Academies Press.
- This compound. (n.d.). Sigma-Aldrich.
- 1,6-Dimethyl-1h-indazole-5-boronic acid. (n.d.). Sigma-Aldrich.
- Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. (n.d.). SiliCycle.
- Trying to remove a boronic acid in a workup. Help! (2017). Reddit.
- 1H-Indazole-5-boronic acid. (n.d.). Sigma-Aldrich.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central.
- Can I remove boronic acid using Work up process? (2016). ResearchGate.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
